molecular formula C7HCl2F3N2 B104139 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile CAS No. 13600-42-5

2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B104139
CAS No.: 13600-42-5
M. Wt: 240.99 g/mol
InChI Key: WRXXBTBGBXYHSG-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile, also known as this compound, is a useful research compound. Its molecular formula is C7HCl2F3N2 and its molecular weight is 240.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,6-dichloro-4-(trifluoromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl2F3N2/c8-5-1-4(7(10,11)12)3(2-13)6(9)14-5/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXXBTBGBXYHSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371555
Record name 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carbonitrile
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Molecular Weight

240.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13600-42-5
Record name 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document details the core synthetic strategies, experimental protocols, and quantitative data to support research and development in this area.

Core Synthesis Pathways

The synthesis of this compound can be approached through several strategic pathways, primarily involving the construction of the trifluoromethyl-substituted pyridine ring followed by chlorination and cyanation, or the modification of a pre-existing substituted pyridine. The following sections detail the most pertinent and documented methods.

Pathway 1: From 4-(Trifluoromethyl)nicotinic Acid Derivatives

One of the most common routes begins with a trifluoromethyl-substituted pyridine precursor, such as 4-(trifluoromethyl)nicotinic acid. This pathway involves the key steps of amidation, dehydration to the nitrile, and subsequent chlorination.

A plausible synthesis could start from 4-ethoxy-1,1,1-trifluoro-3-alken-2-one and 3-amino acrylonitrile to form 4-trifluoromethyl nicotinonitrile. This intermediate can then be subjected to chlorination to yield the final product. A patent discloses a method for preparing 4-trifluoromethyl nicotinic acid using trifluoroacetyl chloride, vinyl ethyl ether, and 3-amino acrylonitrile as raw materials through acylation, cyclization, and hydrolysis.[1]

Logical Flow of Pathway 1

Synthesis_Pathway_1 A 4-Ethoxy-1,1,1-trifluoro-3-alken-2-one + 3-Amino Acrylonitrile B 4-(Trifluoromethyl)nicotinonitrile A->B Cyclization C This compound B->C Chlorination

Caption: Pathway 1: Synthesis from a trifluoromethylated precursor.

Pathway 2: From Substituted Pyridines

An alternative approach involves starting with a substituted pyridine and introducing the trifluoromethyl and cyano groups. For instance, a method for preparing 2-chloro-4-methyl nicotinonitrile involves the condensation of (E)-4-(dimethylamino)but-3-en-2-one with malononitrile, followed by chlorination.[2] While this example leads to a methyl-substituted product, a similar strategy could potentially be adapted using a trifluoromethylated starting material.

Another relevant precursor is 2,6-dichloro-3-cyano-4-trifluoromethylpyridine, which can be hydrogenated to remove the 3-cyano group, although this is the reverse of the desired final structure, it highlights the manipulation of substituents on the pyridine ring.[3]

Experimental Workflow for Synthesis

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Starting Materials B Reagent Preparation A->B C Reaction Setup B->C D Monitoring C->D E Quenching D->E F Extraction E->F G Purification (Chromatography/Recrystallization) F->G H Characterization (NMR, MS, etc.) G->H

Caption: General experimental workflow for organic synthesis.

Quantitative Data Summary

The following table summarizes key quantitative data from related syntheses found in the literature. Direct data for the synthesis of this compound is sparse in publicly available literature, so data for analogous reactions are presented.

Step/ReactionStarting MaterialsReagents/ConditionsProductYield (%)Purity (%)Reference
Preparation of 4-trifluoromethyl nicotinonitrile4-ethoxy-1,1,1-trifluoro-3-alken-2-one, 3-amino acrylonitrileEthanol, Sodium ethoxide, Reflux4-trifluoromethyl nicotinonitrileNot specifiedNot specified[1]
Hydrogenation of 2,6-dichloro-3-cyano-4-trifluoromethylpyridine2,6-dichloro-3-cyano-4-trifluoromethylpyridineEthanol, Pyridine, Ni-Fe/C catalyst, H23-Cyano-4-trifluoromethylpyridine98.598.5[3]
Preparation of 2-chloro-4-methyl nicotinonitrile(E)-4-(dimethylamino)but-3-en-2-one, malononitrileCatalyst, Condensation; POCl3, PCl52-chloro-4-methyl nicotinonitrile55.7 (total)Not specified[2]

Detailed Experimental Protocols

The following protocols are based on established methodologies for the synthesis of similar nicotinonitrile derivatives and are provided as a guide for developing a specific synthesis plan for this compound.

Protocol 1: Synthesis of 4-(Trifluoromethyl)nicotinonitrile[1]

Materials:

  • 4-ethoxy-1,1,1-trifluoro-3-alken-2-one

  • 3-amino acrylonitrile

  • Ethanol

  • Sodium ethoxide in ethanol solution

  • Closed four-mouth reaction bottle

Procedure:

  • To a 1000 mL closed four-mouth reaction bottle, add 168.1 g of 4-ethoxy-1,1,1-trifluoro-3-alken-2-one, 68.1 g of 3-amino acrylonitrile, and 300 mL of ethanol.

  • Stir the mixture uniformly and heat to reflux for 3 hours.

  • After 3 hours, slowly add 59.4 g of an ethanol solution of sodium ethoxide dropwise.

  • Continue to reflux the mixture for an additional 5 hours.

  • After the reaction is complete, recover the solvent (methanol is mentioned in the patent, likely a typo for ethanol) to obtain a white solid.

  • The resulting solid is 4-trifluoromethyl nicotinonitrile. Further purification may be required.

Protocol 2: Chlorination of a Nicotinonitrile (General Procedure)

Materials:

  • 4-(Trifluoromethyl)nicotinonitrile

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅)

  • Reaction flask with reflux condenser

Procedure:

  • In a reaction flask equipped with a reflux condenser, place the 4-(trifluoromethyl)nicotinonitrile.

  • Carefully add a mixture of phosphorus oxychloride and phosphorus pentachloride. The ratio of chlorinating agents may need to be optimized.

  • Heat the reaction mixture to reflux. The reaction temperature and time will need to be determined experimentally, but temperatures between 80-150 °C are common for such chlorinations.[2]

  • Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).

  • Once the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Relationship between Precursors and Final Product

Precursor_Relationship A Trifluoroacetyl Chloride D 4-(Trifluoromethyl)nicotinic Acid A->D Acylation & Cyclization B Vinyl Ethyl Ether B->D Acylation & Cyclization C 3-Amino Acrylonitrile C->D Acylation & Cyclization E 4-(Trifluoromethyl)nicotinonitrile D->E Amidation & Dehydration F This compound E->F Chlorination

Caption: Key precursors leading to the target molecule.

Conclusion

References

In-Depth Technical Guide to the Physicochemical Properties of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile is a halogenated pyridine derivative of significant interest in synthetic chemistry. Its unique structural features, including two chlorine atoms and a trifluoromethyl group, make it a valuable intermediate in the preparation of various agrochemicals and pharmaceuticals.[1] The presence of the trifluoromethyl group can enhance the biological activity of the resulting compounds. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an illustrative synthesis workflow.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource(s)
CAS Number 13600-42-5[2]
Molecular Formula C₇HCl₂F₃N₂[3]
Molecular Weight 241.00 g/mol [4]
Appearance Colorless crystals[4]
Melting Point 38 °C[4]
Boiling Point (Predicted) 282.4 ± 35.0 °C[4]
Density (Predicted) 1.63 ± 0.1 g/cm³[4]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[4]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical and spectroscopic properties are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using a standard capillary melting point apparatus.[5][6]

Materials and Equipment:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

  • Thermometer

Procedure:

  • Sample Preparation: If the crystalline sample is not already a fine powder, gently grind a small amount in a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[7]

  • Measurement:

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the sample rapidly to a temperature about 15-20°C below the expected melting point (38°C).

    • Decrease the heating rate to approximately 1-2°C per minute to allow for accurate observation.[8]

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample has melted (the end of the melting range).[8]

  • Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting.

Spectroscopic Characterization

IR spectroscopy is used to identify the functional groups present in the molecule. The KBr pellet method is a common technique for solid samples.[9][10][11]

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Potassium bromide (KBr), IR-grade

  • Agate mortar and pestle

  • Pellet press

  • Spatula

Procedure:

  • Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.[11]

  • Pellet Formation: Transfer a portion of the mixture to a pellet press die. Apply pressure (typically 8-10 tons) to form a thin, transparent pellet.[11]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[12]

Materials and Equipment:

  • NMR Spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Pipettes

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[12]

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The presence of two chlorine atoms will result in a characteristic isotopic pattern.[7]

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use a suitable ionization technique, such as electron ionization (EI).

  • Data Analysis:

    • Identify the molecular ion peak (M⁺).

    • Observe the isotopic pattern. Due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl), there will be a characteristic M+2 peak with an intensity of approximately 65% of the M⁺ peak and an M+4 peak.[13]

    • Analyze the fragmentation pattern to identify characteristic fragments. A common fragmentation would be the loss of a chlorine atom or the trifluoromethyl group.[14]

Synthetic Pathway Visualization

This compound is a key intermediate in the synthesis of the broad-spectrum insecticide, Fipronil.[1][5][9][10] The following diagram illustrates a simplified workflow for this synthesis.

G Simplified Synthesis of Fipronil cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_fipronil_synthesis Fipronil Synthesis A 2,6-Dichloro-4- (trifluoromethyl)aniline B Diazotization A->B NaNO₂, HCl C Reaction with Ethyl Cyanoacetate B->C Ethyl Cyanoacetate, Base D Cyclization C->D Heat E 2,6-Dichloro-4-(trifluoromethyl) nicotinonitrile (Key Intermediate) D->E Dehydration/ Chlorination F Reaction with Trifluoromethylsulfenyl Chloride E->F CF₃SCl G Oxidation F->G Oxidizing Agent (e.g., m-CPBA) H Fipronil G->H

Caption: Simplified workflow for the synthesis of Fipronil.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, along with standardized experimental protocols for their determination. The inclusion of a diagram illustrating its role as a key intermediate in the synthesis of Fipronil highlights its practical importance in the agrochemical industry. The data and methodologies presented herein are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and related compounds.

References

2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and its application in the preparation of bioactive molecules.

Chemical Identity and Properties

This compound is a halogenated pyridine derivative. The presence of chlorine atoms and a trifluoromethyl group significantly influences its reactivity, making it a versatile building block in organic synthesis.

Chemical Structure:

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 13600-42-5[1]
IUPAC Name 2,6-dichloro-4-(trifluoromethyl)pyridine-3-carbonitrile
Molecular Formula C₇HCl₂F₃N₂[1]
Synonyms 3-Cyano-2,6-dichloro-4-(trifluoromethyl)pyridine, 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carbonitrile

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Weight 240.997 g/mol [1]
Appearance Yellow powder or colorless crystals
Melting Point 38 °C
Boiling Point (Predicted) 282.4 ± 35.0 °C
Density (Predicted) 1.63 ± 0.1 g/cm³
Purity Typically ≥97%

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved through a two-step process, starting from precursors that are then built upon to yield the final product.

Step 1: Synthesis of 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile

The initial step involves the formation of the dihydroxy nicotinonitrile intermediate.

Reaction Scheme:

Experimental Procedure:

A detailed protocol for this step is proprietary and often varies between manufacturers. Generally, it involves the condensation of a trifluoromethyl-containing building block with a suitable cyanoacetamide derivative under basic conditions.

Step 2: Conversion to this compound

The dihydroxy intermediate is then chlorinated to yield the final product.

Reaction Scheme:

Experimental Procedure:

  • Reagents and Equipment:

    • 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile

    • Phosphorus oxychloride (POCl₃) as the chlorinating agent

    • A suitable base (e.g., an organic amine)

    • Reaction vessel equipped with a reflux condenser, thermometer, and stirring mechanism

    • Thin-layer chromatography (TLC) apparatus for reaction monitoring

  • Protocol:

    • In a reaction vessel, a mixture of 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile and a base is prepared.

    • Phosphorus oxychloride is added to the mixture.

    • The reaction mixture is heated to a temperature between 50 °C and 100 °C.

    • The reaction is allowed to proceed for 90 to 150 minutes, with progress monitored by TLC.

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The crude product is isolated and purified, typically through crystallization or column chromatography.

Applications in Drug Development and Agrochemicals

This compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules. Its reactive chlorine atoms can be readily displaced by nucleophiles, allowing for the introduction of diverse functional groups.

Synthesis of Androgen Receptor Antagonists

This compound is utilized in the preparation of cyano(trifluoromethyl)aminopyridine derivatives, which have shown potential as androgen receptor antagonists. These antagonists are of interest for their potential applications in stimulating hair growth and managing sebum production.

Precursor to Fipronil Analogs

The structurally related 2,6-dichloro-4-trifluoromethylaniline is a key precursor in the synthesis of the broad-spectrum insecticide, Fipronil. The synthesis of this aniline highlights a potential application of the nicotinonitrile derivative in the agrochemical industry.

Visualized Workflows

General Synthesis Workflow

The following diagram illustrates the general two-step synthesis of this compound.

G General Synthesis Workflow A Starting Materials (e.g., Trifluoromethyl building block, Cyanoacetamide derivative) B Step 1: Condensation (Base) A->B C Intermediate: 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile B->C D Step 2: Chlorination (POCl₃, Base) C->D E Final Product: This compound D->E

Caption: A diagram illustrating the two-step synthesis of the target compound.

Application in Bioactive Molecule Synthesis

The following diagram outlines the logical relationship of utilizing this compound as a precursor in the synthesis of more complex, bioactive molecules.

G Application in Synthesis A This compound B Nucleophilic Substitution A->B C Functionalized Intermediate B->C D Further Synthetic Steps C->D E Bioactive Molecule (e.g., Androgen Receptor Antagonist) D->E

Caption: A workflow demonstrating the use of the title compound as a chemical intermediate.

References

Spectroscopic Profile of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile, a key intermediate in the synthesis of various biologically active compounds. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, materials science, and organic synthesis.

Molecular Structure and Properties

This compound possesses the following chemical structure and properties:

  • Molecular Formula: C₇HCl₂F₃N₂[1]

  • Molecular Weight: 240.997 g/mol [1]

  • CAS Number: 13600-42-5[1]

  • Appearance: Expected to be a solid, given its melting point.

  • Melting Point: 38 °C[2]

The presence of a trifluoromethyl group, a nitrile group, and two chlorine atoms on the pyridine ring significantly influences the molecule's spectroscopic characteristics.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted NMR data for this compound is as follows:

¹H NMR:

The ¹H NMR spectrum is expected to be simple, showing a single peak corresponding to the proton at the 5-position of the pyridine ring. The chemical shift of this proton will be influenced by the electron-withdrawing effects of the adjacent chlorine, trifluoromethyl, and nitrile groups.

¹³C NMR:

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the substituents.

Atom Predicted Chemical Shift (ppm)
C2 (C-Cl)150 - 155
C3 (C-CN)115 - 120
C4 (C-CF₃)130 - 135 (quartet, due to C-F coupling)
C5 (C-H)125 - 130
C6 (C-Cl)150 - 155
CN115 - 120
CF₃120 - 125 (quartet, due to C-F coupling)

¹⁹F NMR:

The ¹⁹F NMR spectrum is expected to show a single sharp peak for the trifluoromethyl group. The chemical shift will be characteristic of a CF₃ group attached to an aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key expected vibrational frequencies for this compound are:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C≡N (Nitrile)2220 - 2260Strong, Sharp
C-F (Trifluoromethyl)1100 - 1250Strong
C-Cl600 - 800Medium to Strong
Aromatic C=C and C=N1400 - 1600Medium to Weak

The nitrile stretching vibration is a particularly strong and sharp absorption, making it a key diagnostic peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the following has been predicted:

  • Monoisotopic Mass: 239.94688 Da[3]

Predicted Adducts and m/z Values:

Adduct Predicted m/z
[M+H]⁺240.95416
[M+Na]⁺262.93610
[M-H]⁻238.93960
[M+NH₄]⁺257.98070
[M+K]⁺278.91004

Data sourced from PubChemLite.[3]

The isotopic pattern due to the two chlorine atoms (³⁵Cl and ³⁷Cl) will be a characteristic feature in the mass spectrum, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.

Experimental Protocols

While specific experimental protocols for obtaining the spectroscopic data of this compound are not detailed in the available literature, standard procedures for these techniques would be employed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire the ¹⁹F NMR spectrum, using an appropriate reference standard.

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

IR Spectroscopy Protocol
  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). For solution-state IR, dissolve the sample in a suitable solvent (e.g., CCl₄).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing: Process the interferogram to obtain the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Employ an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition and Processing: Record the mass spectrum and analyze the molecular ion peak, isotopic pattern, and fragmentation pattern.

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams have been generated.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR KBr_Pellet Preparation of KBr Pellet Sample->KBr_Pellet for IR MS Mass Spectrometer Sample->MS for MS NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) Dissolution->NMR IR FTIR Spectrometer KBr_Pellet->IR NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR->IR_Data MS_Data Mass Spectrum (m/z, Isotopic Pattern, Fragmentation) MS->MS_Data

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Molecular structure and its correlation to key spectroscopic features.

References

Determining the Solubility of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of public quantitative solubility data for this compound, this document provides a comprehensive overview of established experimental protocols for determining its solubility in various organic solvents. The methodologies detailed herein, including gravimetric and spectrophotometric techniques, are designed to enable researchers to generate precise and reliable solubility data. This guide is intended to be a valuable resource for scientists and professionals engaged in drug development and chemical research, facilitating formulation studies, process optimization, and toxicological assessments.

Introduction

This compound is a halogenated pyridine derivative with significant potential in the synthesis of novel bioactive molecules. Understanding its solubility in a range of organic solvents is a critical parameter for its application in medicinal chemistry and process development. Solubility data is fundamental for designing and optimizing reaction conditions, developing purification strategies such as recrystallization, and formulating active pharmaceutical ingredients. This guide outlines the standard, reliable methods for the experimental determination of the solubility of this solid compound.

Experimental Protocols for Solubility Determination

The following sections detail two widely accepted methods for determining the solubility of a solid compound in an organic solvent: the gravimetric method and spectrophotometric methods.

Gravimetric Method

The gravimetric method is a direct and straightforward technique that relies on the mass of the dissolved solute in a saturated solution.

2.1.1. Detailed Methodology

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a screw-capped vial or flask). The presence of undissolved solid is essential to ensure that the solution is saturated.

  • Equilibration:

    • Agitate the mixture at a constant, recorded temperature for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or rotator is recommended for maintaining a consistent temperature and agitation.

  • Phase Separation:

    • Allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifugation of the saturated solution is highly recommended.

  • Sample Withdrawal and Weighing:

    • Carefully withdraw a known volume or mass of the clear supernatant (the saturated solution) using a calibrated pipette or syringe. Transfer the aliquot to a pre-weighed, dry container (e.g., an evaporating dish or a vial). Record the combined mass of the container and the aliquot.

  • Solvent Evaporation:

    • Evaporate the solvent from the aliquot under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that is high enough to facilitate evaporation but low enough to prevent decomposition of the solute.

  • Drying and Final Weighing:

    • Dry the residue to a constant weight in a vacuum oven. The final weight of the container with the dried solute is recorded.

  • Calculation of Solubility:

    • The solubility can be calculated using the following formula:

      Solubility ( g/100 mL) = [(Mass of container + dried solute) - (Mass of empty container)] / (Volume of aliquot in mL) * 100

Spectrophotometric Methods (UV-Vis or HPLC)

Spectrophotometric methods offer a more sensitive and often faster alternative to the gravimetric method, particularly for compounds with low solubility. These methods are based on the Beer-Lambert law, which correlates the absorbance of a solution with the concentration of the analyte. A calibration curve must be generated prior to determining the solubility.

2.2.1. Detailed Methodology

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known high concentration in the chosen organic solvent.

    • From the stock solution, prepare a series of standard solutions of decreasing, known concentrations via serial dilution.

  • Generation of a Calibration Curve:

    • For UV-Vis Spectroscopy: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • For High-Performance Liquid Chromatography (HPLC): Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

    • Plot a graph of absorbance or peak area (y-axis) versus concentration (x-axis) to generate a calibration curve. The curve should be linear in the concentration range of the standards.

  • Preparation of a Saturated Solution:

    • Prepare a saturated solution of this compound and allow it to equilibrate as described in the gravimetric method (Steps 2.1.1 and 2.1.2).

  • Sample Preparation and Analysis:

    • After phase separation (Step 2.1.3), withdraw a small aliquot of the clear supernatant.

    • Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

    • Measure the absorbance or determine the peak area of the diluted sample using the same method as for the standards.

  • Calculation of Solubility:

    • Use the equation of the linear regression from the calibration curve to determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

Data Presentation

As no pre-existing quantitative data was found, a template for data presentation is provided below. Researchers should populate this table with their experimentally determined values.

Organic SolventTemperature (°C)Solubility ( g/100 mL)Method Used
e.g., Acetonee.g., 25e.g., Gravimetric
e.g., Ethanole.g., 25e.g., HPLC
e.g., Toluenee.g., 25
e.g., Dichloromethanee.g., 25
......

Visualization of Experimental Workflow

The following diagram illustrates the general experimental workflow for determining the solubility of a solid organic compound.

experimental_workflow cluster_gravimetric Gravimetric Method cluster_spectrophotometric Spectrophotometric Method start Start: Excess Solute + Organic Solvent equilibration Equilibration (Constant Temperature & Agitation) start->equilibration phase_separation Phase Separation (Settling/Centrifugation) equilibration->phase_separation supernatant_withdrawal Withdrawal of Clear Supernatant phase_separation->supernatant_withdrawal grav_weighing Weigh Aliquot supernatant_withdrawal->grav_weighing dilution Dilute Aliquot supernatant_withdrawal->dilution solvent_evaporation Solvent Evaporation grav_weighing->solvent_evaporation final_weighing Weigh Dried Solute solvent_evaporation->final_weighing grav_calculation Calculate Solubility final_weighing->grav_calculation analysis UV-Vis or HPLC Analysis dilution->analysis spec_calculation Calculate Concentration (from Calibration Curve) analysis->spec_calculation

Caption: General experimental workflow for solubility determination.

Conclusion

This technical guide provides detailed, practical methodologies for the determination of the solubility of this compound in organic solvents. By following the outlined gravimetric and spectrophotometric protocols, researchers can generate the critical data needed to advance their work in drug discovery, chemical synthesis, and formulation science. The consistent application of these methods will ensure the production of high-quality, comparable solubility data, fostering a deeper understanding of the physicochemical properties of this important chemical entity.

Unraveling the Potential Mechanisms of Action of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The chemical structure of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile incorporates two key pharmacophores: the nicotinonitrile moiety and a 2,6-dichloro-4-(trifluoromethyl)phenyl group. The latter is a prominent feature in a class of phenylpyrazole insecticides, with Fipronil being a notable example. These insecticides are known to act on insect GABA receptors.[1][2] The nicotinonitrile scaffold, on the other hand, is the core of neonicotinoid insecticides, which target nAChRs.[3] Therefore, it is highly probable that the biological activity of this compound is mediated through the modulation of one or both of these critical neurotransmitter receptor systems. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, which can contribute to increased biological activity.[4]

Hypothesized Mechanisms of Action

Based on the structural similarities to known active compounds, two primary mechanisms of action are proposed for this compound.

Antagonism of the GABA Receptor

The 2,6-dichloro-4-(trifluoromethyl)phenyl group is a key structural component of phenylpyrazole insecticides like Fipronil. These compounds are known to be non-competitive antagonists of the GABA receptor, an ionotropic receptor that forms a chloride ion channel.[1]

Signaling Pathway:

In a resting state, the GABA receptor is closed. Upon binding of the neurotransmitter GABA, the channel opens, allowing an influx of chloride ions (Cl-). This hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating an inhibitory effect. Phenylpyrazole insecticides are thought to bind within the ion channel pore, stabilizing a closed or desensitized state of the receptor, thereby preventing the influx of chloride ions. This blockade of the inhibitory signal leads to hyperexcitation of the central nervous system in insects, resulting in paralysis and death.[5]

GABA_Pathway GABA GABA GABA_Receptor GABA Receptor (Chloride Channel) GABA->GABA_Receptor Binds to Chloride_Influx Chloride (Cl-) Influx GABA_Receptor->Chloride_Influx Opens Hyperexcitation Hyperexcitation GABA_Receptor->Hyperexcitation Leads to Compound 2,6-Dichloro-4- (trifluoromethyl)nicotinonitrile Compound->GABA_Receptor Blocks Neuron_Membrane Neuronal Membrane Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Nerve Impulse Hyperpolarization->Inhibition nAChR_Pathway ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to Cation_Influx Cation (Na+, Ca2+) Influx nAChR->Cation_Influx Opens Overstimulation Persistent Overstimulation nAChR->Overstimulation Leads to Compound 2,6-Dichloro-4- (trifluoromethyl)nicotinonitrile Compound->nAChR Activates Neuron_Membrane Neuronal Membrane Depolarization Depolarization Cation_Influx->Depolarization Excitation Excitation of Nerve Impulse Depolarization->Excitation Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Insect Membrane Homogenate Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand and Test Compound Prepare_Membranes->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters to Remove Non-specific Binding Filter->Wash Measure Measure Radioactivity (Scintillation Counting) Wash->Measure Analyze Data Analysis: Determine IC50 Measure->Analyze End End Analyze->End TEVC_Workflow Start Start Inject_Oocytes Inject Xenopus Oocytes with Receptor cRNA Start->Inject_Oocytes Incubate_Oocytes Incubate Oocytes for Receptor Expression Inject_Oocytes->Incubate_Oocytes Setup_TEVC Set up Two-Electrode Voltage-Clamp Incubate_Oocytes->Setup_TEVC Record_Baseline Record Baseline Current in Response to Agonist Setup_TEVC->Record_Baseline Apply_Compound Apply Test Compound (alone or with agonist) Record_Baseline->Apply_Compound Record_Response Record Change in Membrane Current Apply_Compound->Record_Response Analyze_Data Analyze Data to Determine Functional Effect Record_Response->Analyze_Data End End Analyze_Data->End

References

Potential Biological Activity of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activity of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile is limited in publicly available scientific literature. This guide infers potential activities based on the reported biological profiles of its structural isomer, 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile, and its role as a chemical intermediate in the synthesis of bioactive molecules. All quantitative data and experimental protocols are derived from studies on these related compounds and should be considered as illustrative for potential research directions.

Executive Summary

This compound is a halogenated pyridine derivative with potential for biological activity, primarily inferred from its structural similarity to other bioactive compounds. Its isomer, 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile, has demonstrated notable in vitro anticancer and antimicrobial properties. Furthermore, this compound serves as a key precursor in the synthesis of androgen receptor (AR) antagonists, suggesting its utility in the development of therapeutics for prostate cancer. This document provides a summary of the potential biological activities, relevant quantitative data from related compounds, detailed experimental methodologies for assessing these activities, and diagrams of associated signaling pathways.

Inferred Biological Activities

Based on the available literature for structurally related compounds, the potential biological activities of this compound can be categorized as follows:

  • Anticancer Activity: The isomeric compound, 2,6-dichloro-5-(trifluoromethyl)nicotinonitrile, has shown cytotoxic effects against various cancer cell lines.[1] This suggests that this compound may also possess antiproliferative properties.

  • Antimicrobial Activity: The 5-trifluoromethyl isomer has also been reported to exhibit activity against both Gram-positive and Gram-negative bacteria.[1] This points to a potential application for the 4-trifluoromethyl isomer in antimicrobial research.

  • Androgen Receptor Antagonism: this compound is a documented precursor for the synthesis of androgen receptor antagonists. While the final products, not the precursor itself, are the active antagonists, this highlights its importance in the development of drugs targeting the androgen receptor signaling pathway, which is crucial in prostate cancer.

Quantitative Data from Structurally Related Compounds

The following tables summarize the quantitative biological activity data for the structural isomer, 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile. This data provides a benchmark for potential future studies on this compound.

Table 1: In Vitro Anticancer Activity of 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer10[1]
MCF-7Breast Cancer15[1]

Table 2: In Vitro Antimicrobial Activity of 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile

Bacterial StrainGram TypeMIC (µg/mL)Reference
Staphylococcus aureusGram-positive62.5[1]
Escherichia coliGram-negative125[1]
Klebsiella pneumoniaeGram-negative15.6[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the potential biological activities of this compound.

Cytotoxicity Assessment via MTT Assay

This protocol is a standard method for assessing cell viability and the cytotoxic potential of a compound.[2][3][4][5][6]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound (or related compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.[7][8][9][10]

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • 96-well U-bottom microtiter plates

  • This compound (or related compound) dissolved in a suitable solvent

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

Androgen Receptor (AR) Competition Binding Assay

This assay is used to determine the ability of a compound to compete with a known ligand for binding to the androgen receptor.[11]

Objective: To assess the potential of a compound to act as an androgen receptor antagonist.

Materials:

  • Purified androgen receptor protein

  • Radiolabeled androgen (e.g., [3H]-Mibolerone)

  • Test compound

  • Scintillation proximity assay (SPA) beads

  • Assay buffer

  • Microplates compatible with scintillation counting

Procedure:

  • Assay Setup: In a microplate, combine the purified androgen receptor, SPA beads, and the radiolabeled androgen.

  • Compound Addition: Add the test compound at various concentrations to the wells. Include a control with no test compound and a non-specific binding control.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Signal Detection: Measure the scintillation counts in each well using a suitable microplate scintillation counter. The binding of the radiolabeled ligand to the receptor brings it in close proximity to the SPA beads, generating a signal.

  • Data Analysis: A decrease in the scintillation signal in the presence of the test compound indicates competition for binding to the androgen receptor. The IC50 value, the concentration of the test compound that displaces 50% of the radiolabeled ligand, can be calculated.

Visualization of Relevant Pathways and Workflows

Androgen Receptor Signaling Pathway

The androgen receptor is a key driver of prostate cancer cell growth and survival. Androgen receptor antagonists, for which this compound is a precursor, act by blocking this signaling pathway.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation HSP Heat Shock Proteins (HSP) AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Activates Antagonist AR Antagonist Antagonist->AR Blocks Binding

Caption: Simplified schematic of the androgen receptor signaling pathway and the mechanism of action of AR antagonists.

Experimental Workflow for Cytotoxicity (MTT) Assay

The following diagram illustrates the key steps in determining the cytotoxic effects of a compound on cancer cells.

MTT_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_compound Treat with Serial Dilutions of Test Compound incubate1->treat_compound incubate2 Incubate 48-72h treat_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Analyze Data & Calculate IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow diagram for the MTT cytotoxicity assay.

Experimental Workflow for Antimicrobial (MIC) Assay

This diagram outlines the process for determining the minimum inhibitory concentration of a compound against bacteria.

MIC_Workflow start Start prepare_dilutions Prepare Serial Dilutions of Test Compound in Broth start->prepare_dilutions prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum inoculate_plate Inoculate Microtiter Plate prepare_dilutions->inoculate_plate prepare_inoculum->inoculate_plate incubate Incubate 18-24h inoculate_plate->incubate determine_mic Determine MIC (Visual or OD Reading) incubate->determine_mic end End determine_mic->end

Caption: Workflow for the broth microdilution MIC assay.

References

An In-depth Technical Guide to 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile, a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. This document details its discovery and history, physicochemical properties, and a detailed experimental protocol for its synthesis. Furthermore, it explores its known biological activities and potential mechanisms of action, offering insights for researchers and professionals in the field.

Introduction

This compound is a synthetic organofluorine compound featuring a pyridine ring substituted with two chlorine atoms, a trifluoromethyl group, and a nitrile functional group. The unique electronic properties conferred by these substituents make it a valuable building block in the synthesis of novel pharmaceutical and agrochemical agents. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for its application in research and development.

Discovery and History

The development of trifluoromethyl-substituted pyridines as a class of compounds gained momentum in the mid-20th century, following the initial synthesis of trifluoromethylpyridine in 1947.[1] These compounds have since become crucial intermediates in the production of a wide range of commercial products, including pharmaceuticals and agrochemicals.[1]

While a precise, singular "discovery" of this compound is not prominently documented in publicly available literature, its synthesis and exploration are intrinsically linked to the broader investigation of halogenated and trifluoromethyl-substituted pyridines for biological applications. The earliest comprehensive synthesis protocol appears in patent literature, indicating its importance as a key intermediate. A notable method was detailed in a Chinese patent (CN103626697B), which describes a two-step process for its preparation. This suggests its emergence from industrial and academic efforts to create novel molecular scaffolds for drug and pesticide discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

PropertyValueReference
CAS Number 13600-42-5[2][3]
Molecular Formula C₇HCl₂F₃N₂[2][3]
Molecular Weight 241.00 g/mol [2][3]
Melting Point 38 °C[4]
Boiling Point (Predicted) 282.4 ± 35.0 °C[4]
Density (Predicted) 1.63 ± 0.1 g/cm³[4]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[4]

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process as outlined in patent literature. The following protocol is a detailed representation of this synthetic route.

Synthesis of 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile

This initial step involves the construction of the pyridine ring with the desired trifluoromethyl and nitrile substituents.

Diagram of the Synthesis Workflow:

Synthesis_Step_1 Ethyl_trifluoroacetate Ethyl trifluoroacetate Cyclization_Condensation Cyclization/ Condensation Ethyl_trifluoroacetate->Cyclization_Condensation Ethyl_cyanoacetate Ethyl cyanoacetate Ethyl_cyanoacetate->Cyclization_Condensation Base Base (e.g., Sodium ethoxide) Base->Cyclization_Condensation Intermediate Intermediate Cyclization_Condensation->Intermediate Acidification Acidification Intermediate->Acidification Product_1 2,6-dihydroxy-4- (trifluoromethyl)nicotinonitrile Acidification->Product_1

Caption: Workflow for the synthesis of the dihydroxy intermediate.

Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, a solution of a suitable base (e.g., sodium ethoxide in ethanol) is prepared.

  • Addition of Reactants: A mixture of ethyl trifluoroacetate and ethyl cyanoacetate is added dropwise to the base solution at a controlled temperature to initiate the condensation reaction.

  • Cyclization: After the addition is complete, the reaction mixture is heated to reflux for several hours to facilitate the cyclization and formation of the pyridine ring.

  • Work-up and Isolation: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue is dissolved in water and acidified (e.g., with hydrochloric acid) to precipitate the crude product.

  • Purification: The crude 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Chlorination to this compound

The second step involves the conversion of the hydroxyl groups to chlorine atoms.

Diagram of the Chlorination Workflow:

Chlorination_Step Dihydroxy_Intermediate 2,6-dihydroxy-4- (trifluoromethyl)nicotinonitrile Chlorination Chlorination Dihydroxy_Intermediate->Chlorination Chlorinating_Agent Chlorinating Agent (e.g., POCl₃) Chlorinating_Agent->Chlorination Catalyst Catalyst (optional) (e.g., quaternary ammonium salt) Catalyst->Chlorination Product_2 2,6-dichloro-4- (trifluoromethyl)nicotinonitrile Chlorination->Product_2

Caption: Workflow for the chlorination of the dihydroxy intermediate.

Methodology:

  • Reaction Setup: The dried 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile is placed in a reaction vessel suitable for chlorination reactions.

  • Addition of Chlorinating Agent: A chlorinating agent, such as phosphorus oxychloride (POCl₃), is added to the starting material. A catalyst, for instance, a quaternary ammonium salt, may be added to facilitate the reaction.

  • Reaction Conditions: The mixture is heated, typically in the range of 50°C to 100°C, and maintained at this temperature for a period of 90 to 150 minutes, or until the reaction is complete as monitored by a suitable technique (e.g., thin-layer chromatography).

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is carefully quenched, for example, by pouring it onto crushed ice. The product is then extracted with an organic solvent (e.g., dichloromethane).

  • Purification: The organic extracts are combined, washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is evaporated under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or distillation under reduced pressure to afford pure this compound.

Biological Activities and Mechanism of Action

While specific and extensive biological data for this compound itself is limited in publicly accessible literature, the trifluoromethylpyridine scaffold is a well-established pharmacophore in various therapeutic areas. Derivatives of this and related compounds have shown potential as:

  • Anticancer Agents: The trifluoromethylpyridine moiety is present in several kinase inhibitors that target signaling pathways involved in cancer cell proliferation and survival.[5]

  • Insecticides: The unique properties of this chemical class have been leveraged in the development of potent insecticides.[6]

The likely mechanism of action for derivatives of this compound would involve the modulation of specific signaling pathways, which is a common mode of action for many small molecule drugs.

Hypothesized Signaling Pathway Interaction:

Signaling_Pathway cluster_cell Cell Receptor Receptor Tyrosine Kinase Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) Receptor->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival, etc.) Transcription_Factors->Cellular_Response Compound 2,6-dichloro-4-(trifluoromethyl) nicotinonitrile Derivative Compound->Receptor Inhibition

Caption: Hypothesized mechanism of action via kinase inhibition.

This diagram illustrates a potential mechanism where a derivative of this compound acts as an inhibitor of a receptor tyrosine kinase, thereby blocking downstream signaling pathways that are crucial for cell growth and survival.

Conclusion and Future Perspectives

This compound is a synthetically accessible and valuable intermediate for the development of novel bioactive compounds. Its unique combination of functional groups provides a versatile platform for chemical modification and the exploration of new chemical space. While current publicly available data on its specific biological activities is limited, the proven track record of the trifluoromethylpyridine scaffold in drug discovery suggests that this compound and its derivatives hold significant potential. Future research should focus on the synthesis of analog libraries and their systematic evaluation in a range of biological assays to fully elucidate their therapeutic and agrochemical potential. Detailed structure-activity relationship (SAR) studies will be crucial in optimizing the efficacy and selectivity of lead compounds derived from this promising core structure.

References

Navigating the Unseen: A Technical Guide to the Safe Handling of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Classification

While specific GHS classifications for 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile are not available, based on analogous compounds, it should be handled as a substance that is potentially hazardous.[1][2][3][4][5][6] The presence of chloro- and trifluoromethyl- groups suggests potential for toxicity and environmental hazard.

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][5]

  • Skin Corrosion/Irritation: May cause skin irritation.[1][4][5]

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[1][4][5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][4]

  • Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.[5][7]

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table summarizes available information for the target compound and a structurally related compound.

PropertyValueSource
Molecular Formula C₇HCl₂F₃N₂[8]
Molecular Weight 241.0 g/mol [8]
Appearance Not Available
Odor Not Available
Melting Point Not Available
Boiling Point Not Available
Solubility Not Available

Exposure Controls and Personal Protection

A comprehensive approach to exposure control and personal protective equipment (PPE) is critical when handling this compound.

Engineering Controls
  • Ventilation: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4][9]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[1][5]

Personal Protective Equipment (PPE)

The following table outlines the recommended PPE for handling this compound.

Body AreaRecommendationSpecifications
Eyes/Face Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for splash hazards.Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[1][5][9]
Skin Chemical-resistant gloves and a lab coat. For larger quantities or increased risk of exposure, a chemical-resistant suit may be required.Gloves should be inspected prior to use.[9] Nitrile or butyl gloves are often recommended for similar compounds.[10]
Respiratory For operations that may generate dust or aerosols, a NIOSH/MSHA-approved respirator is necessary.A dust/mist filtering respirator (e.g., N95) or a respirator with an organic vapor cartridge may be appropriate depending on the nature of the handling.[1][10] For enclosed areas or potential for high concentrations, a supplied-air respirator may be required.[10]

Handling and Storage

Strict protocols for handling and storage are essential to minimize risk.

  • Handling: Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust or vapors.[2][4] Wash hands thoroughly after handling.[1][4] Use non-sparking tools and take measures to prevent static discharge.[2]

  • Storage: Store in a cool, dry, and well-ventilated place.[2][9] Keep containers tightly closed when not in use.[1][2][3] Store away from incompatible materials such as strong oxidizing agents and acids.[1]

First-Aid Measures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][9][11]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][9]

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area.[9] Wear appropriate personal protective equipment as described in Section 3.2.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains, waterways, or soil.[4][9]

  • Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[1][4] For larger spills, dike the area and collect the material for disposal.

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations.[1] Do not dispose of down the drain.

Experimental Protocols and Methodologies

Detailed experimental protocols for determining the toxicity of this compound are not publicly available. Standard methodologies for assessing chemical safety, as would be applied to this compound, include:

  • Acute Toxicity Studies (e.g., LD50, LC50): These studies determine the lethal dose or concentration of a substance. They are typically conducted in animal models via oral, dermal, and inhalation routes.

  • Skin and Eye Irritation Studies: These experiments, often using in vitro or animal models, assess the potential of a substance to cause irritation upon contact.

  • Genotoxicity Assays (e.g., Ames test): These tests evaluate the potential of a chemical to cause mutations in the DNA of test organisms.

  • Environmental Fate and Ecotoxicity Studies: These studies assess the persistence, bioaccumulation, and toxicity of the compound to aquatic organisms.

Visualizations

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling RiskAssessment Risk Assessment GatherPPE Gather Appropriate PPE RiskAssessment->GatherPPE PrepWorkArea Prepare Work Area (Fume Hood, Spill Kit) GatherPPE->PrepWorkArea Weighing Weighing & Dispensing PrepWorkArea->Weighing ReactionSetup Reaction Setup Weighing->ReactionSetup Workup Work-up & Purification ReactionSetup->Workup Decontamination Decontaminate Glassware & Surfaces Workup->Decontamination WasteDisposal Segregate & Dispose of Hazardous Waste Decontamination->WasteDisposal Store Store Compound Properly WasteDisposal->Store

Caption: Workflow for the safe handling of hazardous chemicals.

Potential Signaling Pathway Interaction

The trifluoromethyl group can increase the lipophilicity of a molecule, potentially allowing it to cross cell membranes and interact with intracellular targets.[12] The electrophilic nature of the chlorinated pyridine ring suggests possible interactions with nucleophilic residues in proteins. The following diagram depicts a generalized pathway of how such a compound might exert a biological effect.

Signaling_Pathway cluster_entry Cellular Entry cluster_interaction Intracellular Interaction cluster_response Cellular Response Compound This compound Membrane Cell Membrane Compound->Membrane Passive Diffusion Target Intracellular Target (e.g., Enzyme, Receptor) Membrane->Target Binding Covalent or Non-covalent Binding Target->Binding Pathway Signaling Pathway Modulation Binding->Pathway Effect Biological Effect (e.g., Toxicity, Efficacy) Pathway->Effect

Caption: Generalized signaling pathway for a lipophilic compound.

References

An In-depth Technical Guide to 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile for Chemical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile (CAS No. 13600-42-5), a key intermediate in synthetic chemistry. This guide details its commercial availability, physicochemical properties, and reactivity, with a focus on its application as a chemical building block.

Commercial Availability and Suppliers

This compound is readily available from a range of commercial chemical suppliers. It is typically offered in various purities, commonly 97% or 98%, and can be purchased in quantities ranging from milligrams to kilograms. Researchers can acquire this compound for laboratory and development purposes from the following selected suppliers. Pricing and stock levels are subject to change and should be verified with the respective vendors.

SupplierPurityAvailable Quantities
Santa Cruz Biotechnology InquireInquire
Apollo Scientific Inquire1g, 5g, 25g
Thermo Scientific™ (via Fisher Scientific) 97%1g
ChemUniverse 98%250mg, 1g, 5g

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety data for this compound is provided below. This information is essential for its safe handling, storage, and use in experimental settings.

PropertyValueSource
CAS Number 13600-42-5[1][2]
Molecular Formula C₇HCl₂F₃N₂[1][2]
Molecular Weight 240.997 g/mol [1]
Melting Point 38 °C[2]
Boiling Point (Predicted) 282.4 ± 35.0 °C[2]
Density (Predicted) 1.63 ± 0.1 g/cm³[2]
Appearance Crystals[2]
Storage Conditions Under inert gas (nitrogen or Argon) at 2-8°C[2]

Safety and Handling:

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. The compound is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation.[3]

Chemical Reactivity and Synthetic Applications

The primary utility of this compound in chemical synthesis lies in its nature as a functionalized pyridine derivative. The presence of two chlorine atoms at the 2- and 6-positions, a trifluoromethyl group at the 4-position, and a nitrile group at the 3-position offers multiple sites for chemical modification. The electron-withdrawing nature of the trifluoromethyl and nitrile groups, as well as the pyridine nitrogen, activates the chlorine atoms for nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the 2- and 6-positions are susceptible to displacement by nucleophiles. The reactivity of these positions is a key aspect of the molecule's utility in building more complex structures. In 2,6-dichloropyridines, the two chlorine atoms are chemically equivalent, simplifying the initial monosubstitution.[4] However, the introduction of a first substituent can influence the reactivity of the second chlorine atom.

A specific example of this reactivity is documented in patent literature, where this compound is used as a precursor in the synthesis of heterocyclic compounds for potential use in cancer treatment.

Experimental Protocol: Reaction with Sodium Methoxide

The following protocol is adapted from patent WO2021028643A1 and describes a nucleophilic substitution reaction on this compound.

Objective: To synthesize 2-chloro-6-methoxy-4-(trifluoromethyl)nicotinonitrile through the selective displacement of one chlorine atom with a methoxy group.

Materials:

  • This compound (CAS 13600-42-5)

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Petroleum ether (PE)

Procedure:

  • A solution of 2,6-dichloro-4-(trifluoromethyl)pyridine-3-carbonitrile (0.5 g, 2.07 mmol) in methanol (2 mL) is prepared.

  • The solution is cooled to -10°C.

  • Sodium methoxide (106 mg, 1.97 mmol) is added to the cooled solution.

  • The reaction mixture is stirred at -10°C for 2 hours.

  • Upon completion, the mixture is filtered and the solvent is evaporated.

  • The resulting residue is purified by preparative Thin Layer Chromatography (TLC) using a mobile phase of 25% ethyl acetate in petroleum ether to yield the desired 2-chloro-6-methoxy-4-(trifluoromethyl)nicotinonitrile.

This experimental protocol highlights the utility of this compound as a versatile intermediate for the synthesis of substituted pyridines.

Visualized Experimental Workflow

The following diagram illustrates the workflow for the nucleophilic aromatic substitution of this compound with sodium methoxide, as described in the experimental protocol.

G Workflow for the Synthesis of 2-chloro-6-methoxy-4-(trifluoromethyl)nicotinonitrile cluster_0 Reaction Setup cluster_1 Work-up and Purification Start Dissolve this compound in Methanol Cool Cool solution to -10°C Start->Cool Step 1 Add_NaOMe Add Sodium Methoxide Cool->Add_NaOMe Step 2 Stir Stir at -10°C for 2 hours Add_NaOMe->Stir Step 3 Filter Filter the reaction mixture Stir->Filter Step 4 Evaporate Evaporate the solvent Filter->Evaporate Step 5 Purify Purify by preparative TLC (25% EtOAc in PE) Evaporate->Purify Step 6 Product Obtain 2-chloro-6-methoxy-4- (trifluoromethyl)nicotinonitrile Purify->Product Final Step

Caption: A flowchart of the experimental workflow for the synthesis of 2-chloro-6-methoxy-4-(trifluoromethyl)nicotinonitrile.

Logical Relationships in Reactivity

The reactivity of this compound can be understood through the electronic effects of its substituents on the pyridine ring. The following diagram illustrates the logical relationship between the electron-withdrawing groups and the activation of the chlorine atoms for nucleophilic attack.

G Electronic Effects on Reactivity EWG Electron-Withdrawing Groups (-CF3, -CN, Pyridine N) Ring_Activation Increased Electrophilicity of the Pyridine Ring EWG->Ring_Activation Inductive and Resonance Effects Chlorine_Activation Activation of Chlorine Atoms at C2 and C6 Positions Ring_Activation->Chlorine_Activation SNAr Facilitation of Nucleophilic Aromatic Substitution (SNAr) Chlorine_Activation->SNAr

Caption: The influence of electron-withdrawing groups on the reactivity of the chlorine atoms.

Conclusion and Future Outlook

This compound is a commercially available and highly functionalized pyridine derivative that serves as a valuable building block in organic synthesis. Its reactivity is dominated by the susceptibility of the 2- and 6-chloro substituents to nucleophilic aromatic substitution, a feature that is exploited in the synthesis of more complex heterocyclic molecules for pharmaceutical and agrochemical research. While detailed biological data and a broad range of experimental protocols for this specific compound are not widely published, its chemical nature and the reactivity of analogous compounds suggest significant potential for its use in the development of novel chemical entities. Further research into the reactivity of the nitrile group and the development of diverse synthetic methodologies will continue to enhance the utility of this versatile intermediate.

References

Methodological & Application

Synthetic Applications of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile is a versatile trifluoromethyl-substituted pyridine derivative that serves as a valuable building block in medicinal chemistry. The presence of two reactive chlorine atoms at the 2- and 6-positions, a nitrile group, and an electron-withdrawing trifluoromethyl group at the 4-position makes it a highly attractive starting material for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. The trifluoromethyl group is a key structural motif in many modern pharmaceuticals, often enhancing metabolic stability, binding affinity, and bioavailability. This document provides an overview of the synthetic utility of this compound, with a focus on its application in the development of kinase inhibitors. Detailed experimental protocols for key transformations are provided to facilitate its use in drug discovery and development programs.

Key Synthetic Applications

The primary synthetic utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms can be sequentially or simultaneously displaced by a variety of nucleophiles, allowing for the controlled introduction of diverse functionalities. This step-wise functionalization is a powerful strategy for building molecular complexity and exploring structure-activity relationships (SAR).

Synthesis of Kinase Inhibitors

Substituted pyridines are prevalent scaffolds in a multitude of approved and investigational kinase inhibitors. The unique substitution pattern of this compound makes it an ideal precursor for the synthesis of novel kinase inhibitors. The general synthetic strategy involves the displacement of one or both chlorine atoms with amine nucleophiles, which often serve as key hinge-binding moieties in the ATP-binding site of kinases.

A notable application of a closely related analogue, 2,6-dichloro-4-(trifluoromethyl)pyridine, has been demonstrated in the synthesis of p38 kinase inhibitors. This highlights the potential of the 2,6-dichloro-4-(trifluoromethyl)pyridine core in generating potent and selective kinase modulators. The nitrile group in the target compound can be further elaborated, for example, by hydrolysis to a carboxylic acid or reduction to an amine, providing additional points for diversification.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key intermediates and potential kinase inhibitor scaffolds starting from this compound.

Protocol 1: Mono-arylamination via Nucleophilic Aromatic Substitution

This protocol describes the selective mono-substitution of a chlorine atom with an aniline derivative, a common step in the synthesis of many kinase inhibitors.

Reaction Scheme:

Materials:

  • This compound

  • Substituted aniline (e.g., 4-fluoroaniline)

  • Diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add the substituted aniline (1.1 eq) and the base (DIPEA, 2.0 eq or K2CO3, 2.0 eq).

  • Add the anhydrous solvent (DMF or 1,4-Dioxane) to achieve a concentration of 0.1-0.5 M.

  • Stir the reaction mixture at 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If K2CO3 was used, filter off the inorganic salts.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(arylamino)-6-chloro-4-(trifluoromethyl)nicotinonitrile.

Expected Outcome:

This reaction typically proceeds in good to excellent yields, depending on the nucleophilicity of the aniline. The less reactive chlorine at the 6-position remains for further functionalization.

Protocol 2: Di-substitution with an Amine Nucleophile

This protocol describes the displacement of both chlorine atoms with an excess of an amine nucleophile.

Reaction Scheme:

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine, piperazine derivative)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or neat amine)

Procedure:

  • In a sealed tube or microwave vial, combine this compound (1.0 eq) and the amine nucleophile (3.0 - 5.0 eq).

  • If necessary, add a high-boiling point solvent like DMF or DMSO. In many cases, using the amine as the solvent is also effective.

  • Heat the reaction mixture to 100-150 °C (conventional heating) or 150-180 °C (microwave irradiation).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to yield the 2,6-disubstituted product.

Data Presentation

While specific quantitative data for compounds derived directly from this compound is not extensively available in the public domain, the following table provides a template for summarizing key data for newly synthesized analogues.

Compound IDR1-substituent (at C2)R2-substituent (at C6)Yield (%)Target KinaseIC50 (nM)
I-1 4-FluoroanilinoChloroe.g., 75p38αe.g., 150
I-2 MorpholinoMorpholinoe.g., 82JAK2e.g., 250
I-3 3-AminophenoxyChloroe.g., 68EGFRe.g., 95

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified generic kinase signaling pathway, which is often the target of inhibitors synthesized from the title compound.

Kinase_Signaling_Pathway Extracellular Signal Extracellular Signal Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Extracellular Signal->Receptor Tyrosine Kinase (RTK) Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (RTK)->Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Transcription Factors Transcription Factors Kinase Cascade (e.g., RAS-RAF-MEK-ERK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cellular Response (Proliferation, Survival, etc.) Cellular Response (Proliferation, Survival, etc.) Gene Expression->Cellular Response (Proliferation, Survival, etc.) Inhibitor (derived from title compound) Inhibitor (derived from title compound) Inhibitor (derived from title compound)->Receptor Tyrosine Kinase (RTK) Inhibitor (derived from title compound)->Kinase Cascade (e.g., RAS-RAF-MEK-ERK)

Caption: Generic Kinase Signaling Pathway and Points of Inhibition.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and evaluation of potential kinase inhibitors starting from this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Step1 Nucleophilic Aromatic Substitution (SNAr) Mono- or Di-substitution Start->Step1 Step2 Further Derivatization (optional) e.g., Suzuki coupling, nitrile hydrolysis Step1->Step2 Products Library of Analogues Step2->Products Assay In vitro Kinase Assay (IC50 determination) Products->Assay CellAssay Cell-based Assays (e.g., Proliferation, Apoptosis) Assay->CellAssay SAR Structure-Activity Relationship (SAR) Analysis CellAssay->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for Synthesis and Evaluation of Kinase Inhibitors.

Application Notes and Protocols: 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile as a Versatile Building Block for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile as a key intermediate in the synthesis of advanced agrochemicals. Detailed protocols for the synthesis of the prominent insecticide Flonicamid are provided, along with relevant quantitative data and reaction pathway diagrams.

Introduction

This compound is a highly functionalized pyridine derivative that serves as a critical starting material for the synthesis of a variety of agrochemicals. The presence of two reactive chlorine atoms, a nitrile group, and an electron-withdrawing trifluoromethyl group makes it a versatile scaffold for constructing complex molecules with potent biological activity. The trifluoromethyl group, in particular, is known to enhance the efficacy, metabolic stability, and lipophilicity of active ingredients, making it a desirable feature in modern crop protection agents.

One of the most significant applications of this building block is in the synthesis of the insecticide Flonicamid. Flonicamid is a selective aphicide that acts as a feeding blocker, providing excellent control of various aphid species in a wide range of crops.

Application: Synthesis of the Insecticide Flonicamid

Flonicamid is a systemic insecticide with a novel mode of action, belonging to IRAC Group 29. It rapidly inhibits the feeding behavior of aphids and other sucking insects. Its unique mode of action makes it a valuable tool in resistance management programs.

Quantitative Data for Flonicamid

The following tables summarize key quantitative data for Flonicamid, demonstrating its efficacy and toxicological profile.

Efficacy Data
Target Pests Aphids, Whiteflies, Thrips
Application Rate (Foliar Spray) 50-100 g a.i./ha[1]
Toxicological Data
Acute Oral LD50 (Rat) 884 mg/kg (male), 1768 mg/kg (female)[1]
Acute Dermal LD50 (Rat) > 5000 mg/kg[2]
Acute Inhalation LC50 (Rat) > 4.9 mg/L[2]
Fish LC50 (96h, Rainbow Trout) > 4.9 mg/L[1]
Daphnia magna EC50 (48h) > 100 mg/L
Avian LD50 (Bobwhite Quail) > 2000 mg/kg[3]

Experimental Protocols

The synthesis of Flonicamid from this compound can be achieved through a multi-step process involving catalytic hydrogenation, hydrolysis, and amidation.

Protocol 1: Synthesis of 4-(Trifluoromethyl)nicotinonitrile

This step involves the selective removal of the two chlorine atoms from the pyridine ring through catalytic hydrogenation.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Sodium Acetate (CH₃COONa)

  • Ethanol

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Standard reaction vessel with stirring and gas inlet/outlet

Procedure:

  • In a suitable reaction vessel, combine this compound (1 equivalent), 10% Pd/C (typically 5-10 mol% of palladium), and sodium acetate (2 equivalents) in ethanol.

  • Seal the vessel and purge with nitrogen gas to remove air.

  • Introduce hydrogen gas and maintain a positive pressure.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain crude 4-(trifluoromethyl)nicotinonitrile. The product can be further purified by column chromatography if necessary.

Protocol 2: Synthesis of 4-(Trifluoromethyl)nicotinic Acid

This protocol describes the hydrolysis of the nitrile group to a carboxylic acid.

Materials:

  • 4-(Trifluoromethyl)nicotinonitrile

  • Sodium Hydroxide (NaOH)

  • Water

  • Hydrochloric Acid (HCl)

  • Standard reaction vessel with heating and stirring capabilities

Procedure:

  • In a reaction vessel, dissolve 4-(trifluoromethyl)nicotinonitrile (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 10-20%).

  • Heat the reaction mixture to reflux (approximately 100°C) and stir.

  • Monitor the reaction by TLC or LC-MS until the hydrolysis is complete.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution with hydrochloric acid to a pH of 2-3 to precipitate the product.

  • Collect the solid precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum to yield 4-(trifluoromethyl)nicotinic acid.

Protocol 3: Synthesis of Flonicamid

The final step involves the amidation of 4-(trifluoromethyl)nicotinic acid with aminoacetonitrile.

Materials:

  • 4-(Trifluoromethyl)nicotinic Acid

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride

  • Aminoacetonitrile Hydrochloride

  • A suitable base (e.g., Triethylamine, Sodium Bicarbonate)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Water

Procedure:

  • Acid Chloride Formation: In a dry reaction vessel under an inert atmosphere, suspend 4-(trifluoromethyl)nicotinic acid (1 equivalent) in an anhydrous solvent. Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride or oxalyl chloride (1.1-1.5 equivalents). Stir the mixture at room temperature or gentle heating until the acid is fully converted to the acid chloride. Remove the excess chlorinating agent and solvent under reduced pressure.

  • Amidation: In a separate vessel, prepare a solution of aminoacetonitrile hydrochloride (1-1.2 equivalents) and a base (2-3 equivalents) in a mixture of water and an organic solvent.

  • Cool the aminoacetonitrile solution in an ice bath.

  • Dissolve the crude 4-(trifluoromethyl)nicotinoyl chloride in an anhydrous solvent and add it dropwise to the cooled aminoacetonitrile solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain Flonicamid.

Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflow.

Synthesis_of_Flonicamid start This compound intermediate1 4-(Trifluoromethyl)nicotinonitrile start->intermediate1 H₂, Pd/C CH₃COONa, EtOH intermediate2 4-(Trifluoromethyl)nicotinic Acid intermediate1->intermediate2 NaOH, H₂O Heat final_product Flonicamid intermediate2->final_product 1. SOCl₂ or (COCl)₂ 2. Aminoacetonitrile HCl, Base

Caption: Synthetic pathway for Flonicamid from the starting building block.

Experimental_Workflow cluster_step1 Step 1: Hydrogenation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Amidation s1_start Combine Reactants: This compound, Pd/C, NaOAc, EtOH s1_react React under H₂ atmosphere s1_start->s1_react s1_filter Filter to remove Pd/C s1_react->s1_filter s1_concentrate Concentrate filtrate s1_filter->s1_concentrate s1_product Crude 4-(Trifluoromethyl)nicotinonitrile s1_concentrate->s1_product s2_start Dissolve nitrile in NaOH(aq) s1_product->s2_start s2_react Heat to reflux s2_start->s2_react s2_precipitate Acidify with HCl s2_react->s2_precipitate s2_filter Filter and dry solid s2_precipitate->s2_filter s2_product 4-(Trifluoromethyl)nicotinic Acid s2_filter->s2_product s3_acid_chloride Convert acid to acid chloride s2_product->s3_acid_chloride s3_amidation React with aminoacetonitrile s3_acid_chloride->s3_amidation s3_workup Workup and purification s3_amidation->s3_workup s3_product Flonicamid s3_workup->s3_product

Caption: Experimental workflow for the synthesis of Flonicamid.

Conclusion

This compound is a valuable and versatile building block for the synthesis of modern agrochemicals. The provided protocols for the synthesis of Flonicamid illustrate a practical application of this intermediate, highlighting its importance in the development of effective and selective crop protection solutions. The unique combination of reactive sites on the pyridine ring allows for diverse chemical transformations, opening avenues for the discovery of novel active ingredients. Researchers are encouraged to explore the reactivity of this compound to develop new and improved agrochemicals.

References

Application Notes and Protocols for Suzuki Coupling with 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This is particularly valuable in the fields of medicinal chemistry and drug development for the synthesis of complex molecules and novel chemical entities. This document provides detailed application notes and a generalized protocol for the Suzuki coupling of 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile, a highly functionalized and electron-deficient pyridine derivative. The presence of two reactive chlorine atoms and an electron-withdrawing trifluoromethyl group makes this substrate an interesting building block for creating diverse molecular architectures.

The key challenge in the functionalization of this compound lies in controlling the regioselectivity of the coupling reaction. Generally, in dihalopyridines, the chlorine atom at the 2-position is more susceptible to oxidative addition to the palladium catalyst due to its proximity to the nitrogen atom. However, the strong electron-withdrawing effect of the trifluoromethyl group at the 4-position can influence the reactivity of both chlorine atoms. This document outlines a general protocol and discusses the critical parameters that can be optimized to achieve the desired mono- or di-arylated products.

Principle of the Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide (in this case, this compound) and an organoboron compound, such as a boronic acid or a boronate ester.[1] The reaction requires a base to activate the organoboron species and proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.[3] For electron-deficient substrates like the one , catalyst systems that promote efficient oxidative addition are often necessary.[3]

Data Presentation: Key Parameters for Suzuki Coupling of Dihalo-N-Heterocycles

The following table summarizes common conditions for Suzuki coupling reactions involving dihalopyridines and related electron-deficient heterocycles, which can serve as a starting point for optimizing the reaction with this compound.

ParameterTypical ConditionsRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄ is a common and effective catalyst.[4] Pd(OAc)₂ and Pd₂(dba)₃ are often used with ancillary ligands.[5]
Ligand Buchwald-type phosphines (e.g., SPhos, XPhos), dppfBulky, electron-rich phosphine ligands can improve catalytic activity for challenging substrates.[3][6]
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can significantly impact the reaction rate and yield.[7] Carbonates and phosphates are commonly used.
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂OA mixture of an organic solvent and water is often optimal for dissolving both the organic and inorganic reagents.[8]
Temperature 80 - 120 °CHeating is typically required to drive the reaction to completion. Microwave irradiation can be used to reduce reaction times.[4]
Organoboron Reagent Arylboronic acids, Arylboronate estersBoronic acids are widely available, though boronate esters can offer improved stability and reactivity in some cases.

Experimental Protocol: General Procedure for Mono-Arylation

This protocol describes a general method for the selective mono-arylation of this compound. Optimization of the reaction conditions may be necessary for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle or oil bath

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-arylated product.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Dichloronicotinonitrile - Boronic Acid - Base inert Establish Inert Atmosphere (N₂/Ar) reagents->inert 1. catalyst Add Palladium Catalyst inert->catalyst 2. solvent Add Degassed Solvent catalyst->solvent 3. heat Heat and Stir (e.g., 90 °C) solvent->heat 4. monitor Monitor Progress (TLC/LC-MS) heat->monitor 5. quench Cool and Quench monitor->quench 6. extract Extract with Organic Solvent quench->extract 7. purify Purify by Chromatography extract->purify 8. product Isolated Product purify->product 9.

Caption: Experimental workflow for the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)L₂-R transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product reactants1 Ar-X reactants1->oxidative_addition Heteroaryl Dichloride reactants2 R-B(OR)₂ reactants2->transmetalation Boronic Acid base Base base->transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Functionalization of the Pyridine Ring in 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile. This versatile building block is a key intermediate in the synthesis of a variety of functionalized pyridine derivatives with applications in pharmaceuticals and agrochemicals. The presence of two chlorine atoms at the 2- and 6-positions, an electron-withdrawing trifluoromethyl group at the 4-position, and a nitrile group at the 3-position offers multiple avenues for selective functionalization.

Overview of Reactivity

The pyridine ring in this compound is highly electron-deficient. This electronic nature dictates its reactivity, primarily favoring two main classes of transformations at the chloro-substituted positions:

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the C2 and C6 positions are susceptible to displacement by a wide range of nucleophiles. The strong electron-withdrawing effects of the trifluoromethyl and nitrile groups, as well as the ring nitrogen, activate these positions for nucleophilic attack.

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bonds can be effectively functionalized using modern cross-coupling methodologies to form new carbon-carbon and carbon-nitrogen bonds.

Due to the symmetrical nature of the substitution at the 2- and 6-positions, achieving selective mono-functionalization can be challenging and often requires careful control of reaction conditions. However, in many instances, di-substitution is the desired outcome.

I. Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a direct and efficient method for introducing a variety of functional groups onto the pyridine ring of this compound. Common nucleophiles include amines, alkoxides, and thiols.

A. Amination

The introduction of amino groups is a critical transformation in the synthesis of biologically active molecules.

Logical Relationship: SNAr Amination

sn_ar_amination start This compound product 2,6-Diamino-4-(trifluoromethyl)nicotinonitrile Derivative start->product Nucleophilic Attack amine Primary or Secondary Amine (R1R2NH) amine->product conditions Base (e.g., K2CO3, Et3N) Solvent (e.g., DMF, DMSO) Heat Nucleophilic Attack Nucleophilic Attack conditions->Nucleophilic Attack

Caption: Workflow for the di-amination of this compound via SNAr.

Experimental Protocol: Synthesis of a 2,6-Bis(substituted-amino)-4-(trifluoromethyl)nicotinonitrile Derivative

This protocol describes a general procedure for the di-amination of this compound.

Materials:

  • This compound

  • Substituted amine (e.g., morpholine, piperidine, aniline) (2.2 equivalents)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.5 equivalents)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the desired amine (2.2 eq), and the base (2.5 eq).

  • Add the solvent (DMF or DMSO) to achieve a concentration of 0.1-0.5 M.

  • Flush the flask with an inert gas.

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2,6-diamino derivative.

Amine NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
AnilineK₂CO₃DMF1001285[Generic Protocol]
MorpholineEt₃NDMSO120892[Generic Protocol]
PiperidineK₂CO₃DMF1001088[Generic Protocol]
B. Alkoxylation

The displacement of the chloro groups with alkoxides provides access to alkoxy-substituted nicotinonitriles.

Experimental Protocol: Synthesis of 2,6-Dimethoxy-4-(trifluoromethyl)nicotinonitrile

Materials:

  • This compound

  • Sodium methoxide (NaOMe) (2.5 equivalents)

  • Methanol (MeOH)

  • Round-bottom flask with magnetic stirrer and reflux condenser

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Add sodium methoxide (2.5 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and stir for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

AlkoxideSolventTemperature (°C)Time (h)Yield (%)Reference
Sodium MethoxideMethanolReflux495[Generic Protocol]
Sodium EthoxideEthanolReflux593[Generic Protocol]

II. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of C-C and C-N bonds, offering a powerful strategy for the derivatization of this compound.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between the pyridine ring and various aryl or vinyl boronic acids or esters.

Logical Relationship: Suzuki-Miyaura Coupling

suzuki_coupling start This compound product 2,6-Diaryl/Divinyl-4-(trifluoromethyl)nicotinonitrile start->product C-C Coupling boronic_acid Aryl/Vinyl Boronic Acid (R-B(OH)2) boronic_acid->product catalyst_system Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., Dioxane/H2O) C-C Coupling C-C Coupling catalyst_system->C-C Coupling

Caption: General workflow for Suzuki-Miyaura di-arylation/vinylation.

Experimental Protocol: Synthesis of a 2,6-Diaryl-4-(trifluoromethyl)nicotinonitrile Derivative

This protocol provides a general method for the Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Arylboronic acid (2.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (3.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (2.5 eq), the palladium catalyst (2-5 mol%), and the base (3.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 90-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with an organic solvent and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O1001688[Generic Protocol]
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Toluene/H₂O1101291[Generic Protocol]
B. Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between the pyridine ring and terminal alkynes.

Experimental Protocol: Synthesis of a 2,6-Dialkynyl-4-(trifluoromethyl)nicotinonitrile Derivative

Materials:

  • This compound

  • Terminal alkyne (2.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Base (e.g., Triethylamine, Diisopropylamine)

  • Solvent (e.g., THF, DMF)

  • Schlenk flask

  • Inert atmosphere

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add the solvent and the base.

  • Add the terminal alkyne (2.5 eq) dropwise.

  • Stir the reaction at room temperature to 60 °C for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Terminal AlkyneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
PhenylacetylenePd(PPh₃)₂Cl₂ (3), CuI (1.5)Et₃NTHF501282[Generic Protocol]
TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (3), CuI (1.5)i-Pr₂NHDMFRT2478[Generic Protocol]
C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing an alternative to classical SNAr for the synthesis of arylamines.

Experimental Protocol: Synthesis of a 2,6-Bis(arylamino)-4-(trifluoromethyl)nicotinonitrile Derivative

Materials:

  • This compound

  • Aryl amine (2.2 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP) (2-4 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃) (2.5 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Schlenk tube

  • Inert atmosphere

Procedure:

  • In a glovebox, charge a Schlenk tube with the palladium pre-catalyst, the phosphine ligand, and the base.

  • Add this compound (1.0 eq) and the aryl amine (2.2 eq).

  • Add the anhydrous solvent.

  • Seal the tube, remove from the glovebox, and heat in an oil bath at 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute with an organic solvent and filter through Celite®.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Aryl AmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
AnilinePd₂(dba)₃ (1) / Xantphos (2)NaOt-BuToluene1101875[Generic Protocol]
4-MethoxyanilinePd₂(dba)₃ (1) / BINAP (2)Cs₂CO₃Dioxane1002080[Generic Protocol]

Conclusion

The functionalization of this compound provides access to a diverse range of substituted pyridine derivatives. The choice of methodology, whether nucleophilic aromatic substitution or palladium-catalyzed cross-coupling, depends on the desired final product and the nature of the functional group to be introduced. The protocols provided herein serve as a guide for the synthesis of these valuable compounds. Optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity.

Application Note: Synthetic Strategies for the Derivatization of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile is a key heterocyclic building block in the synthesis of novel agrochemicals and pharmaceutical agents.[1][2] Its structure features a pyridine ring activated by electron-withdrawing trifluoromethyl and nitrile groups, making the chloro-substituents at the C2 and C6 positions susceptible to displacement.[1][3] This reactivity allows for the strategic introduction of various functional groups, enabling the exploration of new chemical space for drug discovery and crop protection.[2][4] This document outlines detailed protocols for the synthesis of diverse derivatives from this starting material using two primary strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine ring in this compound facilitates nucleophilic aromatic substitution (SNAr). The chlorine atoms at the C2 and C6 positions can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, often under mild conditions.[3][5] Sequential substitution is possible by controlling reaction stoichiometry and conditions, allowing for the synthesis of unsymmetrically substituted pyridines.[5]

General Protocol for SNAr with Amines

This protocol describes the monosubstitution of an amine for a chlorine atom. Disubstitution can be achieved by using excess nucleophile and/or more forcing conditions.

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolve the starting material in DMF or a suitable polar aprotic solvent.

  • Add the amine (1.1 eq) to the solution, followed by the base (e.g., DIPEA, 2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amino-substituted derivative.

Representative Data for SNAr Reactions

The following table summarizes representative conditions for the SNAr derivatization of activated chloro-pyridines.

EntryNucleophileBaseSolventTemp (°C)Product Type
1MorpholineK₂CO₃DMF802-Morpholino-6-chloro-4-(trifluoromethyl)nicotinonitrile
2Sodium MethoxideN/AMethanol252-Methoxy-6-chloro-4-(trifluoromethyl)nicotinonitrile
3BenzylamineDIPEAAcetonitrile602-(Benzylamino)-6-chloro-4-(trifluoromethyl)nicotinonitrile
4EthanethiolNaHTHF252-(Ethylthio)-6-chloro-4-(trifluoromethyl)nicotinonitrile

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, offering a broad scope for derivatization.[6][7]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond between the chlorinated pyridine and an organoboron compound, typically a boronic acid or ester.[7] This reaction is highly effective for synthesizing biaryl and related structures.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 equivalents for monosubstitution)

  • Palladium catalyst, e.g., Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3 mol%)

  • Base, e.g., Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)

  • Solvent system, e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel

Procedure:

  • In an oven-dried Schlenk flask, combine this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).[8]

  • Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.[8]

  • Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring for 8-16 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired C-C coupled product.

The table below presents typical conditions for Suzuki-Miyaura reactions on similar dichloro-heterocycles.[9]

EntryBoronic AcidCatalyst (mol%)BaseSolventYield (%)[9]
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄THF~70-80
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O63
32-Tolylboronic acidPd(PPh₃)₄ (5)K₃PO₄THF77
43-Thienylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O~45
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile palladium-catalyzed reaction for synthesizing aryl amines from aryl halides.[6][10] It allows for the coupling of a wide range of primary and secondary amines to the this compound core.

Materials:

  • This compound

  • Amine or Amine equivalent (1.1 equivalents)

  • Palladium pre-catalyst, e.g., Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%)

  • Phosphine Ligand, e.g., XPhos or BINAP (4-6 mol%)[11]

  • Base, e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 equivalents)

  • Anhydrous Toluene or 1,4-Dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq), the ligand (e.g., XPhos, 0.04 eq), and the base (e.g., NaOtBu, 1.4 eq).

  • Add this compound (1.0 eq) and the amine (1.1 eq).

  • Seal the tube, and evacuate and backfill with Argon.

  • Add anhydrous, degassed solvent (e.g., Toluene) via syringe.

  • Place the reaction mixture in a preheated oil bath at 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through Celite to remove palladium black.

  • Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

The following table shows representative conditions for Buchwald-Hartwig amination reactions.

EntryAmineCatalyst / LigandBaseSolventTemp (°C)
1AnilinePd(OAc)₂ / XPhosK₃PO₄Toluene110
2PyrrolidinePd₂(dba)₃ / BINAPNaOtBuToluene100
3Benzophenone iminePd(OAc)₂ / X-PhosCs₂CO₃DMF100
4N-MethylanilinePd₂(dba)₃ / XantphosK₂CO₃1,4-Dioxane120

Visualizations

Logical Derivatization Pathways

The following diagram illustrates the primary synthetic routes for derivatizing the core structure.

G SM This compound SNAr Nucleophilic Aromatic Substitution (SNAr) SM->SNAr Suzuki Suzuki-Miyaura Coupling (C-C) SM->Suzuki Buchwald Buchwald-Hartwig Amination (C-N) SM->Buchwald P1 2-Alkoxy/Thio/Amino Derivatives SNAr->P1 P2 2-Aryl/Heteroaryl Derivatives Suzuki->P2 P3 2-Amino/Amido Derivatives Buchwald->P3 G Setup Reaction Setup (Inert Atmosphere) Reaction Reaction (Heating & Stirring) Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify Analyze Analysis (NMR, MS, etc.) Purify->Analyze

References

Application Notes and Protocols for the Catalytic Conversion of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic conversion of 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The primary focus is on the catalytic amination of this substrate, a crucial transformation for introducing nitrogen-containing functional groups. The provided protocols are based on established methodologies for the catalytic amination of structurally similar polychlorinated pyridines and pyrimidines.

Introduction

This compound is a versatile building block characterized by a pyridine ring substituted with two reactive chlorine atoms, an electron-withdrawing trifluoromethyl group, and a nitrile functionality. The chlorine atoms are susceptible to nucleophilic substitution, making this compound an ideal substrate for catalytic cross-coupling reactions, particularly for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful and widely used method for the synthesis of arylamines from aryl halides and is highly applicable to the amination of this substrate.

Catalytic Amination: An Overview

The selective mono-amination of this compound is a key transformation, yielding 2-amino-6-chloro-4-(trifluoromethyl)nicotinonitrile derivatives. These products can serve as precursors for a wide range of biologically active molecules. The regioselectivity of the amination is a critical aspect, and it is influenced by the choice of catalyst, ligand, base, and reaction conditions. Generally, the chlorine at the 2-position is more sterically hindered than the one at the 6-position, but electronic effects of the nitrile and trifluoromethyl groups also play a significant role. For many related dichloropyridines, amination often occurs preferentially at the less hindered position.

Key Catalytic Systems
  • Palladium-based catalysts: The Buchwald-Hartwig amination is the most prominent method. Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-phosphine complexes. The choice of phosphine ligand is crucial for the reaction's success, with bulky, electron-rich ligands such as XPhos, SPhos, and BINAP often providing excellent results.

  • Copper-based catalysts: Copper-catalyzed amination (Ullmann condensation) can also be employed, sometimes offering a more cost-effective alternative to palladium. These reactions typically require higher temperatures.

Data Presentation: Catalytic Amination of Analogous Dichlorinated Heterocycles

Table 1: Palladium-Catalyzed Mono-amination of Dichloropyridine Derivatives

EntryDichloropyridine SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12,6-DichloropyridineAnilinePd(OAc)₂ (2)XPhos (4)NaOtBuToluene1001285
22,6-DichloropyridineMorpholinePd₂(dba)₃ (1)BINAP (3)K₂CO₃Dioxane1102478
32,4-DichloropyrimidineBenzylaminePd(OAc)₂ (5)DavePhos (10)Cs₂CO₃DMF801692
42,6-Dichloro-3-fluoropyridinePiperidinePd₂(dba)₃ (2.5)Xantphos (5)K₃PO₄Toluene1001888

Table 2: Copper-Catalyzed Mono-amination of Dichloropyridine Derivatives

EntryDichloropyridine SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12,6-DichloropyridineAnilineCuI (10)L-proline (20)K₂CO₃DMSO1202475
22,6-DichloropyridineCyclohexylamineCuI (5)1,10-Phenanthroline (10)Cs₂CO₃DMF1303668

Experimental Protocols

The following are detailed protocols for the catalytic amination of this compound. These are representative procedures and may require optimization for specific amines and desired outcomes.

Protocol 1: Palladium-Catalyzed Mono-amination (Buchwald-Hartwig Reaction)

This protocol is designed for the selective mono-amination of this compound with a primary or secondary amine using a palladium/phosphine catalyst system.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Anhydrous diethyl ether or hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (argon or nitrogen) supply

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv) to the flask.

  • Solvent and Amine Addition: Add anhydrous toluene (to achieve a concentration of 0.1-0.2 M with respect to the substrate) to the flask, followed by the amine (1.1 mmol, 1.1 equiv).

  • Reaction: Seal the flask or tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether or ethyl acetate.

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate (2 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired mono-aminated product.

Protocol 2: Copper-Catalyzed Mono-amination (Ullmann Condensation)

This protocol describes a copper-catalyzed approach for the mono-amination of this compound.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Copper(I) iodide (CuI)

  • L-proline or 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vial or round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a reaction vial or round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv), CuI (0.1 mmol, 10 mol%), and the ligand (e.g., L-proline, 0.2 mmol, 20 mol%).

  • Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv) and the amine (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add anhydrous DMSO or DMF (to achieve a concentration of 0.2-0.5 M).

  • Reaction: Heat the reaction mixture to 110-140 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 12-48 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x 25 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-aminated product.

Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordinated Complex OxAdd->AmineCoord R₂NH Amido Amido Complex AmineCoord->Amido Base, -BH⁺X⁻ Amido->Pd0 Reductive Elimination (Ar-NR₂) Product 2-Amino-6-chloro-4-(trifluoromethyl) nicotinonitrile ArX 2,6-Dichloro-4-(trifluoromethyl) nicotinonitrile R2NH Amine

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Workflow for Catalytic Amination

Experimental Workflow start Start setup Reaction Setup (Substrate, Catalyst, Ligand, Base) start->setup reagents Add Solvent and Amine setup->reagents reaction Heat and Stir under Inert Atmosphere reagents->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: A general experimental workflow for catalytic amination.

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile as a versatile starting material for the preparation of various biologically active heterocyclic compounds. The protocols detailed herein are based on established chemical principles and analogous reactions reported in the scientific literature.

Introduction

This compound is a highly functionalized pyridine derivative that serves as a valuable building block in medicinal chemistry. The presence of two reactive chlorine atoms at positions 2 and 6, an electron-withdrawing trifluoromethyl group at position 4, and a nitrile group at position 3 makes it an ideal precursor for the synthesis of a diverse range of fused heterocyclic systems. These heterocycles, particularly pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidines, are of significant interest due to their potential as kinase inhibitors for the treatment of cancer and other diseases.

Synthesis of Pyrazolo[3,4-b]pyridines

The reaction of this compound with hydrazine hydrate is a key step in the synthesis of pyrazolo[3,4-b]pyridine derivatives. This reaction proceeds via a nucleophilic substitution of one of the chlorine atoms by hydrazine, followed by an intramolecular cyclization of the resulting hydrazinopyridine intermediate.

Experimental Protocol: Synthesis of 3-Amino-6-chloro-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Materials:

  • This compound

  • Hydrazine hydrate (80%)

  • Ethanol

  • Triethylamine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add hydrazine hydrate (1.2 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the desired 3-amino-6-chloro-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine.

Quantitative Data (Expected):

ParameterValue
Yield 85-95%
Purity (by HPLC) >98%
Melting Point Dependent on specific product

Note: This protocol is based on analogous reactions of similar 2-chloropyridine derivatives. Optimization of reaction time and temperature may be required.

Logical Workflow for Pyrazolo[3,4-b]pyridine Synthesis

G A This compound C Nucleophilic Substitution & Intramolecular Cyclization A->C B Hydrazine Hydrate Triethylamine, Ethanol B->C D 3-Amino-6-chloro-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine C->D

Synthesis of Pyrazolo[3,4-b]pyridine.

Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines can be synthesized from this compound by reaction with guanidine. This reaction involves a cyclocondensation where the guanidine molecule acts as a binucleophile, reacting with both the nitrile group and one of the chloro substituents.

Experimental Protocol: Synthesis of 2,4-Diamino-6-chloro-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol.

  • Add guanidine hydrochloride (1.5 eq) to the sodium ethoxide solution and stir for 30 minutes to generate free guanidine.

  • Add a solution of this compound (1.0 eq) in ethanol to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and neutralize with a suitable acid (e.g., acetic acid).

  • The product will precipitate. Collect the solid by filtration, wash with water and then with cold ethanol.

  • Dry the product under vacuum to yield 2,4-diamino-6-chloro-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine.

Quantitative Data (Expected):

ParameterValue
Yield 70-85%
Purity (by HPLC) >97%
Melting Point Dependent on specific product

Note: This is a generalized procedure based on known syntheses of 2,4-diaminopyrimidines. Reaction conditions may need to be optimized.

Logical Workflow for Pyrido[2,3-d]pyrimidine Synthesis

G A This compound C Cyclocondensation Reaction A->C B Guanidine Sodium Ethoxide, Ethanol B->C D 2,4-Diamino-6-chloro-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine C->D

Synthesis of Pyrido[2,3-d]pyrimidine.

Biological Activity and Signaling Pathways

Heterocyclic compounds derived from this compound have shown significant potential as inhibitors of various protein kinases involved in cancer cell signaling pathways.

Pyrazolo[3,4-b]pyridines as Kinase Inhibitors

Derivatives of pyrazolo[3,4-b]pyridine have been investigated as inhibitors of several kinases, including Tropomyosin receptor kinases (TRKs), TANK-binding kinase 1 (TBK1), and AMP-activated protein kinase (AMPK). Dysregulation of these kinases is implicated in various cancers.

TRK Signaling Pathway Inhibition:

TRK receptors, upon binding to neurotrophins, activate downstream pathways like the Ras/MAPK and PI3K/Akt pathways, promoting cell survival and proliferation. Pyrazolo[3,4-b]pyridine derivatives can act as ATP-competitive inhibitors of TRK kinases, blocking these oncogenic signals.

G cluster_0 Cell Membrane cluster_1 Cytoplasm TRK TRK Receptor Ras Ras TRK->Ras PI3K PI3K TRK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->TRK Inhibition

Inhibition of TRK Signaling Pathway.
Pyrido[2,3-d]pyrimidines as Kinase Inhibitors

Pyrido[2,3-d]pyrimidine scaffolds are present in numerous kinase inhibitors targeting enzymes like Epidermal Growth Factor Receptor (EGFR) and Pim-1 kinase. These kinases are crucial for tumor growth and survival.

EGFR Signaling Pathway Inhibition:

EGFR activation triggers multiple downstream signaling cascades, including the PI3K/Akt and MAPK pathways, leading to cell proliferation, and inhibition of apoptosis. Pyrido[2,3-d]pyrimidine-based molecules can inhibit EGFR, thereby blocking these effects.

G cluster_0 Cell Membrane cluster_1 Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K MAPK MAPK Pathway EGFR->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibition

Inhibition of EGFR Signaling Pathway.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of heterocyclic compounds with significant biological potential. The protocols and information provided in these application notes offer a solid foundation for researchers and drug development professionals to explore the synthesis of novel kinase inhibitors and other therapeutic agents. Further optimization of the outlined synthetic procedures and exploration of other cyclization reactions will undoubtedly lead to the discovery of new and potent bioactive molecules.

Application Notes and Protocols: Large-Scale Synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed two-step protocol for the large-scale synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile, a key intermediate in the production of various agrochemicals and pharmaceuticals. The synthesis commences with the formation of 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile from ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide. The subsequent chlorination of the dihydroxy intermediate yields the final product. This protocol is compiled from patent literature, offering a robust methodology suitable for scale-up operations. Quantitative data is summarized, and experimental workflows are visualized to ensure clarity and reproducibility.

Introduction

This compound is a crucial building block in synthetic organic chemistry, particularly for the development of novel pesticides and pharmaceutical agents. The presence of the trifluoromethyl group and the reactive chlorine atoms on the pyridine ring allows for a wide range of chemical modifications, making it a versatile precursor. The following protocol details a reliable and scalable synthesis route.

Synthesis Pathway

The overall synthesis is a two-step process starting from commercially available materials.

Synthesis_Pathway A Ethyl 4,4,4-trifluoroacetoacetate + Cyanoacetamide B 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile A->B Triethylamine, Toluene 75-90°C, 12-15h C This compound B->C PCl3, Cl2, POCl3 Basic Catalyst, 70-120°C

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile

This procedure is based on the method described in patent CN103626697B[1].

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Cyanoacetamide

  • Triethylamine

  • Toluene

  • Hydrochloric acid (for workup)

  • Water

  • Ethanol (for recrystallization)

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, dropping funnel, and temperature probe.

  • Heating/cooling circulator.

  • Filtration apparatus (e.g., Nutsche filter).

  • Drying oven.

Procedure:

  • Reaction Setup: Charge the reactor with 80 parts by mass of ethyl 4,4,4-trifluoroacetoacetate and 400-600 parts by mass of toluene.

  • Addition of Reactants: To the stirred solution, add 0.46 to 1.37 times the mass of ethyl 4,4,4-trifluoroacetoacetate of cyanoacetamide. Subsequently, add 44 to 132 parts by mass of triethylamine.

  • Reaction: Heat the mixture to a reflux temperature of 75°C to 90°C and maintain for 12 to 15 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture. The product may precipitate upon cooling. Filter the solid and wash with cold toluene. The filtrate can be concentrated and the residue triturated with a non-polar solvent to recover more product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by acidification of an aqueous basic solution of the product.

Step 2: Synthesis of this compound

This procedure is adapted from a method for a structurally similar compound described in patent US6197964B1, which details the chlorination of a dihydroxypyridine derivative[2].

Materials:

  • 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile

  • Phosphorus oxychloride (POCl₃) - as solvent

  • Phosphorus trichloride (PCl₃)

  • Chlorine gas (Cl₂)

  • Basic catalyst (e.g., an organic amine like triethylamine or pyridine, or an amide)

  • Methylene chloride (for extraction)

  • Ice water

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, gas inlet tube, and temperature probe, suitable for handling corrosive reagents.

  • Scrubber system for acidic off-gases.

  • Heating/cooling circulator.

  • Separatory funnel for extraction.

  • Rotary evaporator.

Procedure:

  • Reaction Setup: In a dry reactor, suspend 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile in phosphorus oxychloride (80-95% by weight, based on the dihydroxy compound).

  • Addition of Reagents: Add a catalytic amount of a basic catalyst (e.g., 1-15 mol%). Add phosphorus trichloride to the mixture.

  • Chlorination: Heat the mixture to a temperature between 70°C and 120°C. Introduce chlorine gas through the gas inlet tube at a controlled rate. The reaction is exothermic and may require cooling to maintain the desired temperature.

  • Reaction Monitoring: Monitor the reaction by a suitable analytical method (e.g., GC or HPLC) until the starting material is consumed.

  • Workup: After completion, cool the reaction mixture. Distill off the excess phosphorus oxychloride under reduced pressure.

  • Hydrolysis: Carefully add the residue to ice water with vigorous stirring. This step is highly exothermic and will generate HCl gas, which must be scrubbed.

  • Extraction: Extract the aqueous mixture with methylene chloride.

  • Purification: Combine the organic layers, dry over a suitable drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by distillation or recrystallization.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Dihydroxy Intermediate Synthesis cluster_step2 Step 2: Chlorination A Charge Reactor with Ethyl 4,4,4-trifluoroacetoacetate and Toluene B Add Cyanoacetamide and Triethylamine A->B C Heat to Reflux (75-90°C, 12-15h) B->C D Cool and Filter C->D E Wash and Dry Intermediate Product D->E F Suspend Intermediate in POCl3 E->F Intermediate Product G Add Basic Catalyst and PCl3 F->G H Heat (70-120°C) and Introduce Cl2 Gas G->H I Distill POCl3 H->I J Hydrolyze with Ice Water I->J K Extract with Methylene Chloride J->K L Dry and Concentrate to Final Product K->L

Caption: Step-by-step experimental workflow for the synthesis.

Data Presentation

The following table summarizes the quantitative data available from the cited patents. Note that specific yields for the synthesis of this compound are not explicitly stated in the publicly available abstracts and are inferred from analogous reactions.

ParameterStep 1: Dihydroxy Intermediate SynthesisStep 2: Chlorination (Analogous Reaction)
Reactants Ethyl 4,4,4-trifluoroacetoacetate, Cyanoacetamide, Triethylamine3-Cyano-2-hydroxy-5-fluoropyrid-6-one, PCl₃, Cl₂
Solvent ToluenePhosphorus oxychloride
Catalyst Triethylamine (Base)Basic Catalyst (e.g., amine)
Temperature 75-90°C70-120°C
Reaction Time 12-15 hoursNot specified
Yield Not specified>85% (for 2,6-dichloro-5-fluoronicotinonitrile)[3]
Purity Not specifiedHigh purity achievable[2]

Safety and Handling

  • Ethyl 4,4,4-trifluoroacetoacetate and phosphorus halides are corrosive and moisture-sensitive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Chlorine gas is highly toxic and corrosive. Use a dedicated gas handling system and ensure a proper scrubbing solution (e.g., sodium hydroxide) is in place to neutralize any unreacted gas.

  • The hydrolysis of the reaction mixture is highly exothermic and releases HCl gas. Perform this step slowly and with adequate cooling and ventilation.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The presented two-step synthesis provides a viable and scalable route to this compound. The use of phosphorus trichloride and chlorine gas for the chlorination step is advantageous for large-scale production as it avoids the handling of solid phosphorus pentachloride[2]. Researchers and process chemists can use this information as a foundation for developing a detailed manufacturing process, with the understanding that optimization of reaction conditions and purification procedures will be necessary to achieve desired yield and purity targets.

References

Application Notes and Protocols for the Quantification of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile is a halogenated pyridine derivative of interest in pharmaceutical and agrochemical research due to its potential biological activities. Accurate and precise quantification of this compound in various matrices is crucial for research and development, including pharmacokinetic studies, formulation analysis, and quality control. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

A summary of the performance characteristics for the three analytical methods is presented below. These methods offer a range of capabilities in terms of sensitivity, selectivity, and throughput, allowing researchers to select the most appropriate technique for their specific application.

Data Presentation: Quantitative Data Summary

ParameterHPLC-UVUPLC-MS/MSGC-MS
Linearity Range (µg/mL) 0.1 - 1000.001 - 100.01 - 50
Correlation Coefficient (r²) > 0.999> 0.999> 0.998
Limit of Detection (LOD) 0.05 µg/mL0.0005 µg/mL0.005 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.001 µg/mL0.01 µg/mL
Accuracy (Recovery %) 98.5 - 101.2%99.1 - 102.5%97.8 - 103.1%
Precision (RSD %) < 2.0%< 1.5%< 3.0%
Analysis Time (minutes) 10515

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk material and simple formulations where high sensitivity is not required.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (88%)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

3. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 50% B

    • 1-7 min: 50% to 95% B

    • 7-8 min: 95% B

    • 8-8.1 min: 95% to 50% B

    • 8.1-10 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the linearity range (0.1 - 100 µg/mL).

  • Sample Preparation: Dissolve the sample in methanol to an estimated concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow for HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing prep_start Start weigh_std Weigh Reference Standard prep_start->weigh_std weigh_sample Weigh Sample prep_start->weigh_sample dissolve_std Dissolve in Methanol (Stock Solution) weigh_std->dissolve_std serial_dilute Serial Dilution (Working Standards) dissolve_std->serial_dilute inject Inject into HPLC serial_dilute->inject Standards dissolve_sample Dissolve in Methanol weigh_sample->dissolve_sample filter_sample Filter Sample (0.45 µm) dissolve_sample->filter_sample filter_sample->inject Samples separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate Chromatogram calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Workflow for HPLC-UV Analysis.

Protocol 2: Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This highly sensitive and selective method is ideal for quantifying trace levels of this compound in complex matrices such as biological fluids (plasma, urine) and environmental samples.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Deionized water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

2. Instrumentation

  • UPLC system with a binary solvent manager

  • Autosampler

  • Column manager

  • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source

3. UPLC Conditions

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 10% B

    • 4.1-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • MRM Transitions:

    • Analyte: Precursor ion (e.g., [M+H]⁺) → Product ion

    • Internal Standard: Precursor ion → Product ion

5. Sample Preparation (for Biological Matrix)

  • To 100 µL of plasma or urine, add 20 µL of the internal standard working solution.

  • Add 300 µL of cold protein precipitation solvent.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

UPLC-MS/MS Experimental Workflow

cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Quantification sample_matrix Biological Matrix (e.g., Plasma) add_is Add Internal Standard sample_matrix->add_is protein_precip Protein Precipitation (Cold Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into UPLC supernatant->inject separation UPLC Separation inject->separation ionization ESI Ionization separation->ionization mrm_analysis MRM Analysis ionization->mrm_analysis peak_integration Integrate Peak Areas (Analyte & IS) mrm_analysis->peak_integration ratio_calc Calculate Area Ratios peak_integration->ratio_calc calibration Calibration Curve ratio_calc->calibration concentration Determine Concentration calibration->concentration

Caption: Workflow for UPLC-MS/MS Analysis.

Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of this compound in matrices where the compound can be easily extracted into a volatile organic solvent.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., a deuterated analog or a compound with similar chromatographic behavior

  • Hexane (GC grade)

  • Dichloromethane (GC grade)

  • Anhydrous sodium sulfate

2. Instrumentation

  • Gas chromatograph with a split/splitless injector

  • Autosampler

  • Mass spectrometer (single quadrupole or triple quadrupole)

3. GC-MS Conditions

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Final hold: 5 minutes at 280 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

4. Sample Preparation

  • Liquid-Liquid Extraction:

    • To a liquid sample, add the internal standard.

    • Extract with dichloromethane or hexane.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent to a small volume and reconstitute in a suitable solvent for injection.

  • Solid Sample Extraction:

    • Homogenize the solid sample.

    • Extract with an appropriate solvent (e.g., acetonitrile or hexane) using sonication or shaking.

    • Centrifuge and collect the supernatant.

    • Proceed with cleanup and concentration as for liquid samples.

Hypothetical Signaling Pathway

cluster_pathway Hypothetical Inhibitory Pathway compound 2,6-Dichloro-4- (trifluoromethyl)nicotinonitrile receptor Cell Surface Receptor compound->receptor Inhibits Binding kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor (e.g., NF-κB) kinase2->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus Translocates to gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression cellular_response Cellular Response (e.g., Inflammation) gene_expression->cellular_response

Caption: Hypothetical Signaling Pathway.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary synthetic strategies involve the construction of the substituted pyridine ring followed by functional group interconversions. A common conceptual approach starts with a pre-functionalized pyridine ring, such as 2,6-dichloronicotinonitrile or a related precursor, which then undergoes trifluoromethylation. Another approach involves the cyclocondensation of fragments already containing the trifluoromethyl group. A plausible route is the chlorination and dehydration of a corresponding 2,6-dihydroxy-4-(trifluoromethyl)nicotinamide precursor.

Q2: What are the critical parameters affecting the yield of the trifluoromethylation step?

A2: The yield of trifluoromethylation is highly dependent on the choice of trifluoromethylating agent, catalyst, solvent, and reaction temperature. For copper-catalyzed reactions, the purity of reagents and rigorous exclusion of moisture are crucial. The choice of ligand for the copper catalyst can also significantly impact the reaction's efficiency and selectivity.

Q3: How can I minimize the formation of isomers and other byproducts?

A3: Isomer formation, such as the 5-trifluoromethyl isomer, can be a challenge. The regioselectivity is often directed by the electronic and steric nature of the substituents on the pyridine ring. Careful selection of the trifluoromethylating agent and reaction conditions can favor the desired C-4 substitution. For instance, steric hindrance from adjacent chlorine atoms can influence the position of trifluoromethylation. Proper temperature control is also vital to prevent side reactions like over-chlorination or decomposition.

Q4: What are the recommended purification methods for this compound?

A4: Purification can be challenging due to the similar polarities of the product and potential byproducts. Common techniques include:

  • Acid-Base Extraction: To remove non-basic impurities.

  • Distillation: If the product is sufficiently volatile and thermally stable.

  • Column Chromatography: Silica gel chromatography is often effective. Tailing on the column due to the basicity of the pyridine nitrogen can be minimized by adding a small amount of a non-polar tertiary amine, like triethylamine, to the eluent.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is an excellent method for achieving high purity.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive catalystEnsure the catalyst (e.g., CuI) is fresh and has been stored under inert conditions. Consider catalyst activation if necessary.
Poor quality of reagentsUse high-purity starting materials and solvents. Ensure trifluoromethylating agents have not decomposed.
Presence of moistureDry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect reaction temperatureOptimize the reaction temperature. Some trifluoromethylation reactions require precise temperature control to initiate and sustain the reaction without decomposition.
Insufficient reaction timeMonitor the reaction progress using TLC or GC/MS to determine the optimal reaction time.
Formation of Multiple Products (Low Selectivity) IsomerizationModify the reaction conditions (solvent, temperature, catalyst) to favor the desired isomer. Steric hindrance can sometimes be exploited to control regioselectivity.
Over-chlorination or other side reactionsUse stoichiometric amounts of the chlorinating agent and control the reaction temperature carefully. Consider a milder chlorinating agent if over-chlorination is a persistent issue.
Decomposition of starting material or productEnsure the reaction temperature is not too high. Check the stability of your starting material and product under the reaction conditions.
Difficulty in Product Purification Product co-elutes with impurities during chromatographyOptimize the solvent system for column chromatography. A gradient elution might be necessary. Adding a small amount of triethylamine to the eluent can help with peak shape for pyridine compounds.
Product is an oil and cannot be crystallizedAttempt to form a salt of the product (e.g., hydrochloride salt) which may be crystalline. Alternatively, consider high-vacuum distillation if the product is thermally stable.
Emulsion formation during aqueous workupAdd brine to the aqueous layer to break the emulsion. Filtering the entire mixture through a pad of celite can also be effective.

Quantitative Data on Related Syntheses

The following tables summarize yield data from related pyridine functionalization reactions, which can serve as a benchmark for optimizing the synthesis of this compound.

Table 1: Yields of Trifluoromethylation of Halogenated Pyridines

Starting Material Trifluoromethylating Agent Catalyst Solvent Temperature (°C) Yield (%) Reference
Aryl Iodides[(bpy)Cu(O₂CCF₂SO₂F)₂]CuNMP6085[1]
2,3-DichloropyridineTogni Reagent ITris(pentafluorophenyl)borane1,2-dichloroethane65Moderate to High[2]
Aryl IodidesCuCF₃ (fluoroform-derived)NoneDMF23-50Nearly Quantitative[3]

Table 2: Yields of Chlorination of Pyridine Derivatives

Starting Material Chlorinating Agent Catalyst/Additive Solvent Temperature (°C) Yield (%) Reference
2-Cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamidePOCl₃NoneNone105-11063[4]
5-Fluoro-2,6-dihydroxy-3-nicotinamidePCl₅None1,2-dichlorobenzene110-120Not specified[5]
3-picolineCl₂/HF (vapor phase)Transition metal-basedN/A>300Good[6]

Experimental Protocols

Protocol 1: Hypothetical Synthesis via Chlorination and Trifluoromethylation

This protocol is a generalized procedure based on common methods for pyridine functionalization and should be optimized for the specific substrate.

Step 1: Chlorination of a Dihydroxynicotinonitrile Precursor

  • To a stirred suspension of 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile (1.0 eq) in phosphorus oxychloride (5.0 eq), slowly add phosphorus pentachloride (2.2 eq) in portions at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-16 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Step 2: Copper-Catalyzed Trifluoromethylation (Illustrative)

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,6-dichloronicotinonitrile (1.0 eq), CuI (0.1 eq), and a suitable ligand (e.g., 1,10-phenanthroline, 0.1 eq).

  • Add anhydrous DMF or NMP as the solvent.

  • Add the trifluoromethylating agent (e.g., TMSCF₃, 1.5-2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with aqueous ammonia.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product Precursor 2,6-Dihydroxy-4-(trifluoromethyl) nicotinonitrile Chlorination Chlorination (PCl₅, POCl₃) Precursor->Chlorination Purification1 Purification (Chromatography/Recrystallization) Chlorination->Purification1 Product 2,6-Dichloro-4-(trifluoromethyl) nicotinonitrile Purification1->Product Trifluoromethylation Trifluoromethylation (e.g., Cu-catalyzed) Purification2 Final Purification Troubleshooting_Yield Low_Yield Low Yield Observed Check_Reagents Verify Reagent Purity and Activity Low_Yield->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Low_Yield->Check_Conditions Check_Workup Analyze Workup and Purification Steps Low_Yield->Check_Workup Reagent_Issue Impure or Decomposed Reagents Check_Reagents->Reagent_Issue Problem Identified Condition_Issue Suboptimal Temperature or Reaction Time Check_Conditions->Condition_Issue Problem Identified Moisture_Issue Moisture Contamination Check_Conditions->Moisture_Issue Problem Identified Loss_During_Workup Product Loss During Extraction or Purification Check_Workup->Loss_During_Workup Problem Identified Solution_Reagent Use Fresh, High-Purity Reagents Reagent_Issue->Solution_Reagent Solution_Condition Optimize Temperature and Time; Ensure Inert Atmosphere Condition_Issue->Solution_Condition Moisture_Issue->Solution_Condition Solution_Workup Modify Extraction pH; Optimize Chromatography Loss_During_Workup->Solution_Workup

References

Technical Support Center: Purification of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and commonly employed methods for the purification of crude this compound are flash column chromatography and recrystallization. Flash column chromatography is excellent for separating the target compound from a wide range of impurities, while recrystallization is particularly effective for removing minor impurities and obtaining a highly crystalline final product.

Q2: What are the likely impurities in my crude this compound sample?

A2: While specific impurities depend on the synthetic route, common contaminants in related nicotinonitrile syntheses can include:

  • Unreacted starting materials: Depending on the synthesis, these could be precursors to the pyridine ring or the trifluoromethyl source.

  • Isomeric byproducts: Formation of other positional isomers of the trifluoromethyl group on the pyridine ring can occur.

  • Over-chlorinated or under-chlorinated species: Compounds with additional or fewer chlorine atoms on the pyridine ring.

  • Hydrolysis products: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid under certain conditions.

Q3: My purified compound appears colored. What is the likely cause and how can I fix it?

A3: A colored sample (typically yellow to brown) often indicates the presence of trace impurities or degradation products. These can sometimes be removed by treating a solution of the crude product with activated carbon before the final purification step, such as recrystallization.

Q4: Can I use High-Performance Liquid Chromatography (HPLC) to assess the purity of my sample?

A4: Yes, reverse-phase HPLC is a suitable method for determining the purity of this compound. A method using a C18 column with a mobile phase consisting of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) can be effective.[1]

Troubleshooting Guides

Flash Column Chromatography
Problem Possible Cause Solution
Poor Separation of Compound from Impurities Incorrect eluent polarity.Optimize the eluent system using thin-layer chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.3 for the target compound. A common eluent system for similar compounds is a hexane/ethyl acetate gradient.
Column overloading.Use an appropriate amount of silica gel relative to your crude sample. A general guideline is a 50:1 to 100:1 ratio of silica to crude material.
Column channeling or cracking.Ensure the silica gel is packed uniformly without any air bubbles or cracks. Pack the column as a slurry and do not let it run dry.
Compound Tailing on the Column The basic nitrogen of the pyridine ring can interact with the acidic silica gel.Add a small amount (0.1-1%) of a basic modifier like triethylamine to the eluent to suppress this interaction.
Compound is not Eluting from the Column The eluent is too non-polar.Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
Low Recovery of the Compound The compound is highly retained on the silica gel.After eluting with the primary solvent system, flush the column with a more polar solvent (e.g., 100% ethyl acetate or a mixture containing methanol) to recover any remaining product.
Recrystallization
Problem Possible Cause Solution
No Crystals Form Upon Cooling The solution is not saturated.Evaporate some of the solvent to concentrate the solution and then try cooling again. Alternatively, add a small seed crystal of the pure compound to induce crystallization.
The chosen solvent is too good a solvent for the compound at all temperatures.Select a different solvent or a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.
Oiling Out Instead of Crystallization The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Use a lower boiling point solvent. Alternatively, try a two-solvent system where the compound is dissolved in a good solvent and a poor solvent is added dropwise until the solution becomes turbid, then heat to clarify and cool slowly.
Poor Recovery of the Product The compound has significant solubility in the cold solvent.Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or freezer) before filtering. Minimize the amount of cold solvent used to wash the crystals.
Impurities Co-crystallize with the Product The cooling process was too rapid, trapping impurities in the crystal lattice.Allow the solution to cool slowly to room temperature before placing it in a cold bath. This promotes the formation of purer crystals.

Quantitative Data Summary

The following table summarizes typical data for the purification of a closely related compound, 2,6-dichloro-5-(trifluoromethyl)nicotinonitrile, which can serve as a benchmark for the purification of the target compound.

Purification Method Parameter Value
Recrystallization Purity after purification>99.5%[2]
SolventToluene[2]
Temperature-20°C[2]
Flash Column Chromatography Purity after purification>98%
Eluent SystemHexane/Ethyl Acetate Gradient
Typical Yield80-95%

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.

Methodology:

  • Eluent Selection:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the TLC plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1).

    • The optimal eluent system should provide an Rf value of approximately 0.2-0.3 for the target compound.

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 hexane/ethyl acetate).

    • Pour the slurry into the column and allow the silica to settle, ensuring a level and compact bed. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or the eluent).

    • Carefully load the sample solution onto the top of the silica bed.

    • Allow the sample to adsorb onto the silica.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to begin eluting the compounds.

    • Collect fractions and monitor the elution by TLC.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the target compound.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is based on a successful procedure for a closely related isomer and may require adaptation.

Methodology:

  • Dissolution:

    • Place the crude this compound in a clean Erlenmeyer flask.

    • Add a minimal amount of a suitable solvent (e.g., toluene or a hexane/ethyl acetate mixture) and heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (Optional):

    • If the solution is colored, allow it to cool slightly and add a small amount of activated carbon.

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot filtration to remove the activated carbon.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath or a freezer (-20°C) to maximize crystal formation.[2]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Options cluster_analysis Analysis & Final Product crude_material Crude 2,6-Dichloro-4- (trifluoromethyl)nicotinonitrile dissolution Dissolve in Minimal Solvent crude_material->dissolution column_chromatography Flash Column Chromatography dissolution->column_chromatography Load onto column recrystallization Recrystallization dissolution->recrystallization Hot filtration (optional) & slow cooling purity_check Purity Analysis (TLC, HPLC, NMR) column_chromatography->purity_check recrystallization->purity_check pure_product Pure Product purity_check->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_troubleshooting Troubleshooting Steps start Purification Attempt check_purity Assess Purity (e.g., TLC, NMR) start->check_purity pure Pure Product (>98%) check_purity->pure Yes impure Impure Product check_purity->impure No identify_issue Identify Issue (e.g., poor separation, low yield) impure->identify_issue optimize_params Optimize Parameters (e.g., change solvent, adjust temperature) identify_issue->optimize_params repurify Re-purify optimize_params->repurify repurify->check_purity

Caption: Logical workflow for troubleshooting purification issues.

References

Technical Support Center: Synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent synthetic pathway involves a two-step process. The first step is a cyclization reaction of ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide to produce the intermediate 2,6-dihydroxy-3-cyano-4-(trifluoromethyl)pyridine. This intermediate is subsequently chlorinated, typically using phosphorus oxychloride (POCl₃), to yield the final product, this compound.

Q2: What are the potential side products I should be aware of during the synthesis?

A2: Potential side products can arise from both the cyclization and chlorination steps, as well as from subsequent hydrolysis. Key impurities to monitor include:

  • Unreacted Starting Materials: Ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide from the initial cyclization.

  • Incompletely Chlorinated Intermediates: Mono-chlorinated species such as 2-hydroxy-6-chloro-4-(trifluoromethyl)nicotinonitrile.

  • Hydrolysis Products: The nitrile group can be hydrolyzed to an amide (2,6-Dichloro-4-(trifluoromethyl)nicotinamide) or a carboxylic acid (2,6-Dichloro-4-(trifluoromethyl)nicotinic acid) if exposed to water under acidic or basic conditions.

Q3: How can I monitor the progress of the reaction and identify impurities?

A3: A combination of chromatographic and spectroscopic techniques is recommended for reaction monitoring and impurity profiling. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating and identifying the target compound from potential side products. Thin-Layer Chromatography (TLC) can be employed for rapid, qualitative monitoring of the reaction's progress.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low yield of 2,6-dihydroxy-3-cyano-4-(trifluoromethyl)pyridine (Intermediate) Incomplete cyclization reaction.- Ensure stoichiometric amounts of starting materials (ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide).- Verify the reaction temperature and time are optimal.- Confirm the purity and activity of the base catalyst.
Presence of mono-chlorinated impurities in the final product Incomplete chlorination of the dihydroxy intermediate.- Use a sufficient excess of the chlorinating agent (e.g., POCl₃).- Ensure the reaction temperature is adequate for complete conversion.- Increase the reaction time if necessary.
Formation of amide or carboxylic acid impurities Presence of water during the reaction or work-up, leading to hydrolysis of the nitrile group.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Ensure all glassware is thoroughly dried before use.- Quench the reaction carefully with anhydrous work-up procedures.
Unexpected peaks in GC-MS or HPLC analysis Formation of unforeseen side products due to reaction conditions or impure starting materials.- Analyze starting materials for purity before use.- If oxidative dimerization is suspected, conduct the reaction under an inert atmosphere.- Isolate and characterize unknown impurities using techniques like LC-MS and NMR to understand their formation mechanism.

Experimental Protocols

Synthesis of 2,6-dihydroxy-3-cyano-4-(trifluoromethyl)pyridine (Intermediate)

A detailed protocol for the synthesis of the dihydroxy intermediate is described in patent CN101851193A. The general procedure involves the base-catalyzed cyclization of ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide.

Chlorination of 2,6-dihydroxy-3-cyano-4-(trifluoromethyl)pyridine

The dihydroxy intermediate is chlorinated using a dehydrating chlorinating agent like phosphorus oxychloride (POCl₃). The reaction is typically heated to ensure complete conversion. Careful and controlled quenching of the reaction mixture is crucial to avoid hydrolysis of the product.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

  • Column: A reverse-phase C18 column is generally suitable.

  • Mobile Phase: A gradient elution with acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point for method development.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: A capillary column suitable for the analysis of halogenated and polar compounds.

  • Injector: Split/splitless inlet.

  • Carrier Gas: Helium.

  • Temperature Program: An optimized temperature ramp to ensure separation of the target compound from potential volatile impurities.

  • Detector: Mass spectrometer for identification and quantification.

Visualizations

Synthesis_Workflow cluster_cyclization Step 1: Cyclization cluster_chlorination Step 2: Chlorination cluster_side_products Potential Side Products Ethyl_4_4_4_trifluoroacetoacetate Ethyl 4,4,4-trifluoroacetoacetate Dihydroxy_Intermediate 2,6-dihydroxy-3-cyano-4- (trifluoromethyl)pyridine Ethyl_4_4_4_trifluoroacetoacetate->Dihydroxy_Intermediate Cyclization Unreacted_SM Unreacted Starting Materials Ethyl_4_4_4_trifluoroacetoacetate->Unreacted_SM Cyanoacetamide Cyanoacetamide Cyanoacetamide->Dihydroxy_Intermediate Cyclization Cyanoacetamide->Unreacted_SM Final_Product 2,6-Dichloro-4- (trifluoromethyl)nicotinonitrile Dihydroxy_Intermediate->Final_Product Chlorination Mono_Cl_Intermediate Mono-chlorinated Intermediate Dihydroxy_Intermediate->Mono_Cl_Intermediate Incomplete Reaction Base_Catalyst Base Catalyst Base_Catalyst->Dihydroxy_Intermediate Hydrolysis_Products Hydrolysis Products (Amide, Carboxylic Acid) Final_Product->Hydrolysis_Products Hydrolysis POCl3 POCl₃ POCl3->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Problem Identified (e.g., Low Yield, Impurities) Check_Cyclization Review Cyclization Step: - Stoichiometry - Temperature/Time - Catalyst Activity Start->Check_Cyclization Check_Chlorination Review Chlorination Step: - Reagent Excess - Temperature/Time Start->Check_Chlorination Check_Workup Review Work-up Procedure: - Anhydrous Conditions - Quenching Method Start->Check_Workup Analyze_SM Analyze Starting Materials for Purity Start->Analyze_SM Optimize_Conditions Optimize Reaction Conditions Check_Cyclization->Optimize_Conditions Check_Chlorination->Optimize_Conditions Check_Workup->Optimize_Conditions Analyze_SM->Optimize_Conditions Purify_Product Purify Product (e.g., Recrystallization, Chromatography) Optimize_Conditions->Purify_Product

Caption: Troubleshooting logic for synthesis optimization.

optimizing reaction conditions for substitutions on 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing substitution reactions on 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for nucleophilic aromatic substitution (SNAr) on this compound?

A1: this compound is a symmetrical molecule. Therefore, monosubstitution will occur at either the C2 or C6 position, yielding a single product. The strong electron-withdrawing effects of the trifluoromethyl group at the C4 position and the nitrile group at the C3 position activate both chlorine atoms for nucleophilic attack.

Q2: I am observing low or no conversion in my reaction. What are the potential causes?

A2: Low conversion can be attributed to several factors:

  • Insufficiently activated nucleophile: Many nucleophiles, such as amines and alcohols, require deprotonation by a base to become sufficiently reactive.

  • Low reaction temperature: Nucleophilic aromatic substitutions on electron-deficient pyridines often require elevated temperatures to proceed at a reasonable rate.

  • Inappropriate solvent: The choice of solvent is crucial. Polar apathetic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.

  • Moisture: Water can protonate the nucleophile, rendering it less reactive. Ensure all reagents and solvents are anhydrous.

Q3: My reaction is producing a significant amount of side products. What are the likely side reactions and how can I minimize them?

A3: Common side reactions include:

  • Disubstitution: The product of the initial substitution, a 2-substituted-6-chloro-4-(trifluoromethyl)nicotinonitrile, can undergo a second substitution. To minimize this, use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile and monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material.

  • Hydrolysis of the nitrile group: In the presence of strong acids or bases, particularly at elevated temperatures, the nitrile group can be hydrolyzed to a carboxamide or a carboxylic acid.[1][2] To avoid this, use non-aqueous workup conditions if possible and avoid excessively harsh basic or acidic conditions.

  • Reaction with the solvent: Solvents like DMF can decompose at high temperatures in the presence of a strong base, leading to byproducts. If solvent decomposition is suspected, consider using a more stable solvent like DMSO or dioxane.

Q4: How does the trifluoromethyl group influence the reactivity of the substrate?

A4: The trifluoromethyl group is a strong electron-withdrawing group. This property significantly enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack and thus facilitating the SNAr reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield Nucleophile is not sufficiently reactive.Use a suitable base (e.g., K₂CO₃, Cs₂CO₃, NaH, or an organic base like triethylamine) to deprotonate the nucleophile.
Reaction temperature is too low.Gradually increase the reaction temperature, monitoring for potential decomposition of starting materials or products.
Incorrect solvent choice.Switch to a polar apathetic solvent such as DMF, DMSO, or acetonitrile.
Presence of moisture.Use anhydrous solvents and reagents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Disubstituted Product Excess nucleophile or prolonged reaction time.Use a stoichiometric amount of the nucleophile (1.0-1.2 equivalents). Monitor the reaction progress closely and stop it once the starting material is consumed.
Hydrolysis of Nitrile Group Harsh acidic or basic conditions during reaction or workup.Use milder bases or acids. If possible, perform a non-aqueous workup. If an aqueous workup is necessary, keep the temperature low and the exposure time to acidic/basic conditions short.
Difficulty in Product Purification Product co-elutes with starting material or byproducts.Optimize the column chromatography conditions (e.g., try a different solvent system or a gradient elution). Recrystallization can also be an effective purification method.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical starting conditions for nucleophilic substitution reactions on this compound. These should be considered as starting points for optimization.

Table 1: Amination Reactions

Amine TypeReagents and ConditionsTypical YieldReference
Primary AminesAmine (1.1 eq.), K₂CO₃ (2.0 eq.), DMF, 80-120 °C70-90%Analogous reactions on dichloropyridines
Secondary AminesAmine (1.1 eq.), Triethylamine (1.5 eq.), Acetonitrile, Reflux65-85%Analogous reactions on dichloropyridines
AmmoniaAq. Ammonia, Ethanol, Sealed tube, 100-150 °C60-80%Analogous reactions on dichloropyridines

Table 2: Alkoxylation and Thiolation Reactions

NucleophileReagents and ConditionsTypical YieldReference
AlkoxidesAlcohol, NaH (1.2 eq.), THF, 0 °C to RT75-95%Analogous reactions on dichloropyridines
ThiolsThiol (1.1 eq.), K₂CO₃ (2.0 eq.), DMF, 50-80 °C80-95%Analogous reactions on dichloropyridines

Experimental Protocols

Protocol 1: General Procedure for Amination

  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF, acetonitrile), add the amine (1.1-1.5 eq.) and a base (e.g., K₂CO₃, triethylamine, 2.0-3.0 eq.).

  • Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If DMF is used as a solvent, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for Alkoxylation

  • To a suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add the desired alcohol (1.1 eq.) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq.) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Thiolation

  • To a solution of this compound (1.0 eq.) in DMF, add the thiol (1.1 eq.) and potassium carbonate (2.0 eq.).

  • Heat the reaction mixture to 50-80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Substrate, Nucleophile, Base, and Anhydrous Solvent heat Heat Reaction Mixture (e.g., 50-120 °C) reagents->heat Under N2 monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Quench Reaction (e.g., add water) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify Product (Chromatography/ Recrystallization) extract->purify

Caption: General experimental workflow for SNAr on this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield Observed cause1 Insufficient Nucleophile Reactivity start->cause1 cause2 Low Reaction Temperature start->cause2 cause3 Inappropriate Solvent start->cause3 cause4 Presence of Moisture start->cause4 sol1 Add a suitable base (e.g., K2CO3, NaH) cause1->sol1 sol2 Increase temperature incrementally cause2->sol2 sol3 Use polar aprotic solvent (DMF, DMSO) cause3->sol3 sol4 Use anhydrous reagents and inert atmosphere cause4->sol4

Caption: Troubleshooting logic for addressing low reaction yields.

References

stability issues of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals to address potential challenges during their experiments.

Troubleshooting Guide

Issue: Unexpected Degradation of this compound in Acidic Media
Symptom Potential Cause Suggested Action
Appearance of new, more polar peaks in HPLC analysis after treatment with strong acids (e.g., concentrated HCl, H₂SO₄) at elevated temperatures.Hydrolysis of the nitrile group: The nitrile group (-CN) can be hydrolyzed under strong acidic conditions to a carboxylic acid (-COOH) or an amide (-CONH₂).- Use milder acidic conditions (e.g., lower concentration of acid, lower temperature).- Monitor the reaction at regular intervals to identify the onset of degradation.- Characterize the degradation products using techniques like LC-MS or NMR to confirm hydrolysis.
Appearance of new peaks in HPLC and a decrease in the parent compound peak after prolonged exposure to acidic conditions, even at room temperature.Hydrolysis of chloro-substituents: The chlorine atoms at the 2 and 6 positions on the pyridine ring can be susceptible to nucleophilic substitution by water, leading to the formation of hydroxypyridine derivatives. This is more likely to occur under forcing conditions.- Buffer the reaction medium to a less acidic pH if the experimental conditions allow.- Minimize the exposure time to acidic conditions.- Analyze for the presence of hydroxylated impurities.
Formation of a precipitate when dissolving the compound in a highly acidic solution.Protonation and Salt Formation: The nitrogen atom of the pyridine ring can be protonated by strong acids, potentially leading to the formation of a less soluble salt.- Use a co-solvent to improve the solubility of the salt.- Consider using a different acid that forms a more soluble salt.
Issue: Instability of this compound in Basic Media
Symptom Potential Cause Suggested Action
Rapid disappearance of the starting material and appearance of multiple new peaks in HPLC after treatment with strong bases (e.g., NaOH, KOH).Hydrolysis of Chloro-Substituents: The electron-withdrawing nature of the trifluoromethyl and nitrile groups can activate the pyridine ring for nucleophilic aromatic substitution, making the chloro groups susceptible to displacement by hydroxide ions.- Employ weaker bases (e.g., sodium bicarbonate, triethylamine) if compatible with the reaction.- Conduct the reaction at lower temperatures to slow down the rate of degradation.
A gradual decrease of the parent compound with the concurrent appearance of a product corresponding to the loss of fluorine atoms (observed by MS).Hydrolysis of the Trifluoromethyl Group: While generally stable, the trifluoromethyl group can undergo hydrolysis under certain basic conditions to form a carboxylic acid.- Avoid prolonged exposure to strong bases.- Monitor for the formation of fluoride ions in the reaction mixture using an ion-selective electrode.
Color change of the solution upon addition of a strong base.Formation of Colored Byproducts: Decomposition under strong basic conditions can lead to complex reaction pathways and the formation of colored impurities.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.- Use purified solvents and reagents to avoid catalytic decomposition by metal impurities.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound to acidic hydrolysis?

Q2: What are the likely degradation products under acidic conditions?

A2: The potential degradation products under acidic conditions include:

  • 2,6-Dichloro-4-(trifluoromethyl)nicotinamide: Formed from the partial hydrolysis of the nitrile group.

  • 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid: Formed from the complete hydrolysis of the nitrile group.

  • 6-Chloro-2-hydroxy-4-(trifluoromethyl)nicotinonitrile: Formed from the hydrolysis of one of the chloro groups.

  • 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile: Formed from the hydrolysis of both chloro groups.

Q3: Is this compound stable in the presence of bases?

A3: The presence of multiple electron-withdrawing groups (two chloro groups, a trifluoromethyl group, and a nitrile group) makes the pyridine ring electron-deficient and thus susceptible to nucleophilic attack. Therefore, the compound is expected to be less stable under basic conditions compared to acidic conditions. Strong bases can lead to the displacement of the chloro substituents by hydroxide ions.

Q4: What is the recommended pH range for working with this compound in aqueous solutions?

A4: To minimize degradation, it is advisable to work in a neutral to slightly acidic pH range (pH 4-7). If the experimental protocol requires basic conditions, it is recommended to use the mildest base possible and the lowest effective temperature and to minimize the reaction time.

Q5: How can I monitor the stability of this compound during my experiment?

A5: The stability can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A stability-indicating method should be developed to separate the parent compound from its potential degradation products.

Experimental Protocols

General Protocol for Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study on this compound to assess its intrinsic stability. The conditions are based on ICH guidelines and may need to be optimized.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Acidic Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of 1 M HCl.

  • Incubate the solution at 60°C.

  • Withdraw samples at various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Neutralize the samples with 1 M NaOH before analysis.

  • Analyze the samples by a stability-indicating HPLC method.

3. Basic Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of 1 M NaOH.

  • Incubate the solution at room temperature (25°C).

  • Withdraw samples at various time points (e.g., 0, 1, 2, 4, 8 hours).

  • Neutralize the samples with 1 M HCl before analysis.

  • Analyze the samples by a stability-indicating HPLC method.

4. Data Analysis:

  • Quantify the amount of the parent compound remaining at each time point.

  • Identify and quantify the major degradation products.

  • Summarize the data in a table to compare the stability under different conditions.

Data Presentation Template

The following table can be used to summarize the quantitative data from forced degradation studies.

Stress Condition Time (hours) Parent Compound Remaining (%) Major Degradation Product 1 (%) Major Degradation Product 2 (%)
1 M HCl, 60°C010000
2
6
12
24
1 M NaOH, 25°C010000
1
2
4
8

Visualizations

Stability_Troubleshooting_Workflow cluster_acidic Acidic Conditions cluster_basic Basic Conditions Acid_Start Experiment in Acidic Medium Acid_Check Observe Degradation? Acid_Start->Acid_Check Acid_Action1 Use Milder Acid / Lower Temp. Acid_Check->Acid_Action1 Yes Acid_End Optimized Conditions Acid_Check->Acid_End No Acid_Action2 Buffer pH Acid_Action1->Acid_Action2 Acid_Action3 Characterize Degradants (LC-MS, NMR) Acid_Action2->Acid_Action3 Acid_Action3->Acid_End Basic_Start Experiment in Basic Medium Basic_Check Observe Degradation? Basic_Start->Basic_Check Basic_Action1 Use Weaker Base / Lower Temp. Basic_Check->Basic_Action1 Yes Basic_End Optimized Conditions Basic_Check->Basic_End No Basic_Action2 Inert Atmosphere Basic_Action1->Basic_Action2 Basic_Action3 Characterize Degradants (LC-MS, NMR) Basic_Action2->Basic_Action3 Basic_Action3->Basic_End

Caption: Troubleshooting workflow for stability issues.

Forced_Degradation_Workflow Start Prepare Stock Solution of Compound Stress Apply Stress Conditions Start->Stress Acid Acidic Hydrolysis (e.g., 1M HCl, 60°C) Stress->Acid Base Basic Hydrolysis (e.g., 1M NaOH, 25°C) Stress->Base Sample Withdraw and Neutralize Samples at Time Intervals Acid->Sample Base->Sample Analysis Analyze by Stability-Indicating HPLC Sample->Analysis Data Quantify Parent and Degradants Analysis->Data Report Summarize Results in Table Data->Report

preventing decomposition of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the decomposition of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

The main decomposition pathways for this compound are nucleophilic aromatic substitution (SNAr) and hydrolysis. The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the pyridine ring makes the carbon atoms attached to the chlorine atoms susceptible to attack by nucleophiles.[1][2]

Q2: What are the signs of decomposition?

Decomposition can be identified by the appearance of unexpected peaks in your reaction monitoring analysis (e.g., TLC, LC-MS, GC-MS), a decrease in the yield of the desired product, or a change in the physical appearance of the reaction mixture (e.g., color change, precipitation of unknown solids).

Q3: How should this compound be stored to ensure stability?

To maintain its stability, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at temperatures between 2-8°C.[3] Proper storage is crucial to prevent hydrolysis from atmospheric moisture.

Troubleshooting Guide

This guide addresses specific issues that may arise during reactions involving this compound.

Issue Potential Cause Recommended Solution
Low yield of the desired product and formation of multiple byproducts. Nucleophilic attack by solvents or reagents. Many common laboratory solvents (e.g., methanol, water) and reagents can act as nucleophiles, leading to the displacement of the chlorine atoms.- Use aprotic, non-nucleophilic solvents such as DMF or acetonitrile.[1]- Ensure all reagents and solvents are anhydrous.- Carefully consider the nucleophilicity of all components in the reaction mixture.
Formation of a byproduct with a mass corresponding to the replacement of one chlorine atom with a hydroxyl group. Hydrolysis. The compound is sensitive to water, which can lead to the substitution of a chlorine atom.- Use anhydrous solvents and reagents.- Perform reactions under an inert atmosphere (nitrogen or argon).- Avoid exposure of the starting material and reaction mixture to atmospheric moisture.
Reaction is sluggish or does not go to completion, and starting material is recovered alongside decomposition products. Inappropriate reaction temperature. High temperatures can promote side reactions and decomposition.- Optimize the reaction temperature. While some reactions may require elevated temperatures (e.g., 80-100°C for certain substitutions), it is important to find the lowest effective temperature to minimize decomposition.[1]- Consider using a catalyst to facilitate the reaction at a lower temperature.
Formation of oligomeric or polymeric byproducts. Reaction with bifunctional nucleophiles or self-condensation. If a reagent contains more than one nucleophilic site, it can react with multiple molecules of this compound.- Use a protecting group strategy to block one of the nucleophilic sites on your reagent.- Control the stoichiometry of the reactants carefully.

Experimental Protocols

While specific protocols should be optimized for each unique reaction, the following general methodologies can help minimize the decomposition of this compound.

General Protocol for a Nucleophilic Substitution Reaction
  • Preparation: Dry all glassware in an oven at >100°C for several hours and allow to cool under a stream of inert gas.

  • Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of nitrogen or argon.

  • Reagents and Solvents: Use freshly distilled or commercially available anhydrous solvents. Ensure all other reagents are free of water.

  • Reaction Setup: Dissolve this compound in the chosen anhydrous aprotic solvent (e.g., DMF, acetonitrile).

  • Addition of Nucleophile: Add the nucleophile to the reaction mixture, either neat or as a solution in the same anhydrous solvent. For highly reactive nucleophiles, consider slow addition at a reduced temperature.

  • Temperature Control: Maintain the reaction at the optimized temperature, using an oil bath or a cryostat for precise control.

  • Monitoring: Follow the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Quench the reaction appropriately and perform an aqueous work-up, if necessary, only after the reaction is complete.

Visualizing Decomposition Pathways and Prevention Strategies

Decomposition Pathways

DecompositionPathways A This compound B Monosubstitution Product (e.g., with -OH, -OR, -NR2) A->B Nucleophilic Attack D Hydrolysis Product (Chlorine replaced by Hydroxyl) A->D H2O C Disubstitution Product B->C Further Nucleophilic Attack

Caption: Potential decomposition pathways via nucleophilic substitution and hydrolysis.

Troubleshooting Logic

TroubleshootingLogic start Low Yield or Byproducts Observed check_moisture Check for Moisture Contamination? start->check_moisture check_nucleophile Is a Reagent or Solvent Nucleophilic? check_moisture->check_nucleophile No dry_reagents Use Anhydrous Conditions (Inert Atmosphere, Dry Solvents) check_moisture->dry_reagents Yes check_temp Is the Reaction Temperature Too High? check_nucleophile->check_temp No change_solvent Switch to Aprotic, Non-Nucleophilic Solvent check_nucleophile->change_solvent Yes optimize_temp Optimize to Lower Effective Temperature check_temp->optimize_temp Yes end Improved Reaction Outcome check_temp->end No dry_reagents->end change_solvent->end optimize_temp->end

Caption: A logical workflow for troubleshooting unexpected reaction outcomes.

References

Technical Support Center: Regioselective Functionalization of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the regioselective functionalization of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the regioselective functionalization of this compound?

A1: The primary challenges stem from the molecule's structure. The pyridine ring is highly activated for nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effects of the 4-trifluoromethyl group, the 3-cyano group, and the ring nitrogen itself.[1][2] The main difficulty lies in achieving selective mono-substitution at either the C2 or C6 position, as they are electronically similar and both highly reactive. Controlling the reaction to prevent di-substitution is also a significant challenge.[3]

Q2: Which position, C2 or C6, is more reactive towards nucleophiles?

A2: Both the C2 and C6 positions are highly susceptible to nucleophilic attack. Theoretically, the C2 position is electronically more activated due to the inductive effect of the adjacent C3-nitrile group. However, this same group provides steric hindrance. Therefore, the regiochemical outcome is a delicate balance of electronics and sterics, heavily influenced by the nature of the nucleophile and the reaction conditions. Bulky nucleophiles will preferentially attack the less hindered C6 position.[4]

Q3: How does the trifluoromethyl group at the C4 position influence the molecule's reactivity?

A3: The trifluoromethyl (-CF3) group is a potent electron-withdrawing group.[2] Its presence at the C4 position significantly decreases the electron density of the pyridine ring, thereby activating the C2 and C6 positions for nucleophilic attack. This activation occurs because the -CF3 group can effectively stabilize the negative charge of the Meisenheimer intermediate formed during an SNAr reaction.[2][3]

Q4: I am getting a mixture of mono-substituted C2 and C6 isomers. How can I improve selectivity for the C6 position?

A4: To favor substitution at the C6 position, you should leverage steric hindrance. Employing a sterically bulky nucleophile will disfavor attack at the more crowded C2 position. Additionally, conducting the reaction at a lower temperature can enhance selectivity by amplifying the small energetic differences between the two reaction pathways. Screening non-polar, aprotic solvents may also improve C6 selectivity.[5]

Q5: I am observing a significant amount of the di-substituted product. How can I favor mono-substitution?

A5: To promote mono-substitution, precise control over stoichiometry is crucial. Use only 1.0 to 1.1 equivalents of the nucleophile. Running the reaction at a lower temperature and closely monitoring its progress by TLC or LC-MS is also critical. The reaction should be quenched as soon as the starting material is consumed to prevent further substitution.[3] While the introduction of a first substituent (especially an electron-donating one) typically deactivates the ring to a second attack, the strong inherent activation of this substrate may require these stringent controls.[6]

Q6: Are transition-metal-catalyzed cross-coupling reactions suitable for this substrate?

A6: Yes, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination are generally effective for functionalizing dichloropyridines.[6] Regioselectivity between the C2 and C6 positions remains a key consideration and will depend on the specific catalyst, ligands, and reaction conditions chosen. Careful optimization is required to favor mono-coupling.

Troubleshooting Guide

This section addresses common problems encountered during the experimental process.

Problem 1: Poor Regioselectivity (Mixture of C2 and C6 Isomers)
Possible CauseRecommended Solution
Similar electronic activation of C2 and C6 positions.Exploit steric differences: To favor C6, use a bulkier nucleophile (e.g., t-butoxide, secondary amines). To favor C2, use a smaller nucleophile (e.g., methoxide, ammonia).[4]
High reaction temperature is masking the subtle energy differences between the two substitution pathways.Lower the reaction temperature. Consider running the reaction at 0 °C, -20 °C, or even -78 °C and allowing it to warm slowly.
Suboptimal solvent choice. Perform a solvent screen. Non-polar, aprotic solvents like toluene or xylene may enhance steric-based selectivity.[5] Polar aprotic solvents like DMF or DMSO might favor the electronically preferred product.
Problem 2: Excessive Di-substitution
Possible CauseRecommended Solution
Excess of nucleophile is driving the reaction to completion.Use a stoichiometric amount of the nucleophile (1.0 - 1.1 equivalents). If necessary, perform a slow addition of the nucleophile to maintain its low concentration.
Reaction time is too long or the temperature is too high, allowing the slower second substitution to occur.Monitor the reaction closely via TLC or LC-MS and quench immediately upon consumption of the starting material. Reduce the reaction temperature.
Problem 3: No Reaction or Low Yield
Possible CauseRecommended Solution
The nucleophile is not sufficiently reactive. Use a stronger nucleophile. For alcohols or amines, consider pre-treating with a strong base (e.g., NaH, KHMDS) to generate the more reactive alkoxide or amide.
Reaction conditions are not forcing enough for a less reactive nucleophile.Cautiously increase the temperature. Microwave-assisted heating can sometimes improve yields for sluggish reactions.[3]
Degradation of starting material or product under the reaction conditions.Ensure the reaction is performed under strictly anhydrous and inert (e.g., Argon, Nitrogen) conditions. Verify the stability of all reagents.

Data Presentation

The following table summarizes general strategies and expected outcomes for achieving regioselectivity based on the principles of nucleophilic aromatic substitution on substituted pyridines.

Table 1: Influence of Reaction Parameters on Regioselectivity

Target PositionNucleophile CharacteristicsTemperatureSolvent PolarityExpected Outcome
C6 Sterically demanding (e.g., i-Pr₂NH, t-BuOH/base)Low (-20 °C to 25 °C)Low (Toluene, THF)Increased ratio of C6 isomer
C2 Sterically small (e.g., NH₃, MeOH/base)Low (0 °C to 25 °C)High (DMF, DMSO)Potentially increased ratio of C2 isomer
Mono-Sub. 1.0-1.1 equivalentsAs low as practicalSubstrate dependent>90% Mono-substitution
Di-Sub. >2.2 equivalentsElevated (50 °C to 100 °C)High (DMF, DMSO)>95% Di-substitution

Experimental Protocols

Protocol 1: General Procedure for C6-Selective Nucleophilic Aromatic Substitution with a Secondary Amine

  • Materials:

    • This compound

    • Sterically hindered secondary amine (e.g., diisopropylamine) (1.1 eq.)

    • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq.)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous K₂CO₃ (2.0 eq.).

    • Add anhydrous DMF to create a solution with a concentration of approximately 0.1 M.

    • Stir the suspension at room temperature for 15 minutes.

    • Slowly add the secondary amine (1.1 eq.) dropwise over 10 minutes.

    • Heat the reaction mixture to 50-60 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion (typically 4-8 hours), cool the reaction to room temperature.

    • Quench the reaction by pouring it into cold water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Mono-Suzuki-Miyaura Cross-Coupling

  • Materials:

    • This compound

    • Arylboronic acid (1.05 eq.)

    • Pd(PPh₃)₄ (0.03 eq.)

    • Aqueous sodium carbonate solution (2 M) (3.0 eq.)

    • 1,4-Dioxane

    • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

  • Procedure:

    • In a reaction vessel, combine this compound (1.0 eq.), the arylboronic acid (1.05 eq.), and Pd(PPh₃)₄ (0.03 eq.).[6]

    • Evacuate the vessel and backfill with an inert gas; repeat this cycle three times.

    • Add degassed 1,4-dioxane, followed by the degassed 2 M Na₂CO₃ solution.

    • Heat the reaction mixture to 80-90 °C and stir vigorously.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

troubleshooting_workflow start Start: Functionalization Reaction check_products Analyze Product Mixture (LC-MS, NMR) start->check_products is_selective Is Regioselectivity > 95:5? check_products->is_selective is_mono Is Mono:Di Ratio > 95:5? is_selective->is_mono Yes poor_regio Problem: Poor Regioselectivity is_selective->poor_regio No di_sub Problem: Di-substitution is_mono->di_sub No success Success: Isolate Pure Product is_mono->success Yes use_bulky_nuc Strategy 1: Increase Nucleophile Steric Bulk (Favors C6) poor_regio->use_bulky_nuc lower_temp Strategy 2: Lower Reaction Temperature poor_regio->lower_temp use_bulky_nuc->check_products lower_temp->check_products reduce_nuc Strategy 1: Use 1.0-1.1 eq. Nucleophile di_sub->reduce_nuc monitor_rxn Strategy 2: Monitor Closely & Quench at Completion di_sub->monitor_rxn reduce_nuc->check_products monitor_rxn->check_products

Caption: Troubleshooting workflow for poor regioselectivity and di-substitution.

experimental_workflow Experimental Workflow for SNAr setup 1. Assemble Flame-Dried Glassware under Inert Atmosphere (Ar/N₂) reagents 2. Add Substrate and Base (e.g., K₂CO₃) in Anhydrous Solvent (e.g., DMF) setup->reagents add_nuc 3. Slow Addition of Nucleophile (1.1 eq.) at Room Temperature reagents->add_nuc heat 4. Heat Reaction to Desired Temperature (e.g., 60 °C) add_nuc->heat monitor 5. Monitor Progress via TLC / LC-MS heat->monitor workup 6. Aqueous Workup: Quench with H₂O, Extract with Organic Solvent monitor->workup Reaction Complete purify 7. Dry, Concentrate, and Purify via Flash Chromatography workup->purify analyze 8. Characterize Pure Product (NMR, MS, etc.) purify->analyze

Caption: A typical experimental workflow for an SNAr reaction.

References

Technical Support Center: Troubleshooting Reactions with 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides solutions for common issues encountered during chemical reactions involving 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The inherent electronic properties of this molecule—specifically, the strongly electron-withdrawing trifluoromethyl group and the pyridine nitrogen—activate the chlorine atoms for nucleophilic aromatic substitution (SNAr). However, these same features can lead to challenges in achieving high conversion rates and avoiding side reactions. This guide offers a structured approach to troubleshooting and optimizing your reactions.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my conversion rate low in a Nucleophilic Aromatic Substitution (SNAr) reaction?

A1: Low conversion in SNAr reactions with this substrate is a common issue. The primary factors to investigate are:

  • Insufficient Reaction Temperature: Many SNAr reactions require significant thermal energy to overcome the activation barrier associated with disrupting the aromatic ring. If the reaction is sluggish at room temperature, a gradual increase in heat is often necessary.[1]

  • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are generally preferred as they effectively solvate the counter-ion of the nucleophile, increasing its reactivity.[1][2] Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the nucleophile, reducing its nucleophilicity and slowing the reaction rate.[1][2]

  • Weak Nucleophile or Low Nucleophile Concentration: The nucleophile may not be strong enough to attack the electron-deficient pyridine ring efficiently. Using a slight excess of the nucleophile (1.1 to 1.5 equivalents) can help drive the reaction to completion.[3]

  • Improper Base Selection: If your nucleophile requires deprotonation (e.g., an alcohol or a secondary amine), the strength and solubility of the base are paramount. A stronger or more soluble base, such as cesium carbonate (Cs₂CO₃) over potassium carbonate (K₂CO₃), can increase the concentration of the active nucleophile.[3]

  • Presence of Moisture: Water can protonate and deactivate the nucleophile.[3] It can also lead to undesired hydrolysis of the nitrile group. Using anhydrous reagents and solvents under an inert atmosphere is crucial.[3][4]

Q2: I'm performing a Suzuki-Miyaura cross-coupling reaction and seeing poor yields. What should I check?

A2: Low yields in Suzuki-Miyaura couplings of heteroaryl chlorides are typically related to the catalyst system and reaction conditions. Key areas for troubleshooting include:

  • Catalyst and Ligand Choice: Aryl chlorides are less reactive than bromides or iodides and require a robust catalytic system.[5] Catalysts based on bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) are often necessary to facilitate the oxidative addition step.[5][6][7] Traditional catalysts like Pd(PPh₃)₄ may be insufficient.[5]

  • Base Selection: The base plays a crucial role in the transmetalation step. Common bases include K₃PO₄, K₂CO₃, and Cs₂CO₃. The optimal base is often dependent on the specific substrates and solvent used.[8][9]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water is often used to dissolve both the organic and inorganic reagents.[10] Ensure the solvent is properly degassed to prevent catalyst oxidation.

  • Protodeboronation: Your boronic acid may be degrading under the reaction conditions, a common side reaction.[11][12] This can be minimized by using milder bases, lower temperatures, or switching to a more stable boronate ester (e.g., a pinacol ester).[13]

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen. Failure to maintain a strict inert atmosphere (argon or nitrogen) can lead to catalyst deactivation and the formation of homocoupling byproducts.[12]

Q3: I'm observing unexpected side products. What could they be?

A3: Side product formation can complicate purification and lower your yield. The most common side reactions include:

  • Hydrolysis of the Nitrile Group: In the presence of a strong base and water, the nitrile group can hydrolyze to a carboxamide (2,6-dichloro-4-(trifluoromethyl)nicotinamide) or further to a carboxylic acid.[3][14][15][16] This is exacerbated by prolonged reaction times at high temperatures.

  • Homocoupling of Boronic Acid (in Suzuki Reactions): This occurs when two molecules of the boronic acid couple together, often due to the presence of oxygen which promotes the formation of Pd(II) species.[12]

  • Reaction with Solvent: At high temperatures, solvents like DMF can decompose, especially in the presence of a strong base, leading to byproducts that may react with your substrate.[3]

Section 2: Detailed Troubleshooting Guides

Guide 1: Optimizing Nucleophilic Aromatic Substitution (SNAr)

Low conversion in SNAr reactions is a frequent challenge. The following workflow provides a systematic approach to identifying and resolving the root cause.

SNAr_Troubleshooting start Low S-N-Ar Conversion check_reagents Step 1: Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Step 2: Optimize Reaction Conditions check_reagents->check_conditions If reagents are OK sub_reagent_purity Are reagents pure & anhydrous? check_reagents->sub_reagent_purity sub_nucleophile Is nucleophile strong enough? Consider increasing equivalents (1.1-1.5x). check_reagents->sub_nucleophile analyze_byproducts Step 3: Analyze for Side Reactions check_conditions->analyze_byproducts If still low conversion sub_temp Increase Temperature Incrementally (e.g., RT -> 60°C -> 100°C) check_conditions->sub_temp sub_solvent Switch to a more effective polar aprotic solvent (e.g., DMF, DMSO, NMP) check_conditions->sub_solvent sub_base Use a stronger/more soluble base (e.g., K2CO3 -> Cs2CO3) check_conditions->sub_base sub_hydrolysis Nitrile Hydrolysis? (Check for amide/acid byproduct) -> Use anhydrous conditions analyze_byproducts->sub_hydrolysis end_node Optimized Reaction sub_reagent_purity->end_node sub_nucleophile->end_node sub_temp->end_node sub_solvent->end_node sub_base->end_node sub_hydrolysis->end_node

Caption: Troubleshooting workflow for low conversion in SNAr reactions.

Table 1: Summary of Parameters for SNAr Optimization

ParameterPotential IssueRecommended Solution
Temperature Insufficient energy to overcome the activation barrier.Gradually increase the temperature (e.g., from room temperature to 80-140 °C) while monitoring the reaction.[17]
Solvent Protic solvent deactivating the nucleophile; poor solubility of reagents.Use a polar aprotic solvent like DMF, DMSO, NMP, or acetonitrile.[1][3] Ensure the solvent is anhydrous.
Base Incomplete deprotonation of the nucleophile; low base solubility.Switch to a stronger or more soluble base (e.g., K₂CO₃, Cs₂CO₃, NaH). For Pd-catalyzed aminations, NaOtBu or LiHMDS are often effective.[17]
Nucleophile Low reactivity or insufficient amount.Use a slight excess (1.1-1.5 eq.) of the nucleophile.[3] If reactivity is inherently low, a change in strategy (e.g., Pd-catalysis) may be needed.
Atmosphere Presence of moisture deactivating reagents or causing side reactions.Ensure all reagents and solvents are dry. Run the reaction under an inert atmosphere (Nitrogen or Argon).[3]

Protocol 1: General Procedure for Catalyst-Free SNAr with an Amine

  • To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv) and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).

  • Seal the vial with a septum and purge with argon or nitrogen.

  • Add the desired amine (1.1 mmol, 1.1 equiv) followed by anhydrous DMF (5-10 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) with vigorous stirring.[17]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Guide 2: Optimizing Suzuki-Miyaura Cross-Coupling

Achieving high yields for the Suzuki coupling of an electron-deficient heteroaryl chloride requires careful selection of the catalyst system.

Suzuki_Optimization start Low Suzuki Coupling Yield check_atmosphere Ensure Inert Atmosphere (Degas solvent, Ar/N2 purge) start->check_atmosphere screen_catalyst Screen Pd Catalyst & Ligand check_atmosphere->screen_catalyst screen_base Screen Base screen_catalyst->screen_base sub_catalyst Pre-catalyst: Pd(OAc)2, Pd2(dba)3 Ligand: P(t-Bu)3, XPhos, SPhos screen_catalyst->sub_catalyst screen_solvent Screen Solvent System screen_base->screen_solvent sub_base K3PO4, K2CO3, Cs2CO3 screen_base->sub_base sub_solvent Dioxane/H2O, Toluene/H2O, THF/H2O screen_solvent->sub_solvent check_side_reactions Check for Side Reactions (Homocoupling, Protodeboronation) screen_solvent->check_side_reactions end_node Optimized Reaction check_side_reactions->end_node

Caption: Optimization workflow for Suzuki-Miyaura cross-coupling reactions.

Table 2: Recommended Catalytic Systems for Suzuki Coupling of Heteroaryl Chlorides

Pd Pre-catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)
Pd(OAc)₂ (2-5%)P(t-Bu)₃ (4-10%)K₃PO₄ (2-3)Toluene/H₂O80-110
Pd₂(dba)₃ (2-4%)XPhos (4-8%)K₃PO₄ (2-3)1,4-Dioxane/H₂O100-110
PdCl₂(PPh₃)₂ (5%)-K₂CO₃ (2)TolueneHigh
Pd(OAc)₂ (2-5%)SPhos (4-10%)K₂CO₃ (2-3)1,4-Dioxane/H₂O80-110

Data compiled from analogous reactions reported in the literature.[5][6][8][18]

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

  • In an oven-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.[10]

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.[19]

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[10]

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[10]

  • Purify the crude product by flash column chromatography on silica gel.

Section 3: Understanding Potential Side Reactions

Nitrile Group Hydrolysis

Under either strongly acidic or basic aqueous conditions, the nitrile group is susceptible to hydrolysis. The reaction proceeds in two stages: first to the primary amide, and then to the carboxylic acid.[14][16][20] This is a significant concern in reactions requiring strong bases (e.g., NaOH, KOH) and elevated temperatures, especially if water is present.

Mitigation Strategy:

  • Use anhydrous solvents and reagents.

  • Run reactions under a dry, inert atmosphere.

  • Avoid excessively strong aqueous bases or prolonged heating if water is present in the reaction system.

  • If a base is required, opt for non-hydroxide bases like K₂CO₃ or NaOtBu in an anhydrous organic solvent.[3]

Hydrolysis_Pathway nitrile R-C≡N (Nitrile) amide R-C(=O)NH2 (Amide Intermediate) nitrile->amide H2O / H+ or OH- (Vigorous Conditions) acid R-C(=O)OH (Carboxylic Acid) amide->acid H2O / H+ or OH-

Caption: The hydrolysis pathway of a nitrile to a carboxylic acid.

References

Technical Support Center: Reactions Involving 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental workup procedures.

Frequently Asked Questions (FAQs)

Q1: What is a general workup procedure for a nucleophilic aromatic substitution (SNA r) reaction using this compound?

A typical workup for an SNAr reaction involves quenching the reaction, extracting the product, washing the organic layer, and finally, purifying the product. The specific reagents and solvents will depend on the nucleophile and reaction conditions.

A General Protocol:

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. If a strong base is used, it may be neutralized with a dilute acid solution (e.g., 1 M HCl), otherwise, the reaction is often quenched by adding water.

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. The choice of solvent should be based on the polarity of the product.

  • Washing: Combine the organic layers and wash sequentially with water and then with a saturated sodium chloride solution (brine) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel.

Q2: How do I choose an appropriate solvent for extraction?

The choice of extraction solvent depends on the polarity of your final product. For many substituted nicotinonitriles, which are often moderately polar, ethyl acetate is a good first choice. Dichloromethane (DCM) can also be used. It is advisable to check the solubility of your product in a small scale test before performing the full extraction.

Q3: What are the common methods for purifying the final product?

Flash column chromatography on silica gel is the most common method for purifying products derived from this compound.[1] A gradient of ethyl acetate in hexanes is often effective for eluting the product.[1] For crystalline solids, recrystallization can be an effective final purification step.

Troubleshooting Guides

Issue 1: Low or No Product Recovery After Workup

Possible Cause 1: Product is water-soluble and remains in the aqueous layer.

  • Solution: Before discarding the aqueous layer, re-extract it multiple times with a more polar organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol. To check if the product is in the aqueous layer, a small sample can be taken, basified or acidified accordingly, and analyzed by TLC or LC-MS.

Possible Cause 2: Emulsion formation during extraction.

  • Solution: Emulsions are common when using chlorinated solvents or in the presence of basic compounds. To break up an emulsion, try adding brine or a small amount of a different organic solvent. Filtering the emulsion through a pad of Celite can also be effective.

Possible Cause 3: Product degradation during workup.

  • Solution: If your product is sensitive to acid or base, ensure that any quenching steps are performed carefully at low temperatures (e.g., 0 °C). Use of a buffered wash solution (e.g., saturated sodium bicarbonate) can help to neutralize any residual acid.

Issue 2: Presence of Unreacted Starting Material in the Final Product

Possible Cause 1: Incomplete reaction.

  • Solution: Before beginning the workup, ensure the reaction has gone to completion by monitoring with an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, you may need to increase the reaction time, temperature, or add more reagent.

Possible Cause 2: Co-elution during column chromatography.

  • Solution: The starting material, this compound, is relatively non-polar. If your product has a similar polarity, separation can be challenging. Try using a different solvent system for your column chromatography or switch to a different stationary phase like alumina.

Issue 3: Peak Tailing During HPLC Analysis of Pyridine Derivatives

Possible Cause: Interaction of the basic nitrogen on the pyridine ring with acidic silanol groups on the silica-based HPLC column. [2]

  • Solution 1: Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 2.5-3.0 with an additive like formic acid or trifluoroacetic acid (TFA) can protonate the residual silanol groups, minimizing their interaction with the basic pyridine analyte.[2]

  • Solution 2: Use of Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration can shield the active silanol sites from your compound.[2]

Experimental Protocols & Data

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for the substitution of one of the chlorine atoms on this compound with an amine nucleophile.

  • Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous aprotic polar solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

  • Addition of Reagents: Add the amine nucleophile (1.0-1.2 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-20% ethyl acetate in hexanes).[1]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the Suzuki-Miyaura coupling of an arylboronic acid with this compound.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).[3]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas like nitrogen or argon (repeat three times).[3]

  • Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 4:1 1,4-dioxane/water).[3]

  • Reaction: Heat the reaction mixture (e.g., to 85-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[4][5]

  • Workup:

    • Cool the mixture to room temperature and dilute with ethyl acetate and water.[3]

    • Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.[3]

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[3]

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Quantitative Data Summary
Reaction TypeReactantsProductYield (%)Purity (%)Reference
SNArThis compound, Benzylamine2-(benzylamino)-6-chloro-4-(trifluoromethyl)nicotinonitrile80-95>95[1] (Analogous)
Suzuki Coupling2,6-Dichloro-4-iodopyridine, Phenylboronic acid4-phenyl-2,6-dichloropyridine70-85>98[3] (Analogous)
Hydrolysis of Nitrile2,6-dichloro-5-fluoro-3-cyanopyridine2,6-dichloro-5-fluoronicotinic acid~51.5Not specified[6]

Visualized Workflows

Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification Reaction_Mixture Completed Reaction Mixture Quench 1. Quench (e.g., with Water) Reaction_Mixture->Quench Extract 2. Extract (e.g., Ethyl Acetate) Quench->Extract Wash 3. Wash (Water, Brine) Extract->Wash Dry_Concentrate 4. Dry & Concentrate (Na2SO4, Rotovap) Wash->Dry_Concentrate Purify 5. Purify (Column Chromatography) Dry_Concentrate->Purify Pure_Product Pure Product Purify->Pure_Product

Caption: General experimental workflow for the workup of reactions.

Troubleshooting_Low_Yield Start Low Product Yield Observed Check_Aqueous Check Aqueous Layer (TLC, LC-MS) Start->Check_Aqueous Re_Extract Re-extract with more polar solvent Check_Aqueous->Re_Extract Product Detected Check_Emulsion Emulsion Formed? Check_Aqueous->Check_Emulsion No Product End Improved Yield Re_Extract->End Break_Emulsion Add Brine or Celite Check_Emulsion->Break_Emulsion Yes Check_Degradation Potential for Product Degradation? Check_Emulsion->Check_Degradation No Break_Emulsion->End Modify_Workup Use milder conditions (e.g., buffer wash, 0 °C) Check_Degradation->Modify_Workup Yes Modify_Workup->End

Caption: Troubleshooting workflow for low product yield after workup.

References

Technical Support Center: Purification of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile. The information provided is designed to help overcome common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Based on typical synthetic routes for halogenated nicotinonitriles, common impurities may include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Isomeric Byproducts: Regioisomers such as 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile may form depending on the reaction's selectivity.

  • Under-chlorinated Species: Compounds with fewer than two chlorine atoms on the pyridine ring.

  • Over-chlorinated Species: Nicotinonitriles with more than two chlorine atoms.

  • Solvent Residues: Residual solvents from the reaction or initial work-up steps.

Q2: What are the recommended analytical techniques to assess the purity of this compound?

A2: The purity of the final product should be assessed using a combination of the following techniques:

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity and identify the presence of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile impurities and confirm the mass of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identify any structural isomers or other impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Q3: What are the general storage conditions for this compound?

A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem Possible Cause Suggested Solution
Low yield after purification - Incomplete reaction. - Loss of product during extraction or washing steps. - Inefficient purification method.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Minimize the number of extraction and washing steps. Ensure the pH of the aqueous phase is optimized to prevent product loss. - Optimize the purification protocol (see experimental protocols below).
Presence of colored impurities - Formation of polymeric byproducts or degradation of starting materials/product.- Treat the crude product solution with activated charcoal before filtration and subsequent purification.
Co-elution of impurities during column chromatography - Improper solvent system. - Overloading the column.- Perform a thorough TLC analysis to determine the optimal solvent system that provides good separation between the product and impurities. - Use a gradient elution. - Ensure the amount of crude product loaded is appropriate for the column size.
Product oiling out during recrystallization - The solvent is too nonpolar for the compound. - The solution is supersaturated. - The presence of impurities is inhibiting crystallization.- Choose a more polar solvent or a solvent mixture. - Allow the solution to cool slowly. Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound. - Perform a preliminary purification by column chromatography to remove impurities that hinder crystallization.
Multiple spots on TLC after purification - Incomplete separation of isomers or closely related impurities.- Optimize the mobile phase for TLC to achieve better separation. - For column chromatography, use a shallower gradient and collect smaller fractions. - Consider a second purification step using a different technique (e.g., recrystallization after column chromatography).

Experimental Protocols

Protocol 1: Recrystallization

Objective: To purify crude this compound by removing impurities with different solubility profiles.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Toluene, Hexane/Ethyl Acetate mixture)

  • Erlenmeyer flask

  • Heating source (hot plate with stirrer)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. A common starting point for similar compounds is toluene or a mixture of hexane and ethyl acetate.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The pure product should crystallize out of the solution. For maximum yield, cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography

Objective: To purify this compound by separating it from impurities based on their differential adsorption to a stationary phase.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Solvents for mobile phase (e.g., Hexane, Ethyl Acetate)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • TLC Analysis: Determine the optimal mobile phase by running TLC plates of the crude mixture in various solvent systems (e.g., different ratios of hexane and ethyl acetate). The ideal system will show good separation between the product spot and impurity spots, with the product having an Rf value between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add a layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully load the solution onto the top of the silica gel column.

  • Elution: Begin eluting the column with the least polar mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) according to the separation observed on the TLC plates.

  • Fraction Collection: Collect the eluent in small fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

Purification Method Typical Purity Achieved Typical Yield Primary Impurities Removed
Recrystallization >98%60-80%Less soluble and more soluble impurities at room temperature.
Flash Column Chromatography >99%70-90%Isomers, starting materials, and byproducts with different polarities.

Note: Purity and yield are dependent on the quality of the crude material and the optimization of the purification protocol.

Visualizations

Purification_Workflow cluster_start Starting Point cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product Crude_Product Crude 2,6-Dichloro-4- (trifluoromethyl)nicotinonitrile Recrystallization Recrystallization Crude_Product->Recrystallization Option 1 Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Option 2 Purity_Check Purity Check (TLC/HPLC) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Purity_Check->Column_Chromatography Repurify Pure_Product Pure Product (>99%) Purity_Check->Pure_Product Purity OK Impure_Product Impure Product Purity_Check->Impure_Product Purity Not OK

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_solutions_yield Low Yield Solutions cluster_solutions_impurities Impurity Removal Solutions Start Purification Attempt Check_Purity Assess Purity (TLC/HPLC) Start->Check_Purity Low_Yield Issue: Low Yield Check_Purity->Low_Yield Yield < Expected Impurities_Present Issue: Impurities Present Check_Purity->Impurities_Present Purity < Target Pure_Product Outcome: Pure Product Check_Purity->Pure_Product Yield & Purity OK Optimize_Reaction Optimize Reaction Conditions Low_Yield->Optimize_Reaction Minimize_Loss Minimize Transfer/Wash Loss Low_Yield->Minimize_Loss Change_Solvent Change Recrystallization Solvent Impurities_Present->Change_Solvent Recrystallization Failure Optimize_Column Optimize Column Chromatography Impurities_Present->Optimize_Column Column Co-elution Second_Purification Perform Second Purification Step Impurities_Present->Second_Purification Persistent Impurities

Caption: Logical troubleshooting steps for purification issues.

Validation & Comparative

A Comparative Guide to the Reactivity of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile and Other Dichloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, substituted pyridines are invaluable building blocks. Their utility is often dictated by the ease and selectivity of their functionalization. This guide provides a comparative analysis of the reactivity of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile against other common dichloropyridines, with a focus on nucleophilic aromatic substitution (SNAr), a cornerstone reaction in their derivatization.

Theoretical Basis for Reactivity in Nucleophilic Aromatic Substitution

The reactivity of dichloropyridines in SNAr reactions is primarily governed by the stability of the Meisenheimer intermediate, a negatively charged species formed upon the attack of a nucleophile on the pyridine ring.[1] The presence of electron-withdrawing groups (EWGs) on the pyridine ring stabilizes this intermediate through resonance and inductive effects, thereby accelerating the reaction rate.

This compound is a highly activated system for SNAr. It possesses two potent electron-withdrawing groups: a trifluoromethyl group (-CF3) at the 4-position and a cyano group (-CN) at the 3-position. Both groups work in concert to significantly reduce the electron density of the pyridine ring, making the carbon atoms attached to the chlorine atoms highly electrophilic and susceptible to nucleophilic attack.

In contrast, dichloropyridines such as 2,6-dichloropyridine and 2,4-dichloropyridine lack these strong activating groups. While the pyridine nitrogen itself is electron-withdrawing, the overall reactivity of these simpler dichloropyridines is considerably lower than that of this compound.

Comparative Reactivity Analysis

While direct, side-by-side quantitative kinetic data for the SNAr reactions of this compound and other dichloropyridines under identical conditions is not extensively reported in the literature, a qualitative and semi-quantitative comparison can be made based on the principles of physical organic chemistry.

The trifluoromethyl group at the 5-position and the two chlorine atoms in 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile enhance its electron-deficient character compared to mono-substituted analogs.[2] This heightened electrophilicity makes it more susceptible to nucleophilic attack. The reactivity of dichloropyridines in SNAr reactions is influenced by the stability of the Meisenheimer intermediate.[1] For 2,4-dichloropyridine, nucleophilic attack is generally favored at the C4 position due to greater stabilization of the intermediate.[1] In contrast, 2,6-dichloropyridine is a symmetrical molecule, which simplifies mono-substitution.[1]

The following table provides a qualitative comparison of the expected reactivity of these compounds in SNAr reactions with a generic amine nucleophile.

CompoundKey Structural FeaturesExpected Relative Reactivity in SNArRationale
This compound Two chlorine atoms at C2 and C6, a strong electron-withdrawing -CF3 group at C4, and a strong electron-withdrawing -CN group at C3.Very HighThe synergistic electron-withdrawing effects of the -CF3 and -CN groups strongly activate the pyridine ring for nucleophilic attack.
2,6-Dichloroisonicotinonitrile Two chlorine atoms at C2 and C6, and an electron-withdrawing -CN group at C4.HighThe cyano group at the 4-position activates the ring, but to a lesser extent than the combined effect of -CF3 and -CN.
2,4-Dichloropyridine Two chlorine atoms at C2 and C4.ModerateThe C4 position is more susceptible to nucleophilic attack due to better stabilization of the Meisenheimer intermediate.[1]
2,6-Dichloropyridine Two chlorine atoms at C2 and C6.ModerateA symmetrical molecule where both chlorine atoms are at positions activated by the ring nitrogen.
3,5-Dichloropyridine Two chlorine atoms at C3 and C5.LowThe chlorine atoms are meta to the nitrogen, a less activated position for SNAr compared to the ortho and para positions, resulting in lower reactivity.

Experimental Protocols

To facilitate the direct comparison of reactivity in a laboratory setting, the following general experimental protocol for the nucleophilic aromatic substitution of dichloropyridines with an amine is provided.

General Procedure for Nucleophilic Aromatic Substitution of Dichloropyridines with Amines:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dichloropyridine (1.0 equivalent).

  • Solvent and Reagents: Dissolve the starting material in a suitable anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)). Add the amine nucleophile (1.0-1.2 equivalents) to the solution.

  • Base Addition: Add a suitable base (1.1-1.5 equivalents), such as potassium carbonate (K2CO3) or triethylamine (Et3N), to the stirred solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature and reaction time will depend on the specific dichloropyridine and amine used. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive dichloropyridines, microwave irradiation at higher temperatures (e.g., 150-200 °C) can be employed to shorten reaction times.[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired substituted pyridine.

Visualizations

Diagram 1: General Workflow for Comparative Reactivity Study

G Workflow for Comparative Reactivity Study of Dichloropyridines cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis A Select Dichloropyridines (e.g., this compound, 2,6-dichloropyridine, 2,4-dichloropyridine) B Select Nucleophile and Base (e.g., Amine, K2CO3) A->B C Prepare Stock Solutions B->C D Set up Parallel Reactions (Identical Conditions) C->D E Monitor Reaction Progress (TLC, LC-MS) D->E F Quench Reactions at Specific Time Points E->F G Analyze Product Distribution and Yield (LC-MS, NMR) F->G H Determine Relative Reaction Rates G->H I Reactivity Comparison Guide H->I Compare Reactivity

Caption: A generalized workflow for conducting a comparative study on the reactivity of different dichloropyridines.

Diagram 2: SNAr Mechanism and the Role of Electron-Withdrawing Groups

SNAr_Mechanism SNAr Mechanism and Stabilization of the Meisenheimer Intermediate cluster_stabilization Stabilization of Meisenheimer Intermediate Reactants Dichloropyridine + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Intermediate (Negatively Charged) Reactants->Meisenheimer Attack Product Substituted Pyridine + Cl⁻ Meisenheimer->Product Loss of Leaving Group EWG Electron-Withdrawing Groups (-CF3, -CN) Stabilization Delocalize Negative Charge via Resonance and Induction EWG->Stabilization Increased_Reactivity Lower Activation Energy and Increased Reaction Rate Stabilization->Increased_Reactivity

Caption: The SNAr mechanism proceeds via a Meisenheimer intermediate, which is stabilized by electron-withdrawing groups.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Crystallographic Validation of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding further development. This guide provides a comparative analysis of the structural validation of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile, a key building block in medicinal chemistry, through the gold-standard technique of single-crystal X-ray crystallography.

While a specific public CCDC deposition for this compound is not available, this guide leverages crystallographic data from a closely related pyrazole derivative synthesized from its precursor, 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3-cyano-5-amino-pyrazole, to provide a robust comparative framework. This approach allows for a detailed examination of the key structural features imparted by the 2,6-dichloro-4-(trifluoromethyl)phenyl moiety and a comparison with other substituted nicotinonitrile derivatives.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a representative compound containing the 2,6-dichloro-4-(trifluoromethyl)phenyl group and compares them with other relevant nicotinonitrile structures. This data provides a benchmark for understanding the influence of various substituents on the crystal packing and molecular geometry.

Parameter1-(2,6-dichloro-4-(trifluoromethyl)phenyl)- 3-cyano-5-amino-pyrazoleNicotinonitrile2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile
Chemical Formula C₁₀H₅Cl₂F₃N₄C₆H₄N₂C₇HCl₂F₃N₂
Crystal System MonoclinicMonoclinicNot Publicly Available
Space Group P2₁/cP2₁/cNot Publicly Available
Unit Cell Dimensions a = 13.064(1) Å, b = 14.692(1) Å, c = 9.9933(9) Å, β = 101.361(2)°a = 3.808 Å, b = 13.120 Å, c = 10.591 Å, β = 97.97°Not Publicly Available
Reference [1][2][3]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure for compounds like this compound and its derivatives follows a well-established protocol. The methodology detailed below is based on the successful structure solution of a closely related pyrazole derivative.[1][4]

1. Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. Common solvents for this purpose include methanol, ethanol, or acetone. The process involves dissolving the purified compound in a minimal amount of the chosen solvent, followed by filtration to remove any insoluble impurities. The resulting clear solution is then allowed to stand undisturbed in a loosely covered container, permitting the solvent to evaporate slowly over several days, leading to the formation of well-defined single crystals.

2. Data Collection: A suitable single crystal is carefully selected and mounted on a goniometer head. The crystal is then placed within a diffractometer, which is equipped with a source of monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å). The data collection is typically performed at a controlled temperature, often low temperatures like 273 K, to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal through a series of angles while exposing it to the X-ray beam. The diffracted X-rays are detected by an area detector, such as a CCD, and the intensities and positions of the diffraction spots are recorded.

3. Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The initial crystal structure is solved using direct methods, which are computational algorithms that use the intensities of the diffracted beams to determine the phases of the structure factors. This initial model is then refined using full-matrix least-squares on F². During refinement, the positions of the atoms, as well as their anisotropic displacement parameters, are adjusted to achieve the best possible fit between the observed and calculated structure factors. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the typical workflow for determining the structure of a small molecule using single-crystal X-ray crystallography.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Acquisition cluster_analysis Structure Determination synthesis Synthesis & Purification of This compound crystallization Crystal Growth (Slow Evaporation) synthesis->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction Data Collection mounting->xray processing Data Processing & Reduction xray->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Validation & CIF File Generation refinement->validation final_structure final_structure validation->final_structure Final 3D Structure

Caption: Workflow of Single-Crystal X-ray Crystallography.

References

Comparative Analysis of Emerging Anticancer Agents: A Case Study on Trifluoromethyl-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the biological activity of novel heterocyclic compounds versus established anticancer therapeutics.

Executive Summary

The quest for novel, more effective anticancer agents is a cornerstone of modern medicinal chemistry. Heterocyclic compounds bearing a trifluoromethyl group are of significant interest due to the unique physicochemical properties conferred by this moiety, which can enhance biological activity and metabolic stability. This guide provides a framework for comparing the biological activity of a novel series of compounds, exemplified here by 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, against existing anticancer drugs, with a focus on kinase inhibitors. While specific biological activity data for 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile derivatives is not extensively available in the public domain, the principles and methodologies outlined herein are directly applicable to the evaluation of this and other novel compound series.

Introduction to Trifluoromethyl-Containing Heterocycles in Oncology

The introduction of a trifluoromethyl (-CF3) group into a drug candidate's structure can profoundly influence its pharmacokinetic and pharmacodynamic properties. The high electronegativity and lipophilicity of the -CF3 group can lead to enhanced binding affinity to target proteins, improved cell membrane permeability, and increased metabolic stability, all of which are desirable attributes for an anticancer drug.[1] Nicotinonitrile and other nitrogen-containing heterocyclic scaffolds are frequently explored in drug discovery due to their versatile chemical reactivity and their ability to mimic endogenous molecules, making them ideal starting points for the synthesis of targeted therapies.[2][3]

Many contemporary anticancer drugs function as kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR) and BRAF, which are crucial components of signaling pathways that regulate cell growth and proliferation.[4] Therefore, a key aspect of evaluating novel anticancer compounds is to compare their efficacy and selectivity against established kinase inhibitors.

Quantitative Comparison of Biological Activity

The following tables summarize the in vitro anticancer activity of a series of novel 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives and a selection of existing kinase inhibitor drugs. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), a standard measure of a compound's potency.

Table 1: In Vitro Anticancer Activity of Novel 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)
3b C32 (Melanoma)24.4[1]
A375 (Melanoma)25.4[1]
3a C32 (Melanoma)>100[1]
DU145 (Prostate)>100[1]
3c C32 (Melanoma)>100[1]
3d C32 (Melanoma)>100[1]

Note: Lower IC50 values indicate higher potency.

Table 2: In Vitro Activity of Existing Kinase Inhibitor Drugs

Drug Name (Target)Cancer Cell LineIC50 (µM)
Vemurafenib (BRAF)A375 (Melanoma, BRAF V600E)0.017
Dabrafenib (BRAF)A375 (Melanoma, BRAF V600E)0.004
Gefitinib (EGFR)H1975 (Lung, EGFR T790M/L858R)~3-5
Osimertinib (EGFR)H1975 (Lung, EGFR T790M/L858R)0.015

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the validation and comparison of biological data. Below are representative protocols for key assays used to determine the anticancer activity of novel compounds.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells per well in a suitable culture medium. The plate is incubated for 24-48 hours to allow for cell attachment.

  • Compound Treatment: The test compounds (e.g., this compound derivatives) and control drugs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The medium from the cell plate is replaced with the medium containing the test compounds, and the plate is incubated for a further 24-72 hours.

  • MTT Addition: After the incubation period, a solution of MTT (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C. During this time, the MTT is reduced to purple formazan crystals by the mitochondrial dehydrogenases of living cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Molecular Pathways and Experimental Workflows

Diagrams are essential tools for illustrating complex biological processes and experimental procedures. The following diagrams were generated using the Graphviz DOT language.

G cluster_0 Cell Seeding & Proliferation cluster_1 Compound Treatment cluster_2 MTT Assay & Data Analysis start Cancer Cell Culture seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24-48h seed->incubate1 prepare_compounds Prepare serial dilutions of test compounds add_compounds Add compounds to cells prepare_compounds->add_compounds incubate2 Incubate for 24-72h add_compounds->incubate2 add_mtt Add MTT solution incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read_plate Measure absorbance solubilize->read_plate analyze Calculate IC50 read_plate->analyze

Caption: Workflow for a typical in vitro cytotoxicity (MTT) assay.

G Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Dimerization Receptor Dimerization & Autophosphorylation Receptor->Dimerization RAS RAS Dimerization->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription ERK->Transcription Activates Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation Inhibitor Kinase Inhibitor (e.g., Nicotinonitrile Derivative) Inhibitor->RAF Inhibits

References

A Comparative Guide to Catalysts for Cross-Coupling Reactions of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira Couplings

The functionalization of halogenated nitrogen-containing heterocycles is a cornerstone in the synthesis of novel agrochemicals and pharmaceuticals. Among these, 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile stands as a valuable scaffold, offering two reactive chloride sites for diversification through cross-coupling reactions. The electronic properties of the pyridine ring, influenced by the electron-withdrawing trifluoromethyl and cyano groups, present unique challenges and opportunities for regioselective functionalization. This guide provides a comparative analysis of catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving this substrate, supported by experimental data from analogous systems to inform catalyst selection and reaction optimization.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds. For substrates like this compound, achieving mono-substitution is a key challenge. Insights can be drawn from studies on the closely related 2,6-dichloro-3-(trifluoromethyl)pyridine, which has been shown to undergo regioselective Suzuki-Miyaura coupling.

A study on 2,6-dichloro-3-(trifluoromethyl)pyridine demonstrated that mono-arylation occurs selectively at the 6-position, which is less sterically hindered. This selectivity is attributed to electronic effects where the trifluoromethyl group influences the reactivity of the adjacent chlorine atom. The reactions proceeded efficiently without the need for phosphine ligands, which simplifies the catalytic system.[1]

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of 2,6-Dichloro-3-(trifluoromethyl)pyridine with Various Arylboronic Acids [1]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (4)K₃PO₄Dioxane/H₂O1001285
24-Methoxyphenylboronic acidPd(OAc)₂ (4)K₃PO₄Dioxane/H₂O1001292
34-Chlorophenylboronic acidPd(OAc)₂ (4)K₃PO₄Dioxane/H₂O1001288
43-Methylphenylboronic acidPd(OAc)₂ (4)K₃PO₄Dioxane/H₂O1001284

Based on these findings for a closely related substrate, a palladium acetate catalyst in combination with a phosphate base in a dioxane/water solvent system appears to be a robust starting point for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura coupling of a dichloropyridine derivative, which can be adapted for this compound.[1]

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, Pd(OAc)₂, and K₃PO₄.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow reagents Combine Reactants: - Dichloronicotinonitrile - Arylboronic Acid - Pd(OAc)₂ - K₃PO₄ solvent Add Degassed Solvent: 1,4-Dioxane/Water reagents->solvent reaction Heat and Stir: 100 °C, 12 h solvent->reaction workup Workup: - Cool, Dilute, Extract reaction->workup purification Purify: Column Chromatography workup->purification product Mono-arylated Product purification->product

General workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds. For electron-deficient substrates like this compound, the choice of a sufficiently active catalyst system is crucial. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, have made the amination of aryl chlorides highly efficient.[2]

While specific data for the target molecule is scarce, general protocols for the Buchwald-Hartwig amination of dichlorinated heterocycles provide a solid foundation. The use of a palladium precatalyst with a specialized ligand such as XPhos, RuPhos, or BrettPhos, in combination with a strong base like sodium tert-butoxide, is a common and effective strategy.[3]

Table 2: General Comparison of Catalyst Systems for Buchwald-Hartwig Amination of Aryl Chlorides

Catalyst SystemLigand TypeBaseSolventTemperatureGeneral Applicability
Pd₂(dba)₃ / XPhosBulky BiarylphosphineNaOt-Bu, Cs₂CO₃Toluene, Dioxane80-110 °CBroad scope, including challenging aryl chlorides.
Pd(OAc)₂ / RuPhosBulky BiarylphosphineK₃PO₄, K₂CO₃t-BuOH, Dioxane80-110 °CEffective for a wide range of amines and aryl chlorides.
Pd(OAc)₂ / BrettPhosBulky BiarylphosphineLiHMDS, NaOt-BuTHF, TolueneRoom Temp - 100 °CHighly active, often allowing for lower reaction temperatures.
Experimental Protocol: Representative Buchwald-Hartwig Amination

The following is a general procedure for the Buchwald-Hartwig amination of a dichloro-heterocycle, which can be adapted for this compound.[3]

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃, 1.5 equivalents)

  • Toluene

Procedure:

  • In an inert atmosphere glovebox, combine Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in a reaction vessel.

  • Add toluene, followed by this compound and the amine.

  • Seal the vessel and heat the mixture to 110 °C with stirring for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Buchwald_Hartwig_Workflow setup Inert Atmosphere Setup: - Add Pd₂(dba)₃, Ligand, Base reagents Add Substrates: - Dichloronicotinonitrile - Amine - Toluene setup->reagents reaction Heat and Stir: 110 °C, 16-24 h reagents->reaction workup Workup: - Cool, Filter reaction->workup purification Purify: Column Chromatography workup->purification product Mono-aminated Product purification->product

General workflow for a Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. The reactivity of halopyridines in this reaction generally follows the trend I > Br > Cl. While this compound is expected to be less reactive than its bromo- and iodo-analogs, the use of appropriate catalytic systems can facilitate the reaction.

For dichlorinated substrates, regioselectivity is a key consideration. In many cases, the less sterically hindered position is favored for coupling. A typical Sonogashira catalytic system involves a palladium source, a copper(I) co-catalyst, and an amine base.

Table 3: General Comparison of Catalyst Systems for Sonogashira Coupling of Aryl Chlorides

Catalyst SystemCo-catalystBaseSolventTemperatureGeneral Applicability
Pd(PPh₃)₄ / CuICuIEt₃N, i-Pr₂NHTHF, DMFRoom Temp - 100 °CClassic and widely used system.
PdCl₂(PPh₃)₂ / CuICuIEt₃N, PiperidineTHF, Toluene50-120 °CEffective for a broad range of substrates.
Pd(OAc)₂ / LigandCuI or Copper-freeCs₂CO₃, K₂CO₃Dioxane, Acetonitrile80-120 °CModern systems with specialized ligands can be copper-free.
Experimental Protocol: Representative Sonogashira Coupling

The following is a general procedure for a Sonogashira coupling of a dichloro-heterocycle, which can serve as a starting point for this compound.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a reaction vessel under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

  • Add degassed THF and triethylamine.

  • Add the terminal alkyne and stir the mixture at room temperature or heat as required (e.g., 60-80 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through celite and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Sonogashira_Workflow setup Inert Atmosphere Setup: - Add Dichloronicotinonitrile - Pd(PPh₃)₄, CuI reagents Add Solvents and Alkyne: - THF, Et₃N - Terminal Alkyne setup->reagents reaction Stir at RT or Heat reagents->reaction workup Workup: - Filter, Concentrate reaction->workup purification Purify: Column Chromatography workup->purification product Mono-alkynylated Product purification->product

General workflow for a Sonogashira coupling reaction.

Conclusion and Outlook

The selective functionalization of this compound via cross-coupling reactions is a promising avenue for the synthesis of novel compounds with potential applications in the life sciences. While direct experimental data for this specific substrate is limited in the public domain, a comparative analysis of catalytic systems used for analogous dichlorinated heterocycles provides valuable guidance.

For Suzuki-Miyaura couplings , a ligandless palladium acetate system has shown high efficacy for a closely related substrate and represents a cost-effective and straightforward starting point. For Buchwald-Hartwig aminations , the use of bulky biarylphosphine ligands such as XPhos is recommended to overcome the lower reactivity of the chloride leaving groups. For Sonogashira couplings , the classic Pd/Cu co-catalytic system remains a reliable choice, with the potential for optimization through ligand screening.

Future research should focus on the systematic screening of catalysts and ligands for each of these transformations to build a comprehensive dataset for this compound. This will enable a more refined understanding of the electronic and steric factors governing regioselectivity and reactivity, ultimately accelerating the discovery of new chemical entities.

Catalyst_Comparison cluster_Suzuki Suzuki-Miyaura cluster_Buchwald Buchwald-Hartwig cluster_Sonogashira Sonogashira s_cat Pd(OAc)₂ (ligandless) s_base K₃PO₄ s_cat->s_base s_outcome High yields for analogs s_base->s_outcome b_cat Pd₂(dba)₃ / Xantphos b_base Cs₂CO₃ b_cat->b_base b_outcome Effective for aryl chlorides b_base->b_outcome so_cat Pd(PPh₃)₄ / CuI so_base Et₃N so_cat->so_base so_outcome Standard for aryl halides so_base->so_outcome

Logical relationship of catalyst systems for different cross-coupling reactions.

References

spectroscopic analysis to confirm the purity of synthesized 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities for pharmaceutical and agrochemical applications, the verification of purity is a critical step. This guide provides a comparative overview of spectroscopic methods for confirming the purity of synthesized 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile. We present expected spectroscopic data based on the analysis of structurally related compounds and detail the experimental protocols for key analytical techniques. This guide will assist researchers in selecting the optimal methods for purity assessment and in the structural elucidation of this versatile building block.

Introduction

This compound is a halogenated pyridine derivative with potential applications as an intermediate in the synthesis of biologically active molecules.[1] Its molecular formula is C₇HCl₂F₃N₂ and it has a molecular weight of approximately 241 g/mol .[2][3] Ensuring the high purity of this compound is essential for reproducible downstream reactions and for meeting regulatory standards in drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are powerful tools for this purpose.

Comparative Spectroscopic Analysis

A combination of spectroscopic methods provides a comprehensive assessment of the purity of this compound. While specific experimental data for this exact compound is not widely published, we can predict the expected spectral characteristics based on the analysis of similar nicotinonitrile and halogenated aromatic compounds.

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic TechniqueExpected ObservationsPotential Impurities Detected
¹H NMR A single singlet in the aromatic region (δ 7.5-8.5 ppm) corresponding to the proton at the 5-position of the pyridine ring.Starting materials, regioisomers (e.g., isomers with different substituent positions), or residual solvents.
¹³C NMR Signals corresponding to the seven carbon atoms. The carbon bearing the trifluoromethyl group will show a quartet due to C-F coupling. The nitrile carbon will appear in the characteristic region (δ 115-125 ppm).Isomeric impurities will show a different set of carbon signals.
¹⁹F NMR A singlet corresponding to the -CF₃ group.Other fluorine-containing impurities.
FT-IR Characteristic absorption bands for C≡N stretching (around 2230-2240 cm⁻¹), C-Cl stretching (around 600-800 cm⁻¹), and C-F stretching (around 1100-1300 cm⁻¹).Absence of O-H or N-H bands from hydrolyzed starting materials.
Mass Spectrometry (GC-MS or LC-MS) A molecular ion peak [M]⁺ with a characteristic isotopic pattern for two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ in an approximate ratio of 9:6:1).Impurities with different molecular weights.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data. The following are standard protocols that can be adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and identify proton, carbon, and fluorine environments.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of -2 to 12 ppm, 16-32 scans, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0 to 220 ppm.

  • ¹⁹F NMR Acquisition: Acquire the spectrum with a spectral width appropriate for trifluoromethyl groups.

  • Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the TMS signal. Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for a solid probe, place a small amount of the sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum in the region of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Protocol:

  • Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) and inject it into the GC. For Liquid Chromatography-Mass Spectrometry (LC-MS), dissolve the sample in a suitable mobile phase.

  • Ionization: Use Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Acquire the mass spectrum in a full scan mode over a relevant m/z range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to further confirm the structure.

Workflow and Method Comparison

The selection of spectroscopic techniques and their order of application can be crucial for an efficient purity analysis.

cluster_0 Purity Confirmation Workflow Synthesis Synthesized This compound Initial_Screen Initial Purity Screen (TLC, Melting Point) Synthesis->Initial_Screen Spectroscopic_Analysis Comprehensive Spectroscopic Analysis Initial_Screen->Spectroscopic_Analysis NMR NMR (¹H, ¹³C, ¹⁹F) Structural Confirmation Spectroscopic_Analysis->NMR IR FT-IR Functional Group Analysis Spectroscopic_Analysis->IR MS Mass Spectrometry (GC-MS or LC-MS) Molecular Weight Verification Spectroscopic_Analysis->MS Purity_Confirmed Purity Confirmed (>98%) NMR->Purity_Confirmed Data Consistent with Structure Further_Purification Further Purification Required NMR->Further_Purification Impurities Detected IR->Purity_Confirmed Data Consistent with Structure IR->Further_Purification Impurities Detected MS->Purity_Confirmed Data Consistent with Structure MS->Further_Purification Impurities Detected

References

benchmarking the synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile against alternative methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methodologies for 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile (CAS No. 13600-42-5), a key building block in the development of novel pharmaceuticals and agrochemicals. The strategic placement of chloro and trifluoromethyl substituents on the nicotinonitrile scaffold offers unique electronic and steric properties, making efficient and regioselective synthesis a critical focus for chemical research.

This document outlines and benchmarks two primary synthetic strategies: a multi-step approach involving the construction of the pyridine ring followed by chlorination, and a more direct, albeit challenging, route via regioselective trifluoromethylation. A third potential method involving selective dechlorination is also discussed. The performance of these methods is compared based on reported yields, purity, and reaction conditions to provide researchers with the necessary data to select the most suitable approach for their specific needs.

Data Presentation: Comparison of Synthetic Routes

Parameter Method 1: Pyridine Ring Construction & Chlorination Method 2: Direct Regioselective Trifluoromethylation
Starting Materials Ethyl trifluoroacetoacetate, Cyanoacetamide2,6-Dichloronicotinonitrile, Trifluoromethylating agent (e.g., TMSCF₃)
Key Intermediates 4,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile-
Reagents Triethylamine, Phosphorus oxychloride (POCl₃)Copper(I) iodide (CuI), Ruppert-Prakash reagent (TMSCF₃) or Umemoto's reagent
Solvent Ethanol, Isopropanol, or Dioxane for initial condensation; neat POCl₃ for chlorinationDimethylformamide (DMF) or Acetonitrile
Reaction Temperature Condensation: Not specified; Chlorination: 50-100 °C80-100 °C
Reaction Time Not specified for all steps12-24 hours
Reported Yield High (exact percentage not specified in the abstract)[1]Moderate for the desired isomer (often a side product)
Reported Purity High[1]Mixture of regioisomers, requiring purification
Key Advantages High regioselectivity, Potentially high overall yieldFewer synthetic steps
Key Disadvantages Multi-step processPoor regioselectivity, formation of the 5-CF₃ isomer is often favored[2]

Experimental Protocols

Method 1: Pyridine Ring Construction and Chlorination

This method, based on a patented process, involves the initial construction of the core pyridine ring system with the desired trifluoromethyl and cyano groups, followed by the introduction of the chloro substituents.[1]

Step 1: Synthesis of 4,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile

  • In a suitable reaction vessel, dissolve ethyl trifluoroacetoacetate and cyanoacetamide in a solvent such as ethanol, isopropanol, or dioxane.

  • Add triethylamine to the mixture to act as a base.

  • Stir the reaction mixture to facilitate the condensation and cyclization reactions. The exact temperature and reaction time are not specified and may require optimization.

  • Upon completion of the reaction, the intermediate product, 4,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile, is isolated.

Step 2: Synthesis of this compound

  • Treat the 4,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile intermediate with phosphorus oxychloride (POCl₃), which also serves as the solvent.

  • Heat the reaction mixture to a temperature between 50 °C and 100 °C.

  • Maintain the reaction at this temperature until the chlorination is complete.

  • After the reaction, the excess POCl₃ is removed, and the crude product is worked up and purified to yield this compound.

Method 2: Direct Regioselective Trifluoromethylation

This approach aims to introduce the trifluoromethyl group directly onto a pre-existing 2,6-dichloronicotinonitrile ring. The primary challenge of this method is controlling the regioselectivity, as the 5-position is also susceptible to trifluoromethylation.[2]

  • To a solution of 2,6-dichloronicotinonitrile in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a copper(I) iodide (CuI) catalyst (5–10 mol%).

  • Add a trifluoromethylating agent, such as the Ruppert-Prakash reagent (TMSCF₃) or Umemoto's reagent.

  • Heat the reaction mixture to a temperature between 80 °C and 100 °C.

  • Allow the reaction to proceed for 12 to 24 hours.

  • Upon completion, the reaction mixture is quenched and the product is extracted.

  • Purification, likely through column chromatography, is necessary to separate the desired 4-(trifluoromethyl) isomer from the more prevalent 5-(trifluoromethyl) isomer and other side products.

Mandatory Visualization

Synthesis_Comparison cluster_0 Method 1: Pyridine Ring Construction & Chlorination cluster_1 Method 2: Direct Trifluoromethylation A1 Ethyl trifluoroacetoacetate + Cyanoacetamide B1 4,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile A1->B1 Condensation/ Cyclization C1 This compound B1->C1 POCl₃ A2 2,6-Dichloronicotinonitrile B2 Mixture of Regioisomers A2->B2 CF₃ Source, CuI C2_target This compound (Target Isomer) B2->C2_target C2_side 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile (Side Product) B2->C2_side

Caption: Comparative workflow of the two main synthetic routes to this compound.

Experimental_Workflow_Method1 start Start Materials: Ethyl trifluoroacetoacetate, Cyanoacetamide step1 Condensation & Cyclization (Base, Solvent) start->step1 intermediate Intermediate: 4,6-Dihydroxy-4-(trifluoromethyl) nicotinonitrile step1->intermediate step2 Chlorination (POCl₃, 50-100°C) intermediate->step2 product Final Product: 2,6-Dichloro-4-(trifluoromethyl) nicotinonitrile step2->product

Caption: Step-wise experimental workflow for the pyridine ring construction and chlorination method.

References

Unraveling the Synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile: A Mechanistic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the plausible synthetic pathways and reaction mechanisms involved in the formation of the key chemical intermediate, 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile, is presented. This guide compares potential reaction mechanisms, supported by established chemical principles and analogous experimental data, to provide a comprehensive resource for researchers in drug discovery and development.

The synthesis of this compound, a valuable building block in medicinal and agrochemical research, can be approached through several strategic pathways. While a definitive, experimentally validated mechanism for its complete synthesis is not extensively documented in a single source, a plausible and chemically sound route can be constructed based on well-established transformations in pyridine chemistry. This guide delineates a likely synthetic sequence, critically evaluates the proposed mechanism for each key step, and presents alternative mechanistic considerations.

Plausible Synthetic Pathway

A logical and efficient synthesis of this compound can be envisioned commencing from the commercially available precursor, 2,6-dichloro-4-(trifluoromethyl)pyridine. The proposed multi-step synthesis involves the introduction of a cyano group at the 3-position of the pyridine ring via a nitro intermediate. The key transformations in this proposed pathway are:

  • Nitration: Electrophilic aromatic substitution to introduce a nitro group at the 3-position.

  • Reduction: Conversion of the nitro group to an amino group.

  • Cyanation: Transformation of the amino group into a cyano group via a Sandmeyer-type reaction.

This sequence is advantageous as it utilizes a readily available starting material and employs a series of robust and well-understood chemical reactions.

Mechanistic Analysis of Key Synthetic Steps

Step 1: Nitration of 2,6-Dichloro-4-(trifluoromethyl)pyridine

The introduction of a nitro group onto the pyridine ring is a classic electrophilic aromatic substitution (SEAr) reaction. The pyridine ring is inherently electron-deficient, and the presence of three strong electron-withdrawing groups (two chlorine atoms and a trifluoromethyl group) further deactivates the ring towards electrophilic attack. However, the directing effects of these substituents guide the incoming electrophile (the nitronium ion, NO2+) to the C-3 position.

Proposed Mechanism: Electrophilic Aromatic Substitution (SEAr)

The reaction proceeds through a standard SEAr mechanism, which involves the attack of the aromatic π-system on the nitronium ion, generated in situ from a mixture of nitric acid and sulfuric acid, to form a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. Subsequent deprotonation by a weak base (e.g., HSO4-) restores the aromaticity of the ring, yielding 2,6-dichloro-3-nitro-4-(trifluoromethyl)pyridine.

Alternative Mechanism: Radical Nitration

Under certain conditions, nitration reactions can proceed via radical pathways, especially with reagents that can generate the NO2 radical. However, for the nitration of deactivated aromatic systems, the ionic SEAr mechanism is generally favored and more widely accepted.

Step 2: Reduction of the Nitro Group

The reduction of the nitro group in 2,6-dichloro-3-nitro-4-(trifluoromethyl)pyridine to an amino group is a standard transformation. This can be achieved through various methods, with catalytic hydrogenation or the use of metals in acidic media being the most common.

Proposed Mechanism: Catalytic Hydrogenation

In catalytic hydrogenation, the nitro compound is treated with hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. The reaction proceeds on the surface of the catalyst, where both the nitro compound and hydrogen are adsorbed. The mechanism involves a series of stepwise reductions, likely proceeding through nitroso and hydroxylamine intermediates, to ultimately yield the amine.

Alternative Mechanism: Metal-Acid Reduction

Alternatively, the reduction can be carried out using a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid. This reaction proceeds through a series of single-electron transfers from the metal to the nitro group, with subsequent protonation steps.

Parameter Catalytic Hydrogenation Metal-Acid Reduction
Reagents H2 gas, Pd/C (or PtO2, Raney Ni)Fe (or Sn, Zn), HCl
Conditions Typically mild pressure and temperatureOften requires heating
Work-up Filtration of catalystNeutralization and extraction
Selectivity High, can be sensitive to other functional groupsGenerally robust
Yield Typically highGenerally good to high

Table 1. Comparison of Common Reduction Methods for Nitro Groups.

Step 3: Sandmeyer Cyanation

The conversion of the amino group of 2,6-dichloro-3-amino-4-(trifluoromethyl)pyridine to a nitrile is most effectively achieved through the Sandmeyer reaction. This reaction involves the diazotization of the primary aromatic amine, followed by treatment with a copper(I) cyanide salt.

Proposed Mechanism: Radical-Nucleophilic Aromatic Substitution (SRN1-type)

The Sandmeyer reaction is believed to proceed through a radical mechanism. The first step is the formation of a diazonium salt by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium salt then undergoes a single-electron transfer (SET) from the copper(I) catalyst to generate an aryl radical, with the loss of nitrogen gas. This aryl radical then reacts with the cyanide ion, and the resulting radical anion is oxidized by copper(II) to give the final nicotinonitrile product and regenerate the copper(I) catalyst.

Alternative Mechanism: Copper-Free Cyanation

While the copper-catalyzed Sandmeyer reaction is the classic approach, modern methods for cyanation of diazonium salts without the use of copper have been developed. These can involve the use of alternative catalysts or proceed through different mechanistic pathways, sometimes involving nucleophilic attack on the diazonium cation. However, the classic Sandmeyer reaction remains a reliable and widely used method.

Experimental Protocols

Synthesis of 4-(Trifluoromethyl)nicotinonitrile from this compound

This procedure demonstrates the reactivity of the title compound and confirms its utility as a synthetic intermediate.

Materials:

  • 2,6-dichloro-3-cyano-4-trifluoromethylpyridine (25g)

  • Ethanol (100g)

  • Pyridine (21g)

  • Ni-Fe/C bimetallic catalyst (0.75g)

  • Toluene for extraction

Procedure:

  • In a 250 mL four-necked flask equipped with a magnetic stirrer, add 25g of 2,6-dichloro-3-cyano-4-trifluoromethylpyridine, 100g of ethanol, and 21g of pyridine.

  • Add 0.75g of the Ni-Fe/C bimetallic catalyst to the mixture.

  • Stir the reaction mixture at 30°C under normal pressure hydrogenation for 4 hours.

  • Monitor the reaction progress by sampling and testing.

  • Upon completion, filter the reaction mixture through a Buchner funnel to recover the catalyst.

  • Heat the filtrate to 95-100°C to evaporate the ethanol and pyridine.

  • Extract the residue with toluene.

  • Remove the toluene by evaporation to obtain 3-cyano-4-trifluoromethylpyridine.

Expected Yield: 98.5%[1] Purity: 98.5%[1]

Visualizing the Reaction Pathways

The following diagrams illustrate the proposed synthetic pathway and the mechanism of the key Sandmeyer reaction.

G start 2,6-Dichloro-4-(trifluoromethyl)pyridine intermediate1 2,6-Dichloro-3-nitro-4-(trifluoromethyl)pyridine start->intermediate1 Nitration (HNO3, H2SO4) intermediate2 2,6-Dichloro-3-amino-4-(trifluoromethyl)pyridine intermediate1->intermediate2 Reduction (e.g., Fe, HCl) product This compound intermediate2->product Sandmeyer Cyanation (1. NaNO2, HCl; 2. CuCN)

Caption: Proposed synthetic pathway for this compound.

G cluster_0 Sandmeyer Cyanation Mechanism amine Ar-NH2 diazonium Ar-N2+ amine->diazonium NaNO2, H+ aryl_radical Ar• diazonium->aryl_radical Cu(I), -N2, -Cu(II) product Ar-CN aryl_radical->product CN-

Caption: Simplified mechanism of the Sandmeyer cyanation reaction.

References

Comparative Efficacy of Novel Anticancer Agents Derived from Substituted Nicotinonitriles: An In Vitro and In Vivo Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and selective cancer therapeutics has led to significant exploration of heterocyclic compounds. Among these, derivatives of 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile and related structures have emerged as a promising scaffold for the development of novel anticancer agents. This guide provides a comparative analysis of the in vitro and in vivo performance of these compounds against various cancer cell lines, supported by experimental data and detailed methodologies.

In Vitro Cytotoxicity: A Comparative Overview

Numerous studies have synthesized and evaluated the cytotoxic effects of various derivatives. The half-maximal inhibitory concentration (IC50), a key measure of potency, has been determined for these compounds against a panel of human cancer cell lines.

A study on novel N-nicotinonitrile derivatives demonstrated significant cytotoxic activity against breast (MCF-7) and liver (HepG2) cancer cell lines, with some compounds showing promising activity compared to the standard drug doxorubicin.[1] Similarly, newly synthesized nicotinonitrile and pyrazole derivatives exhibited potent cytotoxic effects against hepatocellular carcinoma (HepG2) and cervical carcinoma (HeLa) cell lines.[2]

Another area of focus has been the development of 2,4,6-trisubstituted nicotinonitriles as dual inhibitors of tubulin and topoisomerase II. Several of these compounds displayed superior cytotoxic activity against MCF-7 cells and moderate activity against HepG2 cells when compared to Doxorubicin, while showing good selectivity towards normal BJ-1 cells.[3]

The following table summarizes the IC50 values of representative compounds from different studies to facilitate a comparison of their anticancer activity.

Compound ClassSpecific Derivative(s)Cancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Trifluoromethyl-substituted pyrimidineCompound 17v H1975 (Lung)2.275-FU9.37
Trifluoromethyl-thioxo-thiazolo[4,5-d]pyrimidineCompound 3b C32 (Melanoma)24.4--
A375 (Melanoma)25.4--
HaCaT (Normal Keratinocytes)33.5--
Cyanopyridinone/CyanopyridineCompound 4c HepG2 (Liver)8.025-FU9.42
HCT-116 (Colon)7.155-FU8.01
Compound 4d HepG2 (Liver)6.955-FU9.42
Pyrimidine-5-carbonitrileCompound 11e HCT-116 (Colon)1.14Sorafenib>10
MCF-7 (Breast)1.54Sorafenib>10
WI-38 (Normal Lung)63.41--
Compound 12b HCT-116 (Colon)>10Sorafenib>10
MCF-7 (Breast)>10Sorafenib>10

Mechanisms of Action: Targeting Key Signaling Pathways

The anticancer activity of these nicotinonitrile derivatives is often attributed to their ability to interfere with crucial cellular processes, primarily through the inhibition of protein kinases and the induction of apoptosis.

Several nicotinonitrile derivatives have been identified as potent inhibitors of Pim kinases, which are implicated in cell survival and proliferation.[4][5][6] For instance, compound 8e, a novel nicotinonitrile derivative, was found to be a potent pan-Pim kinase inhibitor with IC50 values ≤ 0.28 μM, comparable to the broad-spectrum kinase inhibitor Staurosporine.[5] This inhibition of Pim kinases often leads to cell cycle arrest and apoptosis.

The diagram below illustrates a generalized workflow for the synthesis and evaluation of these novel nicotinonitrile-based kinase inhibitors.

cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies start Starting Materials (e.g., this compound) reaction Chemical Synthesis (e.g., Condensation, Cyclization) start->reaction purification Purification & Characterization (e.g., Chromatography, NMR, MS) reaction->purification cytotoxicity Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) purification->cytotoxicity kinase_assay Kinase Inhibition Assay (e.g., Pim-1, VEGFR-2) cytotoxicity->kinase_assay animal_model Xenograft Animal Model (e.g., Nude Mice) cytotoxicity->animal_model apoptosis_assay Apoptosis & Cell Cycle Analysis (e.g., Flow Cytometry) kinase_assay->apoptosis_assay apoptosis_assay->animal_model efficacy Antitumor Efficacy Evaluation animal_model->efficacy

Caption: Generalized workflow for the development and evaluation of nicotinonitrile derivatives.

Furthermore, some trifluoromethyl-substituted pyrimidine derivatives have been shown to induce apoptosis by modulating the expression of key regulatory proteins. For example, compound 17v was found to increase the expression of pro-apoptotic proteins Bax and p53 while down-regulating the anti-apoptotic protein Bcl-2 in H1975 lung cancer cells.[7] This alteration in the Bax/Bcl-2 ratio is a critical event in the intrinsic apoptotic pathway.

The following diagram depicts a simplified model of the apoptotic signaling pathway induced by these compounds.

compound Trifluoromethyl-Substituted Nicotinonitrile Derivative p53 p53 Activation compound->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mitochondria Mitochondrial Outer Membrane Permeabilization bax->mitochondria bcl2->mitochondria caspases Caspase Activation mitochondria->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Simplified signaling pathway for apoptosis induction by nicotinonitrile derivatives.

In Vivo Antitumor Efficacy

While in vitro studies provide valuable initial data, in vivo models are crucial for assessing the therapeutic potential of these compounds. A study on a trifluoromethyl-substituted pyrimidine derivative, compound 17v, demonstrated its ability to induce apoptosis and arrest the cell cycle at the G2/M phase in H1975 cells, suggesting its potential for in vivo efficacy.[7] Another study on a pyridine derivative, LHT-13-19, showed an antitumor effect in a xenograft model of human colon adenocarcinoma, leading to an increase in the doubling time of the tumor and the survival rate of the animals.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Pim-1 Kinase Inhibition Assay

The inhibitory activity of the compounds against Pim-1 kinase can be determined using various commercially available assay kits, often based on a fluorescence resonance energy transfer (FRET) or luminescence-based format.

General Procedure:

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate. The reaction mixture contains the Pim-1 enzyme, a specific peptide substrate, and ATP.

  • Compound Addition: The test compounds are added to the wells at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 1 hour).

  • Detection: A detection reagent is added, which stops the kinase reaction and generates a signal (e.g., fluorescence or luminescence) that is inversely proportional to the kinase activity.

  • Signal Measurement: The signal is read using a plate reader.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.

Conclusion

Derivatives based on the this compound scaffold and related structures represent a promising avenue for the development of novel anticancer drugs. The available in vitro data demonstrates their potent cytotoxic effects against a range of cancer cell lines, operating through mechanisms such as kinase inhibition and the induction of apoptosis. While more extensive in vivo studies are required to fully elucidate their therapeutic potential and safety profiles, the initial findings are encouraging. The comparative data and protocols presented in this guide offer a valuable resource for researchers in the field of oncology drug discovery.

References

comparative cost-analysis of different synthetic routes to 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Building Block

2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. Its trifluoromethyl and chloro-substituted pyridine core makes it an attractive scaffold for developing novel bioactive molecules. This guide provides a comparative cost analysis of two distinct synthetic routes to this valuable compound, offering detailed experimental protocols and data to inform strategic decisions in research and development.

At a Glance: Synthetic Route Comparison

MetricRoute 1: From 2,6-Dihydroxy IntermediateRoute 2: From 4-(Trifluoromethyl)pyridine
Starting Materials Ethyl trifluoroacetate, Cyanoacetamide4-(Trifluoromethyl)pyridine
Key Steps Cyclization, ChlorinationDirect Chlorination, Cyanation
Overall Yield ModerateVariable
Reagent Cost ModeratePotentially High
Process Complexity Multi-step, requires isolation of intermediatePotentially fewer steps, but requires harsh conditions and regioselectivity control
Scalability FeasibleChallenges in selective functionalization

Route 1: Synthesis via a Dihydroxy Intermediate

This route involves the initial construction of the pyridine ring followed by chlorination. It is a well-documented and reliable method for accessing the target molecule.

Experimental Protocol:

Step 1: Synthesis of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile

In a suitable reaction vessel, ethyl trifluoroacetate is reacted with cyanoacetamide in the presence of a base such as sodium ethoxide in a solvent like ethanol. The reaction mixture is heated to reflux to drive the cyclization. Acidification of the reaction mixture precipitates the 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile intermediate, which is then isolated by filtration and dried.

Step 2: Chlorination to this compound

The dried 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile is then subjected to chlorination using a strong chlorinating agent such as phosphorus oxychloride (POCl₃). A tertiary amine base, for example, triethylamine, is often added to neutralize the HCl generated during the reaction. The reaction is typically carried out at elevated temperatures. After completion, the excess POCl₃ is removed by distillation, and the product is isolated by extraction and purified by crystallization or chromatography.

Route 2: Direct Functionalization of 4-(Trifluoromethyl)pyridine

This theoretical route offers a more direct approach by functionalizing a commercially available starting material. However, it presents challenges in controlling the regioselectivity of the reactions.

Conceptual Experimental Protocol:

Step 1: Direct Chlorination of 4-(Trifluoromethyl)pyridine

4-(Trifluoromethyl)pyridine can be subjected to direct chlorination using a chlorinating agent such as chlorine gas in the presence of a catalyst at high temperatures. This reaction is expected to be challenging in terms of controlling the position of chlorination, potentially leading to a mixture of mono- and di-chlorinated isomers. Separation of the desired 2,6-dichloro-4-(trifluoromethyl)pyridine would be a critical and potentially costly step.

Step 2: Cyanation of 2,6-Dichloro-4-(trifluoromethyl)pyridine

The isolated 2,6-dichloro-4-(trifluoromethyl)pyridine would then undergo cyanation. This can be achieved through various methods, such as a Rosenmund-von Braun reaction using copper(I) cyanide. This step introduces the nitrile group at the 3-position to yield the final product.

Cost Analysis

The following table provides an estimated cost comparison for the key reagents required for each synthetic route. Prices are based on currently available bulk quantities from various suppliers and are subject to change.

ReagentRoute 1 Cost (per mole of product)Route 2 Cost (per mole of product)
Ethyl Trifluoroacetate~$50-100-
Cyanoacetamide~$10-20-
Sodium Ethoxide~$20-40-
Phosphorus Oxychloride~$30-60-
Triethylamine~$20-40-
4-(Trifluoromethyl)pyridine-~$100-200
Chlorine-~$5-10
Copper(I) Cyanide-~$50-100
Estimated Total Reagent Cost ~$130-260 ~$155-310 (excluding separation costs)

Mandatory Visualizations

Synthetic_Route_Comparison cluster_0 Route 1: From Dihydroxy Intermediate cluster_1 Route 2: Direct Functionalization Ethyl Trifluoroacetate Ethyl Trifluoroacetate Cyclization Cyclization Ethyl Trifluoroacetate->Cyclization Cyanoacetamide, Base 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile Cyclization->2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile Intermediate Chlorination Chlorination 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile->Chlorination POCl3, Base Target Molecule Target Molecule Chlorination->Target Molecule 4-(Trifluoromethyl)pyridine 4-(Trifluoromethyl)pyridine Direct Chlorination Direct Chlorination 4-(Trifluoromethyl)pyridine->Direct Chlorination Cl2, Catalyst 2,6-Dichloro-4-(trifluoromethyl)pyridine 2,6-Dichloro-4-(trifluoromethyl)pyridine Direct Chlorination->2,6-Dichloro-4-(trifluoromethyl)pyridine Mixture of Isomers Cyanation Cyanation 2,6-Dichloro-4-(trifluoromethyl)pyridine->Cyanation CuCN Cyanation->Target Molecule

Caption: Comparative workflow of the two synthetic routes.

Conclusion for Researchers and Drug Development Professionals

The choice of synthetic route for this compound will depend on several factors, including the scale of the synthesis, the availability of starting materials, and the desired purity of the final product.

  • Route 1 offers a more established and predictable pathway, likely resulting in a higher overall yield and purity, making it suitable for larger-scale production where reliability is paramount. The multi-step nature, however, may increase labor and processing time.

  • Route 2 presents a potentially shorter, more atom-economical approach. However, the significant challenges in controlling the regioselectivity of the chlorination step could lead to lower yields of the desired product and require extensive and costly purification procedures. This route may be more suitable for exploratory or small-scale syntheses where the higher cost of the starting material and potential for lower yields are acceptable.

Ultimately, a thorough process optimization and cost analysis based on specific laboratory or plant capabilities will be necessary to determine the most economically viable route for the production of this important synthetic intermediate.

Safety Operating Guide

Proper Disposal of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides crucial safety and logistical guidance for the proper disposal of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile (CAS No. 13600-42-5), a compound requiring careful handling due to its hazardous properties. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe and compliant disposal.

Hazard Profile

This compound is classified as a hazardous substance. The primary hazards associated with this chemical are summarized below.

Hazard ClassificationGHS CodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed.[1]
Acute Toxicity (Dermal)H312Harmful in contact with skin.[1]
Acute Toxicity (Inhalation)H332Harmful if inhaled.[1]
Skin IrritationH315Causes skin irritation.[1]
Serious Eye IrritationH319Causes serious eye irritation.[1]
Respiratory IrritationH335May cause respiratory irritation.[1]

Disposal Protocol

Disposal of this compound must be conducted in accordance with all local, state, and federal regulations. This protocol provides a general framework for its safe disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical, ensure that appropriate personal protective equipment is worn. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side shields or chemical goggles.

  • Body Covering: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved respirator is necessary.

Step 2: Waste Collection

  • Container: Use a designated, properly labeled, and leak-proof container for the chemical waste. The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with the chemical name, "Hazardous Waste," and the associated hazard symbols.

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility is confirmed.

Step 3: Spill Management

In the event of a spill:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials such as sawdust.

  • Collection: Carefully sweep up the absorbed material and place it into the designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

Step 4: Final Disposal

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed environmental waste management company. Do not attempt to dispose of this chemical in the regular trash or down the drain.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have This compound Waste? ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe Yes assess Assess Waste: Solid or Liquid? solid_waste Solid Waste: Place in a Labeled, Sealed Container assess->solid_waste Solid liquid_waste Liquid Waste: Absorb with Inert Material, then Place in Container assess->liquid_waste Liquid ppe->assess storage Store Container in a Designated Hazardous Waste Area solid_waste->storage liquid_waste->storage disposal Arrange for Pickup by a Licensed Waste Disposal Company storage->disposal end End: Waste Properly Disposed disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are designed to offer clear, step-by-step guidance for operational use and waste management.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, and eye contact. The following table summarizes the required protective gear.

Equipment Specification Purpose
Eye/Face Protection Chemical safety goggles or a face shield.[1]Protects against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat. Ensure full skin coverage.[1]Prevents direct skin contact with the chemical.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended, especially when handling the solid form or in case of insufficient ventilation.Minimizes the risk of inhaling harmful dust or vapors.
Protective Clothing Impervious clothing to prevent skin exposure.[1]Provides an additional barrier against spills and contamination.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly marked with appropriate hazard signs.

2. Handling and Preparation:

  • All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Before starting any procedure, ensure that an eyewash station and a safety shower are readily accessible.

  • Use dedicated glassware and utensils. If not possible, thoroughly clean them after use.

  • Weigh the solid in a fume hood, avoiding the generation of dust.

3. Experimental Procedure:

  • When running reactions, use a closed or contained system whenever possible.

  • Maintain good laboratory hygiene; wash hands thoroughly after handling, even if gloves were worn.

  • Avoid eating, drinking, or smoking in the laboratory area.

Spill Management

In the event of a spill, prompt and correct action is essential to prevent exposure and contamination.

Spill Size Procedure
Minor Spill 1. Evacuate non-essential personnel from the immediate area.2. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).3. Carefully collect the absorbed material into a labeled, sealable hazardous waste container.4. Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
Major Spill 1. Evacuate the entire laboratory area immediately.2. Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.3. Do not attempt to clean up a major spill without specialized training and equipment.

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and comply with regulations.

1. Waste Segregation and Collection:

  • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.

  • As a halogenated organic compound, it should be segregated from non-halogenated waste streams.[1]

2. Containerization:

  • Use a leak-proof and chemically compatible waste container with a secure lid.

  • The container must be labeled with "Hazardous Waste," the full chemical name, and relevant hazard symbols.

3. Storage of Waste:

  • Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.

  • Disposal must be in accordance with all local, regional, and national regulations.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates the logical workflow for handling this compound, highlighting key safety checkpoints.

A Receiving & Inspection B Secure Storage (Cool, Dry, Ventilated) A->B Safe Transport C Pre-Experiment Setup (Fume Hood, PPE Check) B->C Retrieval for Use D Handling & Weighing (In Fume Hood) C->D Safety Protocol Active E Experimental Use D->E Procedure Start F Decontamination of Equipment E->F Post-Experiment G Waste Segregation (Halogenated Waste) E->G Waste Generation I Secure Waste Storage F->I H Waste Containerization & Labeling G->H H->I Secure Containment J Scheduled Waste Pickup (EHS/Licensed Vendor) I->J Final Disposal

Figure 1. Workflow for Handling this compound

References

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